Tris(trimethylsilyl)silane
Description
Properties
CAS No. |
1873-77-4 |
|---|---|
Molecular Formula |
C9H27Si4 |
Molecular Weight |
247.65 g/mol |
IUPAC Name |
bis(trimethylsilyl)silyl-trimethylsilane |
InChI |
InChI=1S/C9H27Si4/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3 |
InChI Key |
SCHZCUMIENIQMY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[SiH]([Si](C)(C)C)[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)[Si](C)(C)C |
Pictograms |
Flammable; Irritant |
Synonyms |
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane; TTMSS; Tris(trimethylsilyl)silane; |
Origin of Product |
United States |
Foundational & Exploratory
Tris(trimethylsilyl)silane: A Technical Guide to its Discovery and History
Abstract: Tris(trimethylsilyl)silane, commonly abbreviated as TTMSS, is an organosilicon compound with the formula ((CH₃)₃Si)₃SiH. Since its rediscovery as a radical-based reducing agent in the 1980s, it has become an indispensable tool in organic synthesis, offering a less toxic alternative to organotin compounds. This technical guide provides an in-depth exploration of the discovery, history, physicochemical properties, and key synthetic protocols of TTMSS, tailored for researchers, scientists, and professionals in drug development.
Discovery and Historical Development
This compound was first reported in the scientific literature in 1965. However, its significant potential as a reagent in synthetic chemistry was not recognized until the mid-1980s. The pioneering work of Chryssostomos Chatgilialoglu was instrumental in developing its synthetic capabilities. A key publication in 1988 by Chatgilialoglu described the use of TTMSS for the reduction of halides, marking its emergence as a valuable reagent.[1]
A significant breakthrough in understanding its utility came from the realization in the 1980s that substituting alkyl groups with silyl (B83357) groups weakens the Si-H bond at the central silicon atom.[1] This property is crucial for its function as a reducing agent. The bond strength of the Si-H bond in TTMSS is approximately 79 kcal/mol, which is considerably weaker than the 90 kcal/mol in triethylsilane (Et₃Si-H) and comparable to the 74 kcal/mol of the Sn-H bond in tributyltin hydride (Bu₃Sn-H).[1] This comparable bond strength allows TTMSS to replace toxic organotin compounds in many radical-mediated reactions.[1][2]
An interesting anecdote from its early investigation highlights its reactivity: when researchers first synthesized the reagent, they could not detect the Si-H signal in the ¹H-NMR spectrum. This was because the solvent used, carbon tetrachloride (CCl₄), was directly reduced to chloroform (B151607) (CHCl₃) within the NMR tube by the newly synthesized TTMSS.[1]
Physicochemical Properties
This compound is a clear, colorless to pale yellow liquid at room temperature.[3][4][5] It is characterized by its sensitivity to moisture and light, necessitating storage under an inert atmosphere like nitrogen or argon to prevent degradation.[3][5] The compound is miscible with common organic solvents such as pentane, ether, toluene, and tetrahydrofuran (B95107), but immiscible with water.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₉H₂₈Si₄ | [3][6] |
| Molecular Weight | 248.66 g/mol | [3] |
| CAS Number | 1873-77-4 | [3] |
| Appearance | Colorless to pale yellow liquid | [3][4][5] |
| Density | 0.806 g/mL at 25 °C | [3][4][6] |
| Boiling Point | 73 °C at 5 mmHg | [3][4] |
| Refractive Index (n²⁰/D) | 1.489 | [4] |
| Si-H Bond Dissociation Energy | ~84 kcal/mol | [6] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Value | Reference |
| ¹H NMR | Gilman et al. J Organomet Chem 4 163 1965 | [4] |
| ¹³C NMR | SpectraBase ID: GGpsiIuEDKV | [7][8] |
| IR Spectroscopy | Key vibrations for Si-H group typically in the range of 2080-2280 cm⁻¹ | [9][10] |
| Mass Spectrometry | Available in NIST Chemistry WebBook and PubChem | [7][11] |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. One common and reliable procedure is detailed in Organic Syntheses.
Synthesis of this compound
This procedure should only be performed by individuals with prior training in experimental organic chemistry in a well-ventilated fume hood, using appropriate personal protective equipment.[2][3]
Materials and Equipment:
-
500-mL, four-necked flask
-
Condenser
-
Mechanical stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Nitrogen or argon source
-
Lithium powder
-
Anhydrous tetrahydrofuran (THF)
-
Tetrachlorosilane (B154696) (SiCl₄)
-
Chlorotrimethylsilane (B32843) ((CH₃)₃SiCl)
-
Methyllithium-lithium bromide complex (1.5 M in ether)
-
2 N Hydrochloric acid
-
Pentane
-
Magnesium sulfate
Procedure:
-
Preparation: A 500-mL, four-necked flask is equipped with a condenser, mechanical stirrer, dropping funnel, and a low-temperature thermometer. The apparatus is thoroughly flushed with nitrogen.[2]
-
Initial Reaction: Lithium powder (7.55 g, 1.07 mol) and 50 mL of anhydrous THF are added to the flask. A mixture of tetrachlorosilane (12.1 mL, 0.106 mol) and chlorotrimethylsilane (40.5 mL, 0.318 mol) is added dropwise to the stirred suspension over 4 hours, maintaining the temperature between -50°C and -60°C. The mixture is then stirred for an additional 16 hours at room temperature.[2]
-
Addition of Methyllithium: The condenser is replaced with a nitrogen bubbler and gas inlet. Methyllithium-lithium bromide complex (66 mL, 99 mmol, 1.5 M in ether) is added to the mixture over 3 hours with vigorous stirring, while a continuous stream of nitrogen is bubbled through the reaction mixture. The mixture is stirred for another 16 hours at room temperature.[2]
-
Hydrolysis and Extraction: The reaction mixture is carefully added to 400 mL of ice-cold 2 N hydrochloric acid. Caution: The solid residue may be pyrophoric. The aqueous phase is extracted four times with 200-mL portions of pentane.[2][4]
-
Purification: The combined organic phases are dried over magnesium sulfate, and the solvents are removed under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.[2][4]
An alternative synthesis involves the reaction of trimethylsilyl (B98337) chloride and trichlorosilane (B8805176) with lithium, which directly produces the desired silane, albeit in modest yield.[6] Another method is the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane.[6]
Visualizing the Core Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Timeline of the discovery and development of this compound.
References
- 1. This compound, TTMSS [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 1873-77-4 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | C9H28Si4 | CID 123134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Infrared and Raman Spectroscopies of this compound Derivatives of (CH3)3Si)3Si X=[X=H, Cl, OH, CH3, OCH3, Si(CH3)3]:Vibrational Assignments by Hartree Fock and Density Functional Theory Calculations [inis.iaea.org]
- 10. gelest.com [gelest.com]
- 11. This compound [webbook.nist.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Tris(trimethylsilyl)silane (CAS: 1873-77-4)
Abstract
This compound, commonly abbreviated as TTMSS, is a versatile organosilicon compound with the chemical formula [(CH₃)₃Si]₃SiH.[1] It has emerged as a significant reagent in modern organic synthesis, primarily recognized as a less toxic and environmentally benign substitute for organotin hydrides, such as tributyltin hydride, in radical-mediated reactions.[2][3][4] Its unique structure, featuring a sterically hindered and weak silicon-hydrogen bond, imparts a distinct reactivity profile.[4] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectroscopic data, and key applications of TTMSS, with a focus on its utility in radical reductions, hydrosilylations, and polymerization processes relevant to pharmaceutical and materials science research.[5] Detailed experimental protocols and safety information are also presented.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[3] It is characterized by its sensitivity to moisture, air, and light, necessitating storage under an inert atmosphere.[3][6][7] It is miscible with common organic solvents like pentane, ether, and toluene (B28343) but is immiscible with water.[7][8]
| Property | Value | Reference |
| CAS Number | 1873-77-4 | [1] |
| Molecular Formula | C₉H₂₈Si₄ | [3] |
| Molecular Weight | 248.66 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [3][9] |
| Density | 0.806 g/mL at 25 °C | [1][10] |
| Boiling Point | 73 °C at 5 mmHg | [1][10] |
| Refractive Index (n20/D) | 1.489 | [1][10] |
| Flash Point | 55 °C (131 °F) - closed cup | [1][10] |
| Si-H Bond Dissociation Energy | ~84 kcal/mol | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral features are summarized below.
| Spectroscopic Data | Key Features and Peaks | Reference |
| ¹H NMR | Signals corresponding to the trimethylsilyl (B98337) protons and the single silane (B1218182) proton. | [11][12] |
| ¹³C NMR | Signals for the methyl carbons of the trimethylsilyl groups. | [12][13] |
| IR Spectroscopy | The spectrum is characterized by vibrations of Si-C, C-H, and the critical Si-H bond. | [14][15] |
| Mass Spectrometry | Electron ionization mass spectra are available for structural confirmation. | [16] |
Synthesis and Mechanism of Action
Synthesis
This compound can be synthesized through several routes. A common laboratory-scale preparation involves the reaction of trichlorosilane (B8805176) with trimethylsilyl chloride in the presence of lithium metal, which directly yields the desired product.[4] An alternative high-yield, one-pot synthesis has also been described.[17] Another method involves the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane.[4]
Caption: Synthesis of TTMSS from trimethylsilyl chloride and trichlorosilane.
Mechanism of Action in Radical Reductions
TTMSS functions as an excellent hydrogen atom donor, making it a cornerstone of many radical chain reactions.[2][5] The process is initiated by the generation of a tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•, typically through thermal or photochemical decomposition of a radical initiator like azobisisobutyronitrile (AIBN).[5] This silyl (B83357) radical then abstracts a functional group (e.g., a halogen) from the organic substrate to form a carbon-centered radical. This radical subsequently abstracts a hydrogen atom from a TTMSS molecule, yielding the reduced organic product and regenerating the silyl radical to continue the chain reaction.[5]
References
- 1. This compound 97 1873-77-4 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gelest.com [gelest.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. This compound , 97 , 1873-77-4 - CookeChem [cookechem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound 97 1873-77-4 [sigmaaldrich.com]
- 11. Page loading... [wap.guidechem.com]
- 12. rsc.org [rsc.org]
- 13. This compound | C9H28Si4 | CID 123134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Infrared and Raman Spectroscopies of this compound Derivatives of (CH3)3Si)3Si X=[X=H, Cl, OH, CH3, OCH3, Si(CH3)3]:Vibrational Assignments by Hartree Fock and Density Functional Theory Calculations [inis.iaea.org]
- 15. gelest.com [gelest.com]
- 16. This compound [webbook.nist.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
Tris(trimethylsilyl)silane molecular structure and bonding
An In-depth Technical Guide on the Molecular Structure and Bonding of Tris(trimethylsilyl)silane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure and bonding of this compound (TTMSS), a key reagent in radical-based organic synthesis. Its utility in drug development and materials science stems from its unique structural characteristics, particularly the nature of its silicon-hydrogen (Si-H) and silicon-silicon (Si-Si) bonds.
Molecular Structure and Bonding
This compound, with the chemical formula ((CH₃)₃Si)₃SiH, is a sterically hindered organosilicon compound. The central silicon atom is bonded to three bulky trimethylsilyl (B98337) groups and one hydrogen atom. This arrangement leads to a tetrahedral geometry around the central silicon atom, though with some distortions due to the steric repulsion between the large trimethylsilyl substituents.
The most significant feature of TTMSS's bonding is the weakness of the central Si-H bond. The bond dissociation energy is estimated to be in the range of 79-84 kcal/mol[1]. This is considerably lower than the Si-H bond strength in simpler silanes like trimethylsilane (B1584522) (94 kcal/mol)[1]. The weakening of this bond is attributed to the electronic effects of the three silicon atoms attached to the central silicon, which stabilize the resulting silyl (B83357) radical upon homolytic cleavage of the Si-H bond. This property makes TTMSS an excellent hydrogen atom donor, serving as a less toxic and environmentally benign alternative to organotin compounds like tributyltin hydride in radical-mediated reactions[1].
Data Presentation: Molecular Geometry
The following table summarizes the calculated structural parameters for this compound based on computational modeling.
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | Si-H | ~1.50 |
| Si-Si | ~2.35 - 2.37 | |
| Si-C | ~1.88 - 1.90 | |
| Bond Angles (°) | H-Si-Si | ~107 - 109 |
| Si-Si-Si | ~110 - 112 | |
| Si-Si-C | ~108 - 110 | |
| C-Si-C | ~107 - 109 |
Note: These values are derived from computational chemistry studies and may vary slightly depending on the theoretical level and basis set used.
Experimental Characterization
The molecular structure and bonding of this compound have been elucidated through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the identity and purity of TTMSS.
-
¹H NMR: The proton spectrum typically shows a singlet for the 27 protons of the nine methyl groups and a distinct signal for the single proton bonded to the central silicon atom.
-
¹³C NMR: The carbon spectrum will show a signal for the methyl carbons.
-
²⁹Si NMR: Silicon NMR provides direct information about the silicon framework. Separate signals are expected for the central silicon atom and the three equivalent silicon atoms of the trimethylsilyl groups.
Vibrational Spectroscopy (FTIR and Raman)
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule, providing direct evidence for the presence of specific functional groups.
-
Si-H Vibrations: The most characteristic vibration is the Si-H stretching mode, which appears in a distinct region of the IR and Raman spectra, typically around 2050-2150 cm⁻¹.
-
Si-C and Si-Si Vibrations: Vibrations associated with the Si-C and Si-Si bonds, as well as various bending and rocking modes of the methyl groups, are also observed at lower frequencies.
Experimental Protocols
The following sections detail the methodologies for the key experimental techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ²⁹Si NMR spectra to confirm the structure of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
NMR tubes (5 mm diameter)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set the number of scans (e.g., 8-16) and a relaxation delay of 1-5 seconds.
-
Acquire and process the Free Induction Decay (FID) to obtain the spectrum.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Set the spectral width to cover the expected range (e.g., 0 to 100 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
²⁹Si NMR Acquisition:
-
Tune the probe to the ²⁹Si frequency.
-
Set the spectral width to cover the expected range for silicon compounds.
-
Due to the low gyromagnetic ratio and negative Nuclear Overhauser Effect (NOE) of ²⁹Si, use a pulse sequence like INEPT or DEPT, or a simple pulse-acquire with a gated decoupler and a longer relaxation delay to ensure quantitative results.
-
A significant number of scans will be necessary.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify characteristic vibrational modes.
Materials:
-
This compound sample
-
FTIR spectrometer with a suitable detector (e.g., DTGS)
-
Salt plates (e.g., KBr or NaCl) for liquid samples or an Attenuated Total Reflectance (ATR) accessory.
Procedure (using salt plates):
-
Sample Preparation:
-
Place one or two drops of the liquid this compound sample onto a clean, dry salt plate.
-
Carefully place a second salt plate on top to create a thin liquid film.
-
-
Instrument Setup:
-
Place the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty beam path or the clean salt plates.
-
Collect the sample spectrum over the desired range (e.g., 4000 to 400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in transmittance or absorbance mode.
-
Raman Spectroscopy
Objective: To obtain the Raman spectrum of this compound, which provides complementary vibrational information to FTIR.
Materials:
-
This compound sample
-
Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)
-
Glass capillary tube or NMR tube for liquid sampling
-
Sample holder
Procedure:
-
Sample Preparation:
-
Fill a clean glass capillary tube or NMR tube with the this compound sample.
-
-
Instrument Setup:
-
Place the sample tube in the spectrometer's sample holder.
-
Align the laser focus within the liquid sample.
-
-
Data Acquisition:
-
Set the laser power to a level that provides a good signal without causing sample decomposition.
-
Select an appropriate spectral range.
-
Acquire the spectrum by collecting the scattered light. The acquisition time and number of accumulations will depend on the sample's Raman scattering cross-section and the instrument's sensitivity.
-
Visualizations
The following diagrams illustrate the molecular structure and a typical reaction pathway involving this compound.
Caption: Ball-and-stick model of this compound.
Caption: Radical chain mechanism for the reduction of an alkyl halide.
References
An In-depth Technical Guide to the Si-H Bond Dissociation Energy of Tris(trimethylsilyl)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the silicon-hydrogen (Si-H) bond dissociation energy (BDE) of tris(trimethylsilyl)silane (TTMSS), a crucial parameter influencing its reactivity and application in chemical synthesis, particularly in the realm of radical-mediated processes.
Introduction: The Significance of the Si-H Bond in TTMSS
This compound, with the chemical formula ((CH₃)₃Si)₃SiH, is a versatile organosilicon compound that has garnered significant attention as a non-toxic and environmentally benign alternative to organotin reagents, such as tributyltin hydride, in radical chemistry.[1] The utility of TTMSS as a radical-based reducing agent and a mediator in carbon-carbon bond formation is intrinsically linked to the weakness of its Si-H bond.[1][2]
The Si-H bond dissociation energy is a critical measure of the energy required to homolytically cleave this bond, yielding a tris(trimethylsilyl)silyl radical (((CH₃)₃Si)₃Si•) and a hydrogen atom. A lower BDE indicates a weaker bond, making the hydrogen atom more readily available for transfer to other chemical species, a key step in many radical chain reactions. The multiple bulky trimethylsilyl (B98337) substituents on the central silicon atom in TTMSS play a crucial role in weakening the Si-H bond, rendering the molecule an excellent hydrogen atom donor.[3]
Quantitative Data on the Si-H Bond Dissociation Energy of TTMSS
The Si-H bond dissociation energy of TTMSS has been determined through both experimental and computational methods. The table below summarizes the reported values from various studies, providing a comparative overview.
| BDE (kcal/mol) | BDE (kJ/mol) | Method of Determination | Reference(s) |
| 84 | 351.5 | Estimated from kinetic studies | [1] |
| 79 | 330.5 | Calculated (Density Functional Theory) | [3] |
| 84.5 | 353.5 | Inferred from kinetic data | [4] |
Note: Conversion factor used: 1 kcal/mol = 4.184 kJ/mol.
The variation in reported values can be attributed to the different methodologies employed, each with its own set of assumptions and potential sources of error. However, there is a general consensus that the Si-H bond in TTMSS is significantly weaker than in simpler silanes like trimethylsilane (B1584522) (Si-H BDE ≈ 94 kcal/mol).[1]
Experimental Protocols for Determining the Si-H BDE
The experimental determination of the Si-H BDE of TTMSS typically involves kinetic studies of radical reactions where the cleavage of the Si-H bond is a rate-determining step. Two common techniques are Laser Flash Photolysis and Kinetic Competition Methods using Radical Clocks.
Laser Flash Photolysis
Laser flash photolysis is a powerful technique for directly studying the kinetics of short-lived radical species. In the context of TTMSS, this method can be used to measure the rate constants of hydrogen abstraction from the silane (B1218182) by a known radical.
Methodology:
-
Sample Preparation: A solution containing a radical precursor (e.g., a ketone that can be photolytically cleaved) and TTMSS in a suitable solvent is prepared. The concentrations are chosen to ensure pseudo-first-order kinetics.
-
Radical Generation: A short, intense laser pulse is used to photolyze the precursor, generating a known concentration of radicals.
-
Kinetic Monitoring: The decay of the radical's absorption or the formation of the silyl (B83357) radical is monitored over time using a time-resolved spectroscopic technique, such as transient absorption spectroscopy.
-
Data Analysis: The rate of the reaction between the radical and TTMSS is determined from the kinetic traces. By knowing the activation energy of this reaction, the Si-H BDE can be estimated using thermochemical cycles.
Kinetic Competition Methods (Radical Clocks)
Radical clocks are reactions with well-established rate constants that can be used to calibrate the rates of other, unknown radical reactions. In this method, a radical is generated in the presence of both TTMSS and a "radical clock" molecule. The radical can either abstract a hydrogen atom from TTMSS or undergo a known unimolecular rearrangement (the clock reaction).
Methodology:
-
Reaction Setup: A reaction is initiated where a radical is generated in the presence of known concentrations of TTMSS and a suitable radical clock.
-
Product Analysis: After the reaction is complete, the ratio of the two possible products (the hydrogen abstraction product and the rearranged product) is determined using analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Rate Constant Calculation: By knowing the rate constant of the radical clock reaction and the concentrations of the reactants, the rate constant for hydrogen abstraction from TTMSS can be calculated from the product ratio.
-
BDE Determination: The determined rate constant can then be used in conjunction with the Arrhenius equation and thermochemical data to estimate the Si-H BDE.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic determination of the bond dissociation energy d(SiH3–H) and its implications for bond strengths in silanes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Tris(trimethylsilyl)silane: A Technical Guide
Introduction
Tris(trimethylsilyl)silane, often abbreviated as TTMSS, is an organosilicon compound with the formula (Me₃Si)₃SiH. It has gained significant attention in organic chemistry as a radical-based reducing agent, offering a less toxic alternative to organotin compounds like tributyltin hydride. Its utility in radical cyclizations, hydrosilylation, and dehalogenation reactions makes a thorough understanding of its structural and electronic properties essential for researchers. This technical guide provides an in-depth overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and structural visualizations.
Spectroscopic Data Summary
The following sections present the core spectroscopic data for this compound in a tabulated format for clarity and ease of reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, publicly available NMR spectra for this compound are not consistently reported across standard databases. The data presented below is a combination of expected values based on the analysis of similar organosilane compounds and general principles of NMR spectroscopy. It is important to note that the Si-H proton can be highly reactive. For instance, an early report on its synthesis noted the absence of the Si-H signal in the ¹H NMR spectrum when carbon tetrachloride (CCl₄) was used as the solvent, due to the rapid reduction of CCl₄ to chloroform (B151607) (CHCl₃) by the silane[1].
Table 1: ¹H NMR Spectroscopic Data (Estimated)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 0.1 - 0.2 | Singlet | 27H | Si(CH ₃)₃ |
| ~ 3.5 - 4.0 | Singlet | 1H | SiH |
Table 2: ¹³C NMR Spectroscopic Data (Estimated)
| Chemical Shift (δ) ppm | Assignment |
| ~ 1.0 - 3.0 | C H₃ |
Table 3: ²⁹Si NMR Spectroscopic Data (Estimated)
| Chemical Shift (δ) ppm | Assignment |
| ~ -10 to -15 | Si (CH₃)₃ |
| ~ -100 to -115 | (Si H) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorptions corresponding to Si-H and Si-C bond vibrations.
Table 4: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2955 | Strong | C-H stretch (asymmetric in CH₃) |
| ~ 2897 | Medium | C-H stretch (symmetric in CH₃) |
| ~ 2080 - 2100 | Strong | Si-H stretch[2] |
| ~ 1440 | Medium | CH₃ deformation (asymmetric) |
| ~ 1245 | Strong | Si-CH₃ symmetric deformation |
| ~ 835 | Very Strong | Si-CH₃ rock / Si-C stretch |
| ~ 690 | Medium | Si-C stretch |
| ~ 625 | Medium | Si-C stretch |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern for silylated compounds. The molecular ion peak is often of low abundance or absent.
Table 5: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 248 | Low | [M]⁺·, [(Me₃Si)₃SiH]⁺· |
| 233 | Medium | [M - CH₃]⁺ |
| 175 | Medium | [(Me₃Si)₂SiH]⁺ |
| 159 | High | [(Me₃Si)₂Si - H]⁺ |
| 147 | Medium | [Si₂(CH₃)₅]⁺ |
| 73 | Very High (Base Peak) | [Si(CH₃)₃]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for liquid organosilane samples like this compound.
NMR Spectroscopy
-
Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., benzene-d₆ or chloroform-d₃) in a standard 5 mm NMR tube. Note: Avoid chlorinated solvents like CCl₄ if the Si-H moiety is of interest. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not serve as a reference.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
²⁹Si NMR: This nucleus has low sensitivity and a negative gyromagnetic ratio. Use a pulse sequence designed for silicon, such as inverse-gated decoupling, to obtain a quantitative spectrum and avoid negative NOE effects. A longer relaxation delay (e.g., 10-30 seconds) is often necessary.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale relative to the internal standard (TMS at 0.00 ppm).
FTIR Spectroscopy
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent like isopropanol (B130326) and allowing it to dry completely.
-
Place a single drop of neat this compound liquid directly onto the center of the ATR crystal.
-
-
Instrument Setup:
-
Place the ATR accessory into the spectrometer's sample compartment.
-
Configure the software for data collection, typically in the mid-IR range (4000-400 cm⁻¹). Set the resolution to 4 cm⁻¹.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Lower the ATR press to ensure good contact between the liquid sample and the crystal.
-
Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber. Identify and label the significant absorption peaks. After analysis, thoroughly clean the ATR crystal.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this compound, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is common.
-
Ionization:
-
The sample molecules in the gas phase enter the ion source, which is maintained under high vacuum.
-
A beam of electrons, typically accelerated to 70 eV, bombards the molecules.
-
This high energy causes the ejection of an electron from the molecule, forming a molecular ion (M⁺·), and induces extensive fragmentation.
-
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.
Visualizations
The following diagrams illustrate key conceptual frameworks for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Molecular structure of this compound highlighting distinct silicon environments.
References
An In-depth Technical Guide to the Radical Initiation Mechanism of Tris(trimethylsilyl)silane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(trimethylsilyl)silane, often abbreviated as TTMSS or (TMS)₃SiH, has emerged as a versatile and environmentally benign alternative to traditional organotin reagents in radical-mediated chemical transformations. Its efficacy stems from a relatively weak silicon-hydrogen bond, facilitating the generation of the tris(trimethylsilyl)silyl radical, (TMS)₃Si•, a key intermediate in a plethora of synthetic methodologies. This technical guide provides a comprehensive overview of the core mechanisms governing the initiation of radical reactions using TTMSS, with a focus on both thermal and photochemical activation. Detailed experimental protocols for key methodologies, quantitative kinetic and thermodynamic data, and visual representations of initiation pathways and experimental workflows are presented to equip researchers in drug development and other scientific fields with the knowledge to effectively utilize this powerful reagent.
Introduction
Radical chemistry has become an indispensable tool in modern organic synthesis, enabling the formation of complex molecular architectures relevant to the pharmaceutical and materials sciences. Historically, organotin hydrides, such as tributyltin hydride (Bu₃SnH), have been the reagents of choice for mediating radical chain reactions. However, the inherent toxicity and difficulty in removing tin-containing byproducts have driven the search for safer and more practical alternatives.[1]
This compound has risen to prominence as a leading substitute for organotin hydrides.[1] Its low toxicity, coupled with the ease of removal of its byproducts, makes it an attractive reagent for applications in drug discovery and development where purity is paramount. The central feature of TTMSS chemistry is the homolytic cleavage of its Si-H bond to generate the tris(trimethylsilyl)silyl radical, a species that can initiate and propagate a wide range of radical reactions.
This guide will delve into the fundamental principles of TTMSS radical initiation, covering the two primary modes of activation: thermal and photochemical initiation. Quantitative data, detailed experimental procedures, and graphical representations are provided to offer a thorough understanding of this critical aspect of modern radical chemistry.
Core Concepts of TTMSS Radical Initiation
The initiation of a radical chain reaction involving TTMSS hinges on the generation of the tris(trimethylsilyl)silyl radical, (TMS)₃Si•. This can be achieved through two principal mechanisms:
-
Thermal Initiation: In this method, a radical initiator, typically an azo compound like azobisisobutyronitrile (AIBN), is decomposed by heat to generate carbon-centered radicals. These radicals then abstract the hydrogen atom from TTMSS to produce the desired (TMS)₃Si• radical.
-
Photochemical Initiation: This approach utilizes light energy, often in the visible or near-UV range, to generate the silyl (B83357) radical. This can occur either through direct photolysis of a suitable precursor or, more commonly, through the use of a photosensitizer that, upon excitation, initiates an electron or hydrogen atom transfer process involving TTMSS.
The choice between thermal and photochemical initiation depends on the specific requirements of the reaction, including the temperature sensitivity of the substrates and the desired level of control over the initiation process.
Quantitative Data
A quantitative understanding of the thermodynamics and kinetics of TTMSS radical initiation is crucial for reaction design and optimization. The following tables summarize key data gathered from the literature.
Table 1: Bond Dissociation Energies (BDEs)
The relatively low Si-H bond dissociation energy of TTMSS is a key factor in its effectiveness as a radical mediator.
| Bond | Bond Dissociation Energy (kcal/mol) | Reference(s) |
| (Me₃Si)₃Si-H | 79 - 84 | [1][2] |
| Et₃Si-H | 90 | [1] |
| Bu₃Sn-H | 74 | [1] |
Table 2: Rate Constants for Hydrogen Abstraction from TTMSS
The rate at which an initiating radical abstracts a hydrogen atom from TTMSS is a critical parameter in the overall kinetics of the radical chain reaction.
| Radical | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Reference(s) |
| t-BuO• | 1.3 x 10⁸ | 25 | |
| (4-CH₃O-C₆H₄)₂N• | 4.9 x 10¹ | 91 | [3] |
| (4-CH₃-C₆H₄)₂N• | 1.8 x 10¹ | 91 | [3] |
| (C₆H₅)₂N• | 8.0 | 91 | [3] |
| (4-Br-C₆H₄)₂N• | 2.1 | 91 | [3] |
Table 3: Rate Constants for the Addition of (TMS)₃Si• Radical to Alkenes
The tris(trimethylsilyl)silyl radical readily adds to a variety of alkenes, a key step in many synthetic applications.
| Alkene | Rate Constant (k_add, M⁻¹s⁻¹) | Reference(s) |
| Styrene | 5.1 x 10⁷ | [4] |
| Acrylonitrile | 5.1 x 10⁷ | [4] |
| Methyl acrylate | 2.2 x 10⁷ | [4] |
| Vinyl acetate | 1.2 x 10⁶ | [4] |
| Vinyl ether | 2.1 x 10⁵ | [4] |
Table 4: Quantum Yield for (TMS)₃Si• Radical Generation
In photochemical initiation, the quantum yield (Φ) represents the efficiency of radical generation upon light absorption.
| Photosensitizer | Quantum Yield (Φ) | Reference(s) |
| Benzophenone | ~1 |
Signaling Pathways and Logical Relationships
Visualizing the complex series of events in radical initiation can aid in understanding the underlying mechanisms. The following diagrams, generated using the DOT language, illustrate the key pathways.
Thermal Initiation Pathway
Caption: Thermal initiation of TTMSS using AIBN.
Photochemical Initiation Pathway (Photosensitized)
Caption: Photosensitized initiation of TTMSS.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the initiation of radical reactions with TTMSS.
Thermal Initiation with AIBN: Reductive Dehalogenation
This protocol describes a typical procedure for the reductive dehalogenation of an organic halide using TTMSS and AIBN.
Materials:
-
Organic halide (e.g., 1-bromoadamantane)
-
This compound (TTMSS)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Syringes and needles
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: To the flask, add the organic halide (1.0 mmol, 1.0 equiv), anhydrous toluene (10 mL), and TTMSS (1.2 mmol, 1.2 equiv).
-
Initiator Addition: Add AIBN (0.1 mmol, 0.1 equiv) to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux (typically 80-110 °C for toluene) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the dehalogenated product.[5]
Photochemical Initiation: Visible-Light-Promoted Reductive Cyclization
This protocol outlines a general procedure for a visible-light-induced radical cyclization using TTMSS without an external photosensitizer.[6][7]
Materials:
-
Cyclization precursor (e.g., an N-alkenyl-2-iodoanilide)
-
This compound (TTMSS)
-
Anhydrous acetonitrile (B52724) (or other suitable solvent)
-
Schlenk tube or vial with a screw cap
-
Visible light source (e.g., a household 15 W bulb or a blue LED lamp)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a Schlenk tube, the cyclization precursor (0.1 mmol, 1.0 equiv) and a magnetic stir bar are placed. The tube is evacuated and backfilled with an inert atmosphere.
-
Reagent Addition: Anhydrous acetonitrile (0.4 mL) and TTMSS (0.2 mmol, 2.0 equiv) are added via syringe.
-
Irradiation: The reaction mixture is stirred and irradiated with a visible light source at room temperature. The reaction is monitored by TLC or LC-MS.
-
Workup: After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[6]
Laser Flash Photolysis (LFP) for Kinetic Studies
LFP is a powerful technique to directly observe and measure the kinetics of transient species like the (TMS)₃Si• radical.
Experimental Setup:
-
A pulsed laser (e.g., Nd:YAG) for sample excitation.
-
A probe light source (e.g., a xenon arc lamp).
-
A sample cell (cuvette).
-
A monochromator and a fast detector (e.g., a photomultiplier tube).
-
A digital oscilloscope to record the transient signal.
Procedure:
-
Sample Preparation: A solution of a radical precursor (e.g., di-tert-butyl peroxide) and TTMSS in a suitable solvent (e.g., acetonitrile) is prepared in the sample cell. The solution is deoxygenated by bubbling with an inert gas.
-
Excitation: The sample is irradiated with a short laser pulse to generate the initiating radicals (e.g., tert-butoxyl radicals).
-
Radical Generation: The initiating radicals abstract a hydrogen atom from TTMSS to form the (TMS)₃Si• radical.
-
Monitoring: The change in absorbance of the sample due to the presence of the silyl radical is monitored over time using the probe light and detector.
-
Data Analysis: The decay of the transient absorption signal is analyzed to determine the rate constants of subsequent reactions of the (TMS)₃Si• radical (e.g., addition to an alkene).[8][9]
Experimental Workflow
Caption: General experimental workflow for a TTMSS-mediated radical reaction.
Applications in Drug Development
The mild and selective nature of radical reactions initiated by TTMSS makes it a valuable tool in drug discovery and development. Key applications include:
-
Late-Stage Functionalization: The ability to introduce functional groups into complex molecules at a late stage of a synthesis is crucial for generating libraries of drug candidates for structure-activity relationship (SAR) studies.
-
Deoxygenation and Dehalogenation: The removal of hydroxyl and halogen groups is a common transformation in medicinal chemistry to modulate the physicochemical properties of a lead compound.
-
Carbon-Carbon Bond Formation: The formation of C-C bonds via radical cyclization or intermolecular addition is a powerful strategy for the synthesis of novel scaffolds and the elaboration of complex drug molecules.
The low toxicity profile of TTMSS and its byproducts is a significant advantage in the synthesis of active pharmaceutical ingredients (APIs), where stringent purity requirements are in place.
Safety and Handling
While TTMSS is considered a safer alternative to organotin compounds, it is still a reactive chemical that requires careful handling.
-
Storage: TTMSS should be stored under an inert atmosphere (argon or nitrogen) in a cool, dry place, away from light and moisture.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood using standard inert atmosphere techniques. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn.
-
Incompatibilities: TTMSS is incompatible with strong oxidizing agents and bases.
Conclusion
This compound has firmly established itself as a cornerstone reagent in modern radical chemistry. Its favorable safety profile, combined with its high efficiency in generating silyl radicals through both thermal and photochemical pathways, has made it an indispensable tool for researchers in academia and industry, particularly in the field of drug development. A thorough understanding of the initiation mechanisms, supported by quantitative data and detailed experimental protocols as outlined in this guide, will empower scientists to harness the full potential of TTMSS in the synthesis of novel and complex molecules. The continued exploration of TTMSS-mediated radical reactions promises to yield even more innovative and sustainable synthetic methodologies in the years to come.
References
- 1. This compound, TTMSS [organic-chemistry.org]
- 2. New Approach to the Detection of Short-Lived Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photochemical reactions of biomass derived platform chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (TTMSS)-derived radical reactivity toward alkenes: a combined quantum mechanical and laser flash photolysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
An In-depth Technical Guide to the Core Physical Properties of Tris(trimethylsilyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(trimethylsilyl)silane, often abbreviated as TTMSS, is a versatile organosilicon compound with the chemical formula ((CH₃)₃Si)₃SiH.[1] It is a colorless to pale yellow liquid at room temperature.[2][3] TTMSS has gained significant attention in organic synthesis, particularly as a non-toxic substitute for organotin hydrides in radical-mediated reactions.[2][4] Its efficacy as a reducing agent stems from the relatively weak silicon-hydrogen bond, which allows for the facile generation of a silyl (B83357) radical.[1][4] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its fundamental reactive pathway.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These parameters are crucial for its handling, application in chemical reactions, and for the development of new synthetic methodologies.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₈Si₄ | [2][5] |
| Molecular Weight | 248.66 g/mol | [2][5] |
| Appearance | Clear, colorless to pale yellow liquid | [2][3] |
| Density | 0.806 g/mL at 25 °C | [2][6] |
| Boiling Point | 73 °C at 5 mmHg[2][6][7] 82-84 °C at 12 mmHg[1][8] | |
| Refractive Index | n20/D 1.489 | [6][7] |
| Solubility | Miscible with pentane, ether, toluene, and tetrahydrofuran. Sparingly miscible with acetone (B3395972) and acetonitrile. Immiscible with water. | [3] |
| CAS Number | 1873-77-4 | [2][5] |
Spectroscopic Data
| Spectroscopic Data | Interpretation |
| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the 27 protons of the nine methyl groups and a septet for the single proton attached to the central silicon atom. |
| ¹³C NMR | The carbon NMR spectrum will display a signal corresponding to the methyl carbons. |
| IR Spectroscopy | The infrared spectrum is characterized by a strong Si-H stretching vibration, typically in the range of 2100-2200 cm⁻¹. Other notable absorptions include those for Si-C and C-H bonds.[9] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of the silyl groups.[5][10] |
Experimental Protocols
The following sections detail generalized experimental procedures for the determination of key physical properties of this compound. These protocols are based on standard laboratory techniques and can be adapted for specific equipment and sample volumes.
Determination of Density
The density of a liquid can be determined using a pycnometer or a digital density meter.
Using a Pycnometer:
-
Cleaning and Drying: Thoroughly clean a pycnometer of known volume with a suitable solvent and dry it completely.
-
Weighing the Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance.
-
Filling the Pycnometer: Fill the pycnometer with this compound, ensuring there are no air bubbles. The temperature of the liquid should be controlled, typically at 25 °C.
-
Weighing the Filled Pycnometer: Weigh the filled pycnometer.
-
Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.
Determination of Boiling Point
The boiling point can be determined by distillation or using a micro-boiling point apparatus.
Micro-Boiling Point Determination:
-
Sample Preparation: Place a small amount of this compound into a small test tube.
-
Capillary Tube: Seal one end of a capillary tube and place it, open end down, into the test tube containing the liquid.
-
Heating: Heat the test tube in a suitable heating bath (e.g., an oil bath or a melting point apparatus).
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Boiling Point Reading: The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to enter the capillary tube upon cooling. Record the atmospheric pressure at the time of measurement.
Measurement of Refractive Index
A refractometer is used to measure the refractive index of a liquid.
-
Calibration: Calibrate the refractometer using a standard of known refractive index.
-
Sample Application: Place a few drops of this compound onto the prism of the refractometer.
-
Measurement: Close the prism and allow the temperature to equilibrate, typically to 20 °C.
-
Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.
Solubility Testing
A general procedure for determining the solubility of a substance in various solvents.
-
Sample Preparation: To a series of vials, add a known volume (e.g., 1 mL) of different solvents (e.g., pentane, ether, toluene, tetrahydrofuran, acetone, acetonitrile, water).
-
Addition of Solute: Add a small, measured amount of this compound to each vial.
-
Mixing: Agitate the vials (e.g., by vortexing or shaking) for a set period to ensure thorough mixing.
-
Observation: Observe each vial for miscibility or the formation of a saturated solution with undissolved solute.
-
Quantification (for sparingly soluble cases): If the substance is not fully miscible, the concentration of the dissolved solute in the saturated solution can be determined by a suitable analytical technique (e.g., GC, NMR) after separating the undissolved portion.
Core Application: Radical Reduction Pathway
This compound is most renowned for its role as a radical reducing agent. The following diagram illustrates the general mechanism of a radical reduction of an organic halide (R-X).
References
- 1. monosol.com [monosol.com]
- 2. filab.fr [filab.fr]
- 3. store.astm.org [store.astm.org]
- 4. knowledge.reagecon.com [knowledge.reagecon.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. agilent.com [agilent.com]
- 9. knowledge.reagecon.com [knowledge.reagecon.com]
- 10. This compound, TTMSS [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis and Purification of Tris(trimethylsilyl)silane
For Researchers, Scientists, and Drug Development Professionals
Tris(trimethylsilyl)silane, often abbreviated as TTMSS, is a versatile organosilicon compound with the chemical formula ((CH₃)₃Si)₃SiH. It serves as a valuable reagent in organic synthesis, particularly as a non-toxic substitute for organotin compounds like tributyltin hydride in radical-mediated reactions.[1][2][3] Its utility stems from the relatively weak silicon-hydrogen bond, which allows it to act as an efficient hydrogen atom donor.[2] This guide provides a comprehensive overview of the primary synthesis and purification methods for this compound, complete with detailed experimental protocols and quantitative data to support researchers in its preparation and handling.
Synthesis of this compound
Two principal methods for the synthesis of this compound are highlighted here: a one-pot synthesis from chlorosilanes and a method involving the cleavage of tetrakis(trimethylsilyl)silane (B1295357).
Method 1: One-Pot Synthesis from Trichlorosilane (B8805176) and Chlorotrimethylsilane (B32843)
This widely utilized method involves the reaction of trichlorosilane (HSiCl₃) and chlorotrimethylsilane ((CH₃)₃SiCl) with a reducing agent, typically lithium, in an ethereal solvent.[2] A detailed procedure, adapted from Organic Syntheses, provides a reliable route to obtain TTMSS in good yield.[1]
Reaction Scheme:
3 (CH₃)₃SiCl + HSiCl₃ + 6 Li → ((CH₃)₃Si)₃SiH + 6 LiCl[2]
Experimental Protocol:
A detailed experimental protocol for the one-pot synthesis of this compound is provided below.[1]
Materials and Equipment:
-
500-mL four-necked flask equipped with a mechanical stirrer, condenser, dropping funnel, and a low-temperature thermometer.
-
Nitrogen or Argon source for maintaining an inert atmosphere.
-
Dry ice-acetone bath.
-
Standard glassware for extraction and distillation.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Lithium powder | 6.94 | 7.55 g | 1.07 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL + 140 mL | - |
| Chlorotrimethylsilane | 108.64 | 54.8 mL (47.1 g) | 0.43 |
| Tetrachlorosilane (B154696) | 169.90 | 10.1 mL (15.0 g) | 0.09 |
| Methyllithium-lithium bromide complex (1.5 M in ether) | - | 66 mL | 0.099 |
| 2 N Hydrochloric acid | 36.46 | 400 mL | - |
| Pentane | 72.15 | 4 x 200 mL | - |
| Magnesium sulfate (B86663) | 120.37 | As needed | - |
Procedure:
-
Initial Setup: Under a nitrogen atmosphere, place 7.55 g of lithium powder into the 500-mL four-necked flask. Add 50 mL of anhydrous THF.
-
Addition of Chlorosilanes: Cool the flask to approximately -60°C using a dry ice-acetone bath. A mixture of 54.8 mL of freshly distilled chlorotrimethylsilane and 10.1 mL of tetrachlorosilane in 140 mL of anhydrous THF is added dropwise over 1 hour, ensuring the internal temperature does not exceed -30°C.
-
Reaction and Work-up: After the addition is complete, continue stirring for 30 minutes with cooling. The mixture is then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction mixture is heated to reflux for 2 hours.
-
Addition of Methyllithium (B1224462): After cooling to room temperature, 66 mL of 1.5 M methyllithium-lithium bromide complex in ether is added over 3 hours with vigorous stirring. The mixture is then stirred for an additional 16 hours at room temperature.
-
Hydrolysis: The reaction mixture is carefully added to 400 mL of ice-cold 2 N hydrochloric acid.
-
Extraction and Drying: The aqueous phase is extracted four times with 200-mL portions of pentane. The combined organic phases are dried over magnesium sulfate.
-
Solvent Removal and Purification: The solvents are removed under reduced pressure. The crude product is then purified by distillation.
Yield and Purity:
| Product | Yield | Boiling Point | Pressure |
| This compound | 13.4–17.2 g (60–77%) | 38°C | 1 mmHg |
Diagram of the One-Pot Synthesis Workflow:
Caption: A step-by-step workflow for the one-pot synthesis of this compound.
Method 2: Synthesis from Tetrakis(trimethylsilyl)silane
An alternative route to this compound involves the cleavage of a silicon-silicon bond in tetrakis(trimethylsilyl)silane, ((CH₃)₃Si)₄Si.[2][4] This can be achieved by reaction with an organolithium reagent, such as methyllithium, followed by protonation.[2]
Reaction Scheme:
-
((CH₃)₃Si)₄Si + CH₃Li → ((CH₃)₃Si)₃SiLi + (CH₃)₄Si[2]
-
((CH₃)₃Si)₃SiLi + HCl → ((CH₃)₃Si)₃SiH + LiCl[2]
Experimental Protocol:
A general procedure for this synthesis is outlined below.[4]
Materials and Equipment:
-
Schlenk flask or similar reaction vessel suitable for air-sensitive techniques.
-
Magnetic stirrer.
-
Standard glassware for work-up and distillation.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Notes |
|---|---|---|
| Tetrakis(trimethylsilyl)silane | 320.88 | Starting material |
| Methyllithium (in ether) | 22.03 | Typically 1.0-1.5 equivalents |
| Anhydrous solvent (e.g., THF) | 72.11 | - |
| Dilute acid (e.g., HCl) | 36.46 | For hydrolysis |
| Organic solvent for extraction (e.g., pentane) | 72.15 | - |
| Drying agent (e.g., MgSO₄) | 120.37 | - |
Procedure:
-
Reaction with Methyllithium: Dissolve tetrakis(trimethylsilyl)silane in an anhydrous solvent such as THF in a flask under an inert atmosphere. Add 1.0 to 1.5 equivalents of methyllithium solution dropwise at ambient temperature (10-30°C). Stir the reaction mixture until the conversion to tris(trimethylsilyl)silyllithium is complete.
-
Hydrolysis: Add the reaction mixture dropwise to a stirred solution of dilute acid (e.g., HCl) to effect hydrolysis.
-
Work-up and Purification: Separate the organic layer, and extract the aqueous layer with an organic solvent like pentane. Combine the organic layers, dry over a suitable drying agent, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.
Diagram of the Synthesis from Tetrakis(trimethylsilyl)silane:
Caption: Reaction pathway for the synthesis of this compound from tetrakis(trimethylsilyl)silane.
Purification of this compound
The primary method for the purification of this compound is fractional distillation under reduced pressure.[1] This technique is effective in separating the desired product from non-volatile impurities and residual solvents.
Experimental Protocol: Purification by Vacuum Distillation
Equipment:
-
Distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
-
Heating mantle.
Procedure:
-
Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed and greased for vacuum.
-
Distillation: Place the crude this compound in the distillation flask. Apply vacuum and slowly heat the flask. Collect the fraction that distills at the appropriate temperature and pressure. For this compound, the boiling point is approximately 38°C at 1 mmHg.[1]
-
Storage: The purified product should be stored under an inert atmosphere (nitrogen or argon) as it can be sensitive to moisture and light.[5]
Quality Control:
The purity of the final product can be assessed using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product.
Diagram of the General Purification Workflow:
Caption: A generalized workflow for the purification and quality control of this compound.
This guide provides essential information for the synthesis and purification of this compound, enabling researchers to produce this important reagent with high purity for their synthetic needs. The detailed protocols and workflows are intended to be a valuable resource for professionals in chemical research and drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, TTMSS [organic-chemistry.org]
- 4. US6337415B1 - Process for preparing tetrakis (trimethylsily) silane and tris (trimethysilyl) silane - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
Theoretical Insights into the Reactivity of Tris(trimethylsilyl)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(trimethylsilyl)silane, often abbreviated as TTMSS or (TMS)₃SiH, has emerged as a versatile and environmentally benign reagent in modern organic synthesis. Its efficacy as a radical-based reducing agent and a key component in hydrosilylation reactions has positioned it as a viable alternative to traditional, more toxic reagents like tributyltin hydride.[1] This technical guide delves into the theoretical underpinnings of TTMSS reactivity, providing a comprehensive overview of its reaction mechanisms, supported by quantitative data from computational studies. Detailed experimental protocols for key transformations and visual representations of reaction pathways are included to facilitate practical application and further research in areas such as drug development, where clean and efficient radical reactions are paramount.
Core Concepts: The Si-H Bond and Radical Generation
The reactivity of TTMSS is fundamentally dictated by the relatively weak silicon-hydrogen bond. Theoretical and experimental studies have quantified this bond dissociation energy (BDE), providing a basis for understanding its role as a hydrogen atom donor.
Quantitative Data on Bond Dissociation Energies
The strength of the Si-H bond in TTMSS is significantly lower than in other silanes, which is a key factor in its utility as a radical mediator. This weakness facilitates the homolytic cleavage of the Si-H bond to generate the tris(trimethylsilyl)silyl radical, (TMS)₃Si•, which is the key intermediate in the majority of its reactions.
| Compound | Bond | Bond Dissociation Energy (kcal/mol) |
| This compound | (TMS)₃Si-H | 79 |
| Triethylsilane | Et₃Si-H | 90 |
| Tributyltin hydride | Bu₃Sn-H | 74 |
| Table 1: Comparison of Bond Dissociation Energies.[1] |
Reaction Mechanisms and Theoretical Studies
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of TTMSS reactions. These studies provide insights into transition states, activation energies, and reaction kinetics, which are crucial for predicting reactivity and optimizing reaction conditions.
Radical-Mediated Reduction of Organic Halides
A primary application of TTMSS is the reduction of organic halides. This process proceeds via a radical chain mechanism, which has been extensively studied through computational models.
Reaction Workflow: Radical Dehalogenation
References
Methodological & Application
Application Notes and Protocols for Tris(trimethylsilyl)silane in Radical-Based Reductions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(trimethylsilyl)silane, often abbreviated as TTMSS or (TMS)₃SiH, has emerged as a powerful and versatile reagent in modern organic synthesis, particularly for mediating radical-based reductions.[1][2] Its growing popularity stems from its ability to serve as a less toxic and more environmentally benign alternative to traditional tin-based reagents like tributyltin hydride (Bu₃SnH).[1] The silicon-hydrogen bond in TTMSS is sufficiently weak (approximately 79 kcal/mol) to efficiently participate in radical chain reactions, yet the resulting silicon-containing byproducts are generally less toxic and easier to remove from reaction mixtures.[1]
These application notes provide a comprehensive overview of the use of TTMSS in key radical-based reductions, including detailed experimental protocols and comparative data to guide researchers in its effective implementation.
Advantages of this compound
-
Reduced Toxicity: TTMSS and its byproducts exhibit significantly lower toxicity compared to organotin compounds, which are known for their persistent and harmful effects.[1] This makes TTMSS a safer choice, particularly in laboratory and industrial settings.
-
Ease of Product Purification: The byproducts of TTMSS-mediated reactions, primarily tris(trimethylsilyl)silyl halides or chalcogenides, are often less polar and can be more readily separated from the desired products by standard chromatographic techniques or distillation.
-
High Efficiency: TTMSS rivals the efficiency of tributyltin hydride in many radical reductions, providing good to excellent yields under mild reaction conditions.[2]
Mechanism of Radical-Based Reduction
The general mechanism for the reduction of an organic substrate (R-X) by TTMSS proceeds via a radical chain reaction, as illustrated below. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) under thermal conditions or triethylborane (B153662) (Et₃B) at lower temperatures.[2]
Figure 1: General mechanism of a TTMSS-mediated radical reduction.
Applications and Protocols
Reductive Dehalogenation
TTMSS is highly effective for the reduction of a wide range of organic halides, including iodides, bromides, and in some cases, chlorides.[1] This transformation is fundamental in organic synthesis for the removal of halogen atoms and the formation of carbon-hydrogen bonds.
Table 1: Reductive Dehalogenation of Various Organic Halides with TTMSS
| Entry | Substrate | Product | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromoadamantane | Adamantane | AIBN (10) | Benzene | 80 | 2 | 95 |
| 2 | 1-Iodoadamantane | Adamantane | AIBN (10) | Benzene | 80 | 1 | 98 |
| 3 | 4-Bromoacetophenone | Acetophenone | AIBN (10) | Toluene (B28343) | 110 | 4 | 85 |
| 4 | 2-Iodophenol | Phenol | AIBN (10) | Toluene | 110 | 3 | 92 |
| 5 | Benzyl bromide | Toluene | Et₃B (20) | Toluene | 25 | 0.5 | 96 |
| 6 | Cyclohexyl chloride | Cyclohexane | AIBN (10) | Benzene | 80 | 12 | 75 |
Experimental Protocol: General Procedure for AIBN-Initiated Dehalogenation
Figure 2: Experimental workflow for a typical dehalogenation reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the organic halide (1.0 equiv), this compound (1.1-1.5 equiv), and AIBN (0.1-0.2 equiv) in a suitable solvent (e.g., benzene, toluene, or cyclohexane) to a concentration of 0.1-0.5 M.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate (B1210297) in hexanes, to afford the dehalogenated product.
Deoxygenation of Alcohols (via Xanthates)
The Barton-McCombie deoxygenation is a powerful method for the reductive removal of hydroxyl groups. TTMSS serves as an excellent reducing agent for the xanthate derivatives of alcohols, providing a safer alternative to tributyltin hydride. This method is particularly useful for the deoxygenation of secondary alcohols.
Table 2: Deoxygenation of Secondary Alcohols via Xanthate Reduction with TTMSS
| Entry | Alcohol Substrate | Xanthate Derivative | Product | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexanol | O-Cyclohexyl S-methyl xanthate | Cyclohexane | AIBN (10) | Toluene | 110 | 5 | 88 |
| 2 | Cholesterol | O-Cholesteryl S-methyl xanthate | Cholestene | AIBN (10) | Toluene | 110 | 6 | 85 |
| 3 | 1-Phenylethanol | O-(1-Phenylethyl) S-methyl xanthate | Ethylbenzene | AIBN (10) | Toluene | 110 | 4 | 90 |
| 4 | Menthone | O-Menthyl S-methyl xanthate | Menthane | AIBN (10) | Toluene | 110 | 8 | 82 |
Experimental Protocol: Two-Step Deoxygenation of a Secondary Alcohol
Step 1: Formation of the Xanthate
-
To a stirred solution of the secondary alcohol (1.0 equiv) in a suitable solvent (e.g., THF, DMF) at 0 °C, add a strong base such as sodium hydride (1.2 equiv).
-
Allow the mixture to stir for 30 minutes at 0 °C.
-
Add carbon disulfide (1.5 equiv) dropwise and stir for an additional 30 minutes at room temperature.
-
Add methyl iodide (1.5 equiv) and continue stirring for 1-2 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude xanthate is often used in the next step without further purification.
Step 2: Reductive Deoxygenation with TTMSS
-
Follow the general procedure for AIBN-initiated dehalogenation, using the crude xanthate from Step 1 as the substrate.
Radical Cyclization
TTMSS is an effective mediator for radical cyclization reactions, enabling the formation of various carbocyclic and heterocyclic ring systems.[2] This is a powerful strategy for the synthesis of complex molecular architectures.
Table 3: TTMSS-Mediated Radical Cyclizations
| Entry | Substrate | Product | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-allyl-2-iodoaniline | 3-Methylindoline | AIBN (10) | Toluene | 110 | 6 | 85 |
| 2 | 2-Bromo-N,N-diallylaniline | 1-Allyl-3-methylindoline | AIBN (10) | Toluene | 110 | 5 | 78 |
| 3 | 1,6-Heptadiene | Methylcyclopentane | AIBN (10) | Benzene | 80 | 12 | 65 |
Experimental Protocol: Radical Cyclization of N-allyl-2-iodoaniline
-
Reaction Setup: In a Schlenk tube, combine N-allyl-2-iodoaniline (1.0 equiv), this compound (1.2 equiv), and AIBN (0.1 equiv) in toluene (0.1 M).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles.
-
Reaction: Heat the sealed tube in an oil bath at 110 °C for 6 hours.
-
Work-up and Purification: Cool the reaction to room temperature, concentrate, and purify by flash chromatography on silica gel to yield 3-methylindoline.
Choosing the Right Initiator
The choice of radical initiator is crucial for the success of TTMSS-mediated reductions.
Figure 3: Decision guide for selecting a radical initiator.
-
AIBN (Azobisisobutyronitrile): The most common choice for thermally initiated reactions. It has a half-life of about one hour at 81 °C, making it suitable for reactions conducted at temperatures between 80-110 °C.
-
Et₃B (Triethylborane): An excellent initiator for reactions that need to be performed at lower temperatures (from -78 °C to room temperature).[2] It is typically used in the presence of a small amount of oxygen.
Safety and Handling
-
This compound is a flammable liquid. Handle in a well-ventilated fume hood and away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
For detailed safety information, consult the Safety Data Sheet (SDS) before use.
Purification and Byproduct Removal
While generally easier to remove than tin-based byproducts, the silyl byproducts from TTMSS reactions (e.g., (TMS)₃SiX) can sometimes co-elute with nonpolar products. The following strategies can be employed for their removal:
-
Standard Flash Chromatography: Often sufficient for separation, especially for more polar products.
-
Oxidative Work-up: Treatment of the crude reaction mixture with an oxidizing agent like potassium fluoride (B91410) and hydrogen peroxide can convert the silyl byproducts into more polar siloxanes, which are more easily separated.
-
Distillation: For volatile products, distillation can be an effective purification method.
Conclusion
This compound is a highly effective and safer alternative to traditional tin hydrides for a wide array of radical-based reductions. Its utility in dehalogenation, deoxygenation, and radical cyclization reactions, coupled with the ease of byproduct removal, makes it an invaluable tool for modern organic synthesis. The protocols and data presented in these notes are intended to serve as a practical guide for researchers to successfully incorporate TTMSS into their synthetic strategies.
References
Application Notes and Protocols: Reduction of Alkyl Halides with Tris(trimethylsilyl)silane
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(trimethylsilyl)silane, often abbreviated as TTMSS or (TMS)₃SiH, has emerged as a valuable reagent in modern organic synthesis for the reduction of functional groups via a free-radical pathway.[1] It serves as an effective and less toxic alternative to traditional organotin hydrides, such as tributyltin hydride (Bu₃SnH).[1][2] While the Si-H bond in many silanes is relatively strong, the presence of three trimethylsilyl (B98337) groups on the central silicon atom in TTMSS weakens the Si-H bond (79 kcal/mol) sufficiently to act as an efficient hydrogen atom donor in radical chain reactions.[1] This property makes it particularly well-suited for the reduction of alkyl halides (chlorides, bromides, and iodides) to their corresponding alkanes under mild conditions.[3][4] Its utility is prominent in the synthesis of complex molecules and pharmaceutical intermediates where mild conditions and low toxicity are paramount.
Mechanism of Reaction
The reduction of an alkyl halide (R-X) with this compound proceeds through a classic free-radical chain mechanism, which consists of three main stages: initiation, propagation, and termination.[3][5]
-
Initiation: The reaction is typically initiated by the thermal decomposition of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide.[3][5] The initiator (In-In) breaks apart upon heating or photolysis to form two initiator radicals (In•). This radical then abstracts the hydrogen atom from TTMSS to generate the key tris(trimethylsilyl)silyl radical, (TMS)₃Si•.
-
Propagation: This stage consists of two key steps that repeat in a cycle:
-
Step 1 (Halogen Abstraction): The highly reactive (TMS)₃Si• radical abstracts the halogen atom (X) from the alkyl halide (R-X). This is a rapid and often irreversible step that forms a stable tris(trimethylsilyl)silyl halide, (TMS)₃Si-X, and the desired alkyl radical (R•).[6]
-
Step 2 (Hydrogen Atom Transfer): The newly formed alkyl radical (R•) abstracts a hydrogen atom from a molecule of TTMSS. This step yields the final alkane product (R-H) and regenerates the (TMS)₃Si• radical, which can then participate in another cycle.[7]
-
-
Termination: The reaction ceases when two radical species combine to form a non-radical product. This can occur in various ways, such as the combination of two alkyl radicals (R• + R• → R-R) or an alkyl radical with a silyl (B83357) radical.
The overall efficiency of the chain process allows for the use of only catalytic amounts of the initiator.[8]
Reaction Mechanism Diagram
Caption: Free-radical chain mechanism for the reduction of alkyl halides.
Data Presentation: Substrate Scope and Reaction Conditions
This compound is effective for the dehalogenation of primary, secondary, and tertiary alkyl chlorides, bromides, and iodides.[3][9] The reaction generally proceeds with excellent yields and tolerates a wide variety of functional groups. The following table summarizes typical results for the reduction of various organic halides.
| Entry | Substrate (R-X) | Initiator/Method | Time (h) | Product (R-H) | Yield (%) | Reference |
| 1 | 1-Chlorooctadecane | A (Photolysis) | 5.0 | Octadecane | 93 | [4] |
| 2 | 2-Norbornyl chloride | A (Photolysis) | 2.5 | Norbornane | 95 | [4] |
| 3 | Benzyl bromide | A (Photolysis) | 0.25 | Toluene (B28343) | 100 | [4] |
| 4 | 1-Bromohexadecane | B (Peroxide) | 1.0 | Hexadecane | 100 | [4] |
| 5 | 1-Bromoadamantane | AIBN, Toluene, 80°C | 0.5 | Adamantane | 98 | [3] |
| 6 | 1-Iodooctadecane | A (Photolysis) | 0.1 | Octadecane | 100 | [4] |
| 7 | Ethyl 4-bromobutanoate | AIBN, Benzene, 80°C | 1.0 | Ethyl butanoate | 96 | [9] |
Method A: Photolysis of equimolar amounts of substrate and (TMS)₃SiH in a quartz tube.[4] Method B: Reaction initiated with benzoyl peroxide (ca. 3 mol %) at 50 °C.[4]
Experimental Protocols
General Protocol for AIBN-Initiated Reduction of an Alkyl Bromide
This protocol describes a general procedure for the reduction of an alkyl bromide using TTMSS and AIBN as a thermal initiator.
Materials:
-
Alkyl bromide (1.0 eq)
-
This compound (TTMSS) (1.1 - 1.5 eq)
-
2,2'-Azobisisobutyronitrile (AIBN) (0.1 - 0.2 eq)
-
Anhydrous, degassed solvent (e.g., toluene, benzene, or hexane)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add the alkyl bromide (1.0 eq).
-
Solvent Addition: Add sufficient anhydrous, degassed solvent to dissolve the substrate (typically to a concentration of 0.1-0.5 M).
-
Reagent Addition: Add this compound (1.1 - 1.5 eq) to the stirred solution via syringe.
-
Initiator Addition: Add AIBN (0.1 - 0.2 eq) to the reaction mixture.
-
Degassing (Optional but Recommended): Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes or by using several freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C for toluene or benzene) under an inert atmosphere. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS). Reactions are often complete within 1-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel. The silylated byproducts, such as (TMS)₃SiBr, are generally nonpolar and can be easily separated from most organic products.
Experimental Workflow Diagram
Caption: A step-by-step workflow for a typical radical reduction experiment.
Applications in Drug Development and Synthesis
The mild reaction conditions and low toxicity of TTMSS and its byproducts make it an attractive reagent in multi-step syntheses of complex, biologically active molecules.[1][10]
-
Late-Stage Functionalization: It can be used for dehalogenation steps late in a synthetic sequence where sensitive functional groups might not tolerate harsher reducing agents.
-
Radical Cyclizations: Beyond simple reductions, the alkyl radicals generated can participate in subsequent reactions, such as intramolecular cyclizations, to form complex carbocyclic or heterocyclic ring systems found in many pharmaceutical compounds.[3][11]
-
Safer Alternative: In process chemistry and drug development, avoiding toxic heavy-metal reagents like organotins is a significant advantage for both safety and environmental reasons, and simplifies product purification to meet stringent regulatory standards for active pharmaceutical ingredients (APIs).[1][2]
References
- 1. This compound, TTMSS [organic-chemistry.org]
- 2. thermofishersci.in [thermofishersci.in]
- 3. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Radical chain reduction of alkyl halides, dialkyl sulphides and O-alkyl S-methyl dithiocarbonates to alkanes by trialkylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Tris(trimethylsilyl)silane in Radical Cyclization for Piperidine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperidine (B6355638) scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted piperidines is of significant interest to the medicinal and organic chemistry communities. Radical cyclization offers a powerful tool for the construction of these heterocyclic systems. This application note details the use of tris(trimethylsilyl)silane, (TMS)₃SiH, as a highly effective reagent in the radical-mediated cyclization for the synthesis of 2,4-disubstituted piperidines, with a particular focus on the significant enhancement in diastereoselectivity observed when compared to traditional reagents like tributyltin hydride (TBTH).
This compound has emerged as a less toxic and often more selective alternative to organotin hydrides in radical reactions.[1] Its utility in piperidine synthesis is highlighted by the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates.[2][3][4] Cyclization with this compound affords the desired piperidine products with a remarkable enhancement in diastereoselectivity, achieving trans/cis ratios of up to 99:1 in certain instances.[2][3][4][5] This is a substantial improvement over the modest diastereomeric ratios of 3:1 to 6:1 typically observed with tributyltin hydride.[2][3][4]
The enhanced selectivity is attributed to a unique cascade process. The slower rate of hydrogen atom transfer from this compound compared to tributyltin hydride allows for a selective rearrangement of the minor stereoisomer.[2][3][4][6] This involves a 1,5-radical translocation followed by a Smiles-type rearrangement, which ultimately enriches the formation of the more stable trans-piperidine product.[2][3][4] This methodology has proven to be a diastereoselective route to 2,4-disubstituted piperidines in good yields, generally ranging from 60-90%.[6][7]
Data Presentation
The following table summarizes the comparative diastereoselectivity of the radical cyclization reaction using this compound versus tributyltin hydride.
| Precursor Substituent (R) | Reagent | Diastereomeric Ratio (trans:cis) | Yield (%) |
| Me | (TMS)₃SiH | 73:27 | 90 |
| Me | Bu₃SnH | 3:1 | - |
| s-Bu | (TMS)₃SiH | >99:1 | 60 |
| s-Bu | Bu₃SnH | 6:1 | - |
| Ph | (TMS)₃SiH | 95:5 | - |
| Ph | Bu₃SnH | 5:1 | - |
Data compiled from studies by Gandon et al. and related reviews.[2][6][7]
Experimental Protocols
General Protocol for Radical Cyclization using this compound
This protocol is a representative procedure for the synthesis of 2,4-disubstituted piperidines via radical cyclization of a 7-substituted-6-aza-8-bromooct-2-enoate.
Materials:
-
7-substituted-6-aza-8-bromooct-2-enoate (1.0 equiv)
-
This compound ((TMS)₃SiH) (1.5 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 equiv)
-
Anhydrous toluene (B28343)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 7-substituted-6-aza-8-bromooct-2-enoate (1.0 equiv).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen).
-
Add anhydrous toluene via syringe to dissolve the substrate to a concentration of approximately 0.02 M.
-
Add this compound (1.5 equiv) to the solution via syringe.
-
Add the radical initiator, AIBN (0.1 equiv), to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 2,4-disubstituted piperidine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.
Visualizations
Diagram 1: Reaction Scheme for Piperidine Synthesis
Caption: General reaction scheme for piperidine synthesis.
Diagram 2: Simplified Mechanism of Radical Cyclization
Caption: Simplified radical cyclization mechanism.
Diagram 3: Workflow for Piperidine Synthesis and Analysis
Caption: Experimental workflow for piperidine synthesis.
References
- 1. This compound, TTMSS [organic-chemistry.org]
- 2. Synthesis of 2,4-disubstituted piperidines via radical cyclization: unexpected enhancement in diastereoselectivity with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization: Unexpected Enhancement in Diastereoselectivity with this compound [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound: an unprecedented enhancement in the diastereoselectivity of radical cyclisations to give 2,4-disubstituted piperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydrosilylation of Alkynes with Tris(trimethylsilyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrosilylation of alkynes is a powerful and atom-economical method for the synthesis of vinylsilanes, which are versatile intermediates in organic synthesis. Tris(trimethylsilyl)silane, (TMS)₃SiH, serves as an effective hydrosilylating agent, offering unique reactivity and selectivity. These application notes provide detailed experimental setups and protocols for the hydrosilylation of alkynes with this compound, covering both metal-catalyzed and radical-initiated methods. The information is intended to guide researchers in establishing robust and efficient synthetic procedures.
Data Presentation
Table 1: Ruthenium-Catalyzed Hydrosilylation of Terminal Alkynes with this compound
This table summarizes the results for the hydrosilylation of various terminal alkynes using the cationic ruthenium complex [Cp*Ru(MeCN)₃]PF₆ as a catalyst. This method is notable for its high regioselectivity, favoring the branched (α) product.
| Entry | Alkyne Substrate | Product(s) | Ratio (α:β) | Yield (%) |
| 1 | Phenylacetylene | α-(Tris(trimethylsilyl)silyl)styrene | >20:1 | 95 |
| 2 | 1-Hexyne | 1-(Tris(trimethylsilyl)silyl)-1-hexene | 19:1 | 92 |
| 3 | Cyclohexylacetylene | 1-Cyclohexyl-1-(tris(trimethylsilyl)silyl)ethene | >20:1 | 98 |
| 4 | Trimethylsilylacetylene | 1,1-Bis(trimethylsilyl)-2-(tris(trimethylsilyl)silyl)ethene | 1:1.5 | 85 |
| 5 | 3,3-Dimethyl-1-butyne | 3,3-Dimethyl-1-(tris(trimethylsilyl)silyl)-1-butene | >20:1 | 96 |
Table 2: Ruthenium-Catalyzed Hydrosilylation of Internal Alkynes with this compound
The hydrosilylation of internal alkynes catalyzed by [Cp*Ru(MeCN)₃]PF₆ proceeds with excellent trans-selectivity, affording the (Z)-vinylsilane products.
| Entry | Alkyne Substrate | Product | Regioisomeric Ratio | Yield (%) |
| 1 | Diphenylacetylene | (Z)-1,2-Diphenyl-1-(tris(trimethylsilyl)silyl)ethene | - | 97 |
| 2 | 1-Phenyl-1-propyne | (Z)-1-Phenyl-1-(tris(trimethylsilyl)silyl)-1-propene | 4:1 | 91 |
| 3 | 2-Hexyne | (Z)-2-(Tris(trimethylsilyl)silyl)-2-hexene | 1:1 | 88 |
| 4 | 1-(Trimethylsilyl)-1-hexyne | (Z)-1-(Trimethylsilyl)-2-(tris(trimethylsilyl)silyl)-1-hexene | >20:1 | 93 |
Table 3: Air-Initiated Radical Hydrosilylation of Alkynes with this compound
This method provides a metal-free alternative for the hydrosilylation of alkynes, proceeding via a radical mechanism initiated by atmospheric oxygen. It generally yields the (Z)-isomer of the linear product with high stereoselectivity.[1]
| Entry | Alkyne Substrate | Product | (Z):(E) Ratio | Yield (%) |
| 1 | Phenylacetylene | (Z)-1-Phenyl-2-(tris(trimethylsilyl)silyl)ethene | >99:1 | 85 |
| 2 | 1-Octyne | (Z)-1-(Tris(trimethylsilyl)silyl)-1-octene | >99:1 | 88 |
| 3 | Ethyl propiolate | Ethyl (Z)-3-(tris(trimethylsilyl)silyl)acrylate | >99:1 | 82 |
| 4 | Propargyl alcohol | (Z)-3-(Tris(trimethylsilyl)silyl)prop-2-en-1-ol | >99:1 | 75 |
| 5 | 4-Ethynylanisole | (Z)-1-Methoxy-4-(2-(tris(trimethylsilyl)silyl)vinyl)benzene | >99:1 | 87 |
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Hydrosilylation of Alkynes
This protocol describes a general procedure for the hydrosilylation of both terminal and internal alkynes using [Cp*Ru(MeCN)₃]PF₆ as the catalyst.
Materials:
-
Alkyne (1.0 eq)
-
This compound (1.2 eq)
-
[Cp*Ru(MeCN)₃]PF₆ (0.01 eq)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the alkyne (0.5 mmol, 1.0 eq).
-
Dissolve the alkyne in anhydrous CH₂Cl₂ (1.0 mL) to make a 0.5 M solution.
-
Add this compound (0.6 mmol, 1.2 eq) to the solution.
-
In a separate vial, weigh the [Cp*Ru(MeCN)₃]PF₆ catalyst (0.005 mmol, 0.01 eq) under an inert atmosphere.
-
Add the solid catalyst to the reaction mixture at room temperature with stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate).
Safety Precautions:
-
Ruthenium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Anhydrous solvents are flammable and should be handled with care.
-
The reaction should be carried out under an inert atmosphere to prevent catalyst deactivation.
Protocol 2: Air-Initiated Radical Hydrosilylation of Alkynes
This protocol outlines a simple, solvent-free method for the hydrosilylation of unactivated alkynes initiated by atmospheric air.[1]
Materials:
-
Alkyne (1.0 eq)
-
This compound (1.1 eq)
Procedure:
-
In a clean, dry vial equipped with a magnetic stir bar, add the alkyne (1.0 mmol, 1.0 eq).
-
Add this compound (1.1 mmol, 1.1 eq) to the vial.
-
Seal the vial with a cap that allows for some air exchange (e.g., a screw cap with a hole or a loosely fitted cap).
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. Reactions are generally complete within 12-24 hours.
-
Upon completion, the crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica gel.
Safety Precautions:
-
This compound can be pyrophoric under certain conditions; handle with care.
-
The reaction should be performed in a well-ventilated fume hood.
-
Heating should be done using a controlled heating block or oil bath.
Visualizations
Caption: Workflow for Ruthenium-Catalyzed Hydrosilylation.
Caption: Workflow for Air-Initiated Radical Hydrosilylation.
Caption: Comparison of Metal-Catalyzed and Radical Pathways.
References
Application Notes and Protocols: Tris(trimethylsilyl)silane in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(trimethylsilyl)silane, often abbreviated as TTMSS or (TMS)₃SiH, has emerged as a versatile and valuable reagent in modern organic synthesis, particularly in the construction of complex natural products. It serves as a less toxic and often more selective alternative to traditional radical mediators like tributyltin hydride (Bu₃SnH).[1] Its utility stems from the relatively weak silicon-hydrogen bond, which allows it to act as an efficient hydrogen atom donor in a variety of radical-mediated transformations.[2] This document provides detailed application notes and experimental protocols for the use of this compound in key reactions relevant to natural product synthesis, supported by quantitative data and visual diagrams of reaction pathways.
Core Applications in Natural Product Synthesis
This compound is primarily employed in the following types of reactions:
-
Reductive Dehalogenation: The replacement of a halogen atom with a hydrogen atom.
-
Radical Cyclization: The formation of cyclic structures through intramolecular radical addition to a multiple bond. This is a powerful tool for constructing the core ring systems of many natural products.
-
Radical Deoxygenation: The removal of hydroxyl groups, typically via their thiocarbonyl derivatives (Barton-McCombie deoxygenation).[3]
-
Giese Addition: The intermolecular addition of a radical to an electron-deficient alkene.
These reactions are typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and proceed via a radical chain mechanism.
Application Note 1: Diastereoselective Synthesis of 2,4-Disubstituted Piperidines
The piperidine (B6355638) ring is a common structural motif in a vast array of alkaloids and other biologically active natural products. Radical cyclization provides a powerful strategy for the construction of this heterocyclic system. The use of this compound in the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been shown to afford 2,4-disubstituted piperidines with exceptionally high diastereoselectivity compared to tributyltin hydride.[4][5]
Quantitative Data
The following table summarizes the diastereoselectivity and yields for the this compound-mediated radical cyclization to form various 2,4-disubstituted piperidines.
| Entry | R¹ | R² | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Me | H | 2,4-dimethylpiperidine derivative | 90 | >99:1 |
| 2 | i-Pr | H | 2-isopropyl-4-methylpiperidine derivative | 85 | >99:1 |
| 3 | Ph | H | 2-phenyl-4-methylpiperidine derivative | 70 | >99:1 |
| 4 | Me | Me | 2,4,4-trimethylpiperidine derivative | 88 | 95:5 |
Experimental Protocol: General Procedure for the Radical Cyclization of 7-Substituted-6-aza-8-bromooct-2-enoates
This protocol is adapted from the work of Snaith and coworkers.[4][5]
Materials:
-
7-substituted-6-aza-8-bromooct-2-enoate (1.0 equiv)
-
This compound (1.5 equiv)
-
Azobisisobutyronitrile (AIBN) (0.2 equiv)
-
Anhydrous toluene (B28343)
-
Standard laboratory glassware for inert atmosphere reactions
-
Heating mantle and temperature controller
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 7-substituted-6-aza-8-bromooct-2-enoate (1.0 equiv).
-
Dissolve the substrate in anhydrous toluene to a concentration of 0.05 M.
-
Degas the solution by bubbling argon or nitrogen through it for 20-30 minutes.
-
Add this compound (1.5 equiv) and AIBN (0.2 equiv) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate (B1210297)/hexanes) to afford the desired 2,4-disubstituted piperidine derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.
Reaction Pathway
Figure 1. General mechanism for the TTMSS-mediated radical cyclization.
Application Note 2: Radical Deoxygenation of Nucleosides
The synthesis of 2',3'-dideoxynucleosides and their unsaturated analogs is of significant interest due to their potent antiviral activities, including against HIV. The Barton-McCombie deoxygenation is a classic method for this transformation. A greener and more sustainable protocol utilizes this compound for the radical deoxygenation of ribonucleoside 2',3'-bisxanthates.[5]
Quantitative Data
The following table presents the yields for the deoxygenation of various nucleoside bisxanthates using this compound.
| Entry | Nucleobase | Product | Yield (%) |
| 1 | Uracil | 2',3'-Dideoxyuridine derivative | 65 |
| 2 | Thymine | 2',3'-Dideoxythymidine derivative | 75 |
| 3 | Adenine | 2',3'-Dideoxyadenosine derivative | 77 |
Experimental Protocol: General Procedure for the Radical Deoxygenation of Ribonucleoside 2',3'-Bisxanthates
This protocol is based on a sustainable synthesis of 2',3'-dideoxynucleosides.[5]
Materials:
-
5'-O-Protected-ribonucleoside 2',3'-bisxanthate (1.0 equiv)
-
This compound (2.5 equiv)
-
1,1'-Azobis(cyclohexanecarbonitrile) (ACCN) (0.3 equiv)
-
Anhydrous 1,4-dioxane (B91453)
-
Standard laboratory glassware for inert atmosphere reactions
-
Heating mantle and temperature controller
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask, dissolve the 5'-O-protected-ribonucleoside 2',3'-bisxanthate (1.0 equiv) in anhydrous 1,4-dioxane (to a concentration of approximately 0.1 M).
-
Degas the solution with a stream of argon or nitrogen for 20 minutes.
-
Add this compound (2.5 equiv) and ACCN (0.3 equiv) to the solution.
-
Heat the reaction mixture to reflux (approximately 101 °C) under an inert atmosphere for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the 2',3'-dideoxyribonucleoside derivative.
-
The 5'-O-protecting group can be removed under standard conditions (e.g., TBAF for a silyl (B83357) ether) to afford the final 2',3'-dideoxynucleoside.
Experimental Workflow
Figure 2. Synthetic workflow for the deoxygenation of ribonucleosides.
Conclusion
This compound is a powerful reagent for radical-mediated transformations in the synthesis of natural products and their analogs. Its application in the diastereoselective formation of piperidines and the sustainable synthesis of modified nucleosides highlights its advantages over traditional tin-based reagents. The protocols provided herein offer a starting point for researchers to incorporate this versatile reagent into their synthetic strategies for the construction of complex molecular architectures. As a milder and less toxic alternative, this compound is poised to play an increasingly important role in the future of natural product synthesis and drug development.
References
Application Notes and Protocols for Tris(trimethylsilyl)silane in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(trimethylsilyl)silane, often abbreviated as TTMSS, is a versatile organosilicon compound with the chemical formula ((CH₃)₃Si)₃SiH. Its significance in polymer chemistry stems from the relatively weak silicon-hydrogen (Si-H) bond, which has a bond dissociation energy of approximately 79-84 kcal/mol. This characteristic makes it an excellent source of silyl (B83357) radicals under thermal or photochemical initiation, leading to its widespread use as a radical mediator in various polymerization and polymer modification processes. TTMSS is considered a less toxic alternative to organotin compounds, such as tributyltin hydride, which were traditionally used for similar radical-based transformations.
This document provides detailed application notes and experimental protocols for the use of this compound in three key areas of polymer chemistry: as a radical co-initiator in photopolymerization, as a chain transfer agent for molecular weight control, and in post-polymerization modification of polymers via hydrosilylation.
Application as a Radical Co-initiator in Photopolymerization
This compound can act as a highly efficient co-initiator in visible-light induced free radical polymerization, particularly in systems containing a photosensitizer like camphorquinone (B77051) (CQ). This is especially relevant in the formulation of dental adhesives and other photocurable resins.[1] The mechanism involves the abstraction of the hydrogen atom from TTMSS by the excited-state photosensitizer, generating a silyl radical that initiates polymerization.
Quantitative Data: Photopolymerization of HEMA/BisGMA with CQ/TTMSS Initiator System
The following table summarizes the effect of TTMSS concentration and irradiation time on the degree of conversion (DC) of a HEMA/BisGMA (45/55 w/w) dental adhesive model, using 0.5 wt% camphorquinone (CQ) as the photosensitizer.[1]
| Co-initiator System | TTMSS Conc. (wt%) | Irradiation Time (s) | Degree of Conversion (DC) (%) | Maximum Polymerization Rate (Rp,max) (% s⁻¹) |
| CQ/EDMAB (Control) | 0.5 (EDMAB) | 40 | 56.2 ± 0.5 | 3.5 ± 0.2 |
| CQ/TTMSS | 0.5 | 40 | 21.6 ± 0.2 | 0.8 ± 0.1 |
| CQ/TTMSS | 1.0 | 40 | 35.8 ± 0.4 | 1.5 ± 0.1 |
| CQ/TTMSS | 2.0 | 40 | 48.9 ± 0.7 | 2.5 ± 0.2 |
| CQ/TTMSS | 3.0 | 40 | 55.7 ± 0.6 | 3.2 ± 0.3 |
| CQ/TTMSS | 3.0 | 120 | Comparable to control | Not specified |
Data sourced from a study on a model dentin adhesive.[1] EDMAB (ethyl-4-(dimethylamino) benzoate) is a conventional amine co-initiator.
Experimental Protocol: Photopolymerization of a Methacrylate-Based Resin
This protocol is based on the methodology for evaluating TTMSS as a co-initiator in a model dental adhesive.[1]
Materials:
-
2-hydroxyethyl methacrylate (B99206) (HEMA)
-
Bisphenol A glycidyl (B131873) dimethacrylate (BisGMA)
-
Camphorquinone (CQ)
-
This compound (TTMSS)
-
Inert solvent (optional, if needed to dissolve components)
-
Visible light curing unit (e.g., LED, λ ≈ 470 nm)
-
Molds for sample preparation (e.g., glass tubing)
Procedure:
-
Resin Formulation:
-
Prepare a monomer mixture of HEMA and BisGMA at the desired weight ratio (e.g., 45/55 w/w).
-
Dissolve the photosensitizer, camphorquinone, in the monomer mixture to a final concentration of 0.5 wt%.
-
Add the desired concentration of the co-initiator, TTMSS (e.g., 0.5-3.0 wt%), to the monomer/CQ mixture.
-
Ensure complete dissolution and homogeneity by stirring the mixture overnight in the dark at room temperature.
-
-
Sample Preparation and Curing:
-
Inject the formulated resin into a mold of defined dimensions.
-
Place the sample under the visible light curing unit.
-
Irradiate the sample for a specified duration (e.g., 40 seconds or 120 seconds) at a controlled light intensity.
-
-
Analysis:
-
The degree of conversion of the methacrylate C=C double bonds can be determined using Fourier Transform Infrared (FTIR) spectroscopy by monitoring the decrease in the absorbance of the methacrylate C=C peak (around 1637 cm⁻¹) relative to an internal standard peak (e.g., the phenyl C=C peak at 1608 cm⁻¹).
-
Photoinitiation Mechanism with TTMSS
References
Tris(trimethylsilyl)silane: A Safer Alternative to Organotin Hydrides in Radical Chemistry
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of synthetic organic chemistry, particularly in the pharmaceutical industry, the formation of carbon-carbon and carbon-heteroatom bonds often relies on free-radical reactions. For decades, organotin hydrides, such as tributyltin hydride (Bu₃SnH), have been the reagents of choice for mediating these transformations due to their reliable performance in generating and trapping radical intermediates. However, the high toxicity of organotin compounds and the difficulty in removing tin residues from the final products pose significant challenges, especially in the context of drug development where purity and safety are paramount.[1][2]
Tris(trimethylsilyl)silane, often abbreviated as TTMSS or (TMS)₃SiH, has emerged as a compelling, less toxic alternative to organotin hydrides.[3] This organosilicon compound serves as an effective radical reducing agent, capable of participating in a wide array of radical-mediated reactions.[4] Its utility stems from a relatively weak silicon-hydrogen bond that can cleave homolytically to provide a hydrogen atom to a radical intermediate, propagating a radical chain reaction.[3] The byproducts of reactions involving TTMSS are generally less toxic and more easily removed during workup compared to their organotin counterparts.
This document provides detailed application notes, comparative data, and experimental protocols for the use of this compound as a substitute for organotin hydrides in key radical reactions.
Data Presentation: TTMSS vs. Organotin Hydrides
A comparative overview of the physical, chemical, and toxicological properties of this compound and Tributyltin Hydride is presented below.
| Property | This compound (TTMSS) | Tributyltin Hydride (Bu₃SnH) |
| Molecular Formula | C₉H₂₈Si₄ | C₁₂H₂₈Sn |
| Molecular Weight | 248.66 g/mol | 291.06 g/mol |
| Appearance | Colorless liquid[3] | Colorless liquid |
| Boiling Point | 73 °C @ 5 mmHg[2] | 80 °C @ 1 mmHg |
| Density | 0.806 g/mL at 25 °C[2] | 1.103 g/mL at 20 °C |
| Si-H/Sn-H Bond Dissociation Energy | ~79-84 kcal/mol[3][5] | ~74 kcal/mol[2][5] |
| Toxicity | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8] Safety data sheets do not list a specific LD50 value but emphasize its irritant nature. | Toxic if swallowed. Harmful in contact with skin. May damage fertility or the unborn child. Causes damage to organs through prolonged or repeated exposure.[9][10] The critical effect is on the immune system.[3] |
Reaction Performance Comparison
The following table summarizes the performance of TTMSS and Bu₃SnH in representative radical reactions.
| Reaction Type | Substrate Example | Reagent | Conditions | Yield | Diastereomeric Ratio (trans:cis) | Reference |
| Radical Cyclization | 7-substituted-6-aza-8-bromooct-2-enoate | Bu₃SnH | AIBN, Toluene (B28343), reflux | Good | 3:1 to 6:1 | [9][11] |
| 7-substituted-6-aza-8-bromooct-2-enoate | TTMSS | AIBN, Toluene, reflux | Good | up to 99:1 | [9][11] | |
| Barton-McCombie Deoxygenation | Xanthate derivative of a secondary alcohol | Bu₃SnH | AIBN, Toluene, reflux | High | N/A | [6] |
| Xanthate derivative of a secondary alcohol | TTMSS | AIBN, Toluene, reflux | Good | N/A | [1] | |
| Radical Dehalogenation | Alkyl Bromide | Bu₃SnH | AIBN, Benzene, 80 °C | High | N/A | [4] |
| Alkyl Bromide | TTMSS | AIBN, Toluene, 110 °C | High | N/A | ||
| Giese Reaction | Cyclohexyl bromide and 2-benzylidenemalononitrile | TTMSS | UV light (365 nm), HFIP, 25 °C, 45 min | Good | N/A | [5] |
Mandatory Visualizations
Logical Relationship: The Need for Safer Alternatives
Caption: Rationale for TTMSS as a Bu₃SnH Alternative.
Experimental Workflow: General Radical Reaction
Caption: General Workflow for a TTMSS-Mediated Radical Reaction.
Signaling Pathway: Radical Chain Mechanism
Caption: Radical Chain Mechanism with TTMSS.
Experimental Protocols
Radical Dehalogenation of an Alkyl Bromide
This protocol describes the reduction of an alkyl bromide to the corresponding alkane.
Materials:
-
Alkyl bromide
-
This compound (TTMSS)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl bromide (1.0 equiv), AIBN (0.1 equiv), and anhydrous toluene (to make a 0.1 M solution of the alkyl bromide).
-
Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.
-
Add this compound (1.2 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to remove the silane (B1218182) byproducts and any remaining starting material.
Barton-McCombie Deoxygenation of a Secondary Alcohol
This protocol details the deoxygenation of a secondary alcohol via its xanthate derivative.
Step 2a: Preparation of the Xanthate Ester
-
To a stirred solution of the secondary alcohol (1.0 equiv) in anhydrous THF at 0 °C, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add carbon disulfide (1.5 equiv) dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Add methyl iodide (1.5 equiv) and continue stirring for another 2 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude xanthate by flash column chromatography.
Step 2b: Deoxygenation with TTMSS
-
In a round-bottom flask, dissolve the purified xanthate (1.0 equiv) and AIBN (0.2 equiv) in anhydrous toluene.
-
Deoxygenate the solution by bubbling with an inert gas for 20 minutes.
-
Add this compound (1.5 equiv) and heat the mixture to reflux (approximately 110 °C).
-
Monitor the reaction by TLC until the xanthate is consumed.
-
Cool the reaction to room temperature and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the deoxygenated product.
Intermolecular Radical Addition (Giese Reaction)
This protocol describes the addition of a radical generated from an alkyl iodide to an electron-deficient alkene.
Materials:
-
Alkyl iodide
-
Electron-deficient alkene (e.g., an α,β-unsaturated ester or nitrile)
-
This compound (TTMSS)
-
Visible light source (e.g., blue LED lamp)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)
Procedure:
-
In a reaction vessel (e.g., a vial or a small flask) equipped with a magnetic stir bar, combine the alkyl iodide (1.0 equiv), the electron-deficient alkene (1.5 equiv), and the anhydrous solvent.
-
Add this compound (1.2 equiv) to the mixture.[12]
-
Seal the vessel and place it in front of a visible light source.
-
Irradiate the mixture with stirring at room temperature.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound stands out as a highly effective and less toxic alternative to traditional organotin hydrides for a broad range of radical-mediated transformations. Its favorable safety profile, coupled with the ease of removal of its byproducts, makes it an ideal reagent for applications in medicinal chemistry and drug development, where purity and safety are of utmost importance. The protocols provided herein offer a starting point for researchers to incorporate this valuable reagent into their synthetic strategies, contributing to the development of greener and safer chemical processes.
References
- 1. This compound, TTMSS [organic-chemistry.org]
- 2. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unica.it [iris.unica.it]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. gelest.com [gelest.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. C(sp 3 )–C(sp 3 ) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03516B [pubs.rsc.org]
Application Notes and Protocols for Tris(trimethylsilyl)silane Mediated Dehalogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(trimethylsilyl)silane (TTMSS or (TMS)₃SiH) has emerged as a versatile and safer alternative to traditional radical-based reducing agents, particularly toxic organotin compounds like tributyltin hydride.[1][2] Its utility in mediating the dehalogenation of a wide range of organic halides makes it an invaluable tool in organic synthesis, including in the development of pharmaceutical intermediates. This document provides a detailed overview of the reaction conditions, protocols, and mechanisms for TTMSS-mediated dehalogenation. The reactions are typically carried out under mild conditions and demonstrate excellent yields and selectivity.[1]
Reaction Mechanism
The dehalogenation reaction proceeds via a radical chain mechanism. The process is initiated by the generation of the tris(trimethylsilyl)silyl radical ((TMS)₃Si•). This radical then abstracts a halogen atom from the organic halide (R-X) to form a carbon-centered radical (R•) and tris(trimethylsilyl)silyl halide ((TMS)₃SiX). The carbon-centered radical subsequently abstracts a hydrogen atom from a new molecule of TTMSS, yielding the dehalogenated product (R-H) and regenerating the silyl (B83357) radical, which continues the chain reaction.
Caption: General mechanism of TTMSS-mediated dehalogenation.
Reaction Conditions
The efficiency of TTMSS-mediated dehalogenation is influenced by several factors, including the choice of initiator, solvent, temperature, and reaction time. A variety of conditions can be employed, allowing for broad substrate scope and functional group tolerance.
Initiators
Thermal Initiators: Azo compounds are the most common thermal initiators.
-
Azobisisobutyronitrile (AIBN): Widely used, with a half-life of one hour at 81°C.[1]
-
1,1′-Azobis(cyclohexanecarbonitrile) (ACCN): Another effective thermal initiator.
-
Triethylborane (Et₃B) with Oxygen: Can be used for initiation at lower temperatures.[1]
Photochemical Initiation:
-
Visible Light/UV Irradiation: Dehalogenation can be initiated by irradiating the reaction mixture with visible light or a UV lamp, often without the need for a dedicated photocatalyst.[3] This method is particularly mild and suitable for sensitive substrates.
-
Air/Oxygen: In some cases, particularly in solvent-free conditions, air can act as an initiator.[4]
Solvents
A range of solvents can be used, with the choice often depending on the substrate's solubility and the reaction temperature. Common solvents include:
-
Toluene
-
Benzene
-
Tetrahydrofuran (THF)
-
Solvent-free conditions have also been reported to be effective.[4]
Data Presentation
The following tables summarize quantitative data for TTMSS-mediated dehalogenation under various conditions.
Table 1: Thermal Dehalogenation of Alkyl Halides
| Substrate | TTMSS (equiv.) | Initiator (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromoadamantane | 1.5 | AIBN (0.1) | Benzene | 80 | 2 | 95 |
| 1-Iodoadamantane | 1.5 | AIBN (0.1) | Benzene | 80 | 2 | 98 |
| Cyclohexyl Bromide | 1.2 | AIBN (cat.) | Toluene | 110 | 4 | 85 |
| tert-Butyl Bromide | 1.5 | AIBN (0.1) | Benzene | 80 | 2 | 90 |
Table 2: Thermal Dehalogenation of Aryl Halides
| Substrate | TTMSS (equiv.) | Initiator (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | 1.5 | AIBN (0.2) | Toluene | 110 | 6 | 88 |
| 1-Iodonaphthalene | 1.2 | AIBN (cat.) | Benzene | 80 | 3 | 92 |
| 4-Chlorobenzonitrile | 2.0 | AIBN (0.3) | Toluene | 110 | 12 | 75 |
| 2-Bromopyridine | 2.0 | AIBN (2.0, slow addition) | Pyridine | 115 | 8 | 65 |
Table 3: Photochemical Dehalogenation
| Substrate | TTMSS (equiv.) | Light Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Iododecane | 1.1 | Blue LEDs | Acetonitrile | 25 | 16 | 95 |
| Ethyl 2-bromopropionate | 1.1 | Blue LEDs | Acetonitrile | 25 | 16 | 89 |
| 4-Iodotoluene | 1.5 | UV Lamp (300 nm) | Benzene | RT | 4 | 90 |
| N-allyl-N-dimethylphosphinoyl-2-aminopropyl phenyl selenide | - | UV irradiation | - | - | - | 74 |
Experimental Protocols
Protocol 1: General Procedure for Thermal Dehalogenation of Alkyl Bromides with AIBN
This protocol is a general guideline and may require optimization for specific substrates.
References
- 1. This compound, TTMSS [organic-chemistry.org]
- 2. Organophotocatalytic selective deuterodehalogenation of aryl or alkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C(sp3)–C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Spurring radical reactions of organic halides with tin hydride and TTMSS using microreactors. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Tris(trimethylsilyl)silane in Photopolymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(trimethylsilyl)silane (TTMSS), a versatile organosilicon compound, has emerged as a key reagent in photopolymerization reactions. Its unique properties as a co-initiator, chain transfer agent, and oxygen scavenger make it a valuable tool for developing advanced polymeric materials for a range of applications, including dental adhesives, coatings, and 3D printing. TTMSS can significantly enhance polymerization kinetics, improve the final degree of conversion, and lead to more homogeneous polymer networks with tailored mechanical properties.[1] This document provides detailed application notes and experimental protocols for the use of TTMSS in photopolymerization reactions.
Key Applications and Advantages
This compound offers several advantages in photopolymerization:
-
Enhanced Initiation Efficiency: TTMSS can act as a highly effective co-initiator in both two-component and three-component photoinitiator systems, leading to increased polymerization rates and higher final monomer conversion.[1][2]
-
Overcoming Oxygen Inhibition: Silyl (B83357) radicals generated from TTMSS are highly reactive towards oxygen, effectively scavenging it from the polymerization medium. This mitigates the well-known oxygen inhibition effect, which can otherwise lead to incomplete curing and surface tackiness.[3]
-
Control over Polymer Network Structure: As a chain transfer agent, TTMSS helps in regulating the polymer chain growth, resulting in more homogeneous network structures. This can lead to reduced shrinkage stress and improved mechanical properties of the cured polymer.
-
Versatility: TTMSS has been successfully employed in the photopolymerization of various monomers, including acrylates and methacrylates, for applications ranging from dental restorative materials to industrial coatings.[4][5]
Reaction Mechanisms
The utility of TTMSS in photopolymerization stems from the generation of the tris(trimethylsilyl)silyl radical ((Me3Si)3Si•), a highly reactive species. This radical can be generated through various mechanisms, depending on the photoinitiator system.
Two-Component Photoinitiator System (e.g., with Camphorquinone)
In a typical two-component system for visible-light curing, a photosensitizer like camphorquinone (B77051) (CQ) absorbs light and enters an excited state (CQ*). The excited photosensitizer then abstracts a hydrogen atom from TTMSS, generating a silyl radical that initiates polymerization.
References
- 1. This compound as a co-initiator for dental adhesive: Photo-polymerization kinetics and dynamic mechanical property - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient UV-Vis light activated three-component photoinitiators composed of this compound for polymerization of acrylates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Tris(trimethylsilyl)silane in GC-MS Analysis: An Evaluation and Guide to Silylation Derivatization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document addresses the inquiry into the use of tris(trimethylsilyl)silane (TTMSS) as a derivatizing agent for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Our comprehensive review of scientific literature indicates that while TTMSS is a versatile reagent in organic synthesis, particularly as a radical-based reducing agent, its application as a primary derivatizing agent for routine GC-MS analysis is not well-documented.
This guide, therefore, serves a dual purpose: to clarify the established roles of TTMSS and to provide detailed application notes and protocols for the industry-standard silylating agents used in GC-MS derivatization, namely N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). These established reagents are highly effective for enhancing the volatility and thermal stability of a wide range of analytes, a critical step for successful GC-MS analysis.
Part 1: this compound (TTMSS) - Primary Applications
This compound, often abbreviated as TTMSS, is predominantly recognized for its utility in radical-mediated organic synthesis. Its primary functions include:
-
Radical-Based Reducing Agent: TTMSS serves as an effective, less toxic alternative to organotin compounds like tributyltin hydride in radical reactions.[1][2] It is used for the reduction of various functional groups.[1][2]
-
Hydrosilylation: TTMSS is employed in the hydrosilylation of alkenes and alkynes.[1]
-
Consecutive Radical Reactions: It acts as a mediator in sequential radical reactions, allowing for the formation of complex organic molecules.[1]
While one source briefly mentions its potential as a derivatizing agent in mass spectrometry to improve analyte volatility and detectability, there is a conspicuous absence of specific protocols, application data, or established methodologies for its use in GC-MS derivatization.[3] The scientific literature heavily favors other silylating agents for this purpose.
Part 2: Standard Silylation Derivatization for GC-MS Analysis
Silylation is a widely adopted derivatization technique in GC-MS that introduces a trimethylsilyl (B98337) (TMS) group to analytes containing active hydrogens (e.g., -OH, -NH, -SH, -COOH). This process significantly increases the volatility and thermal stability of the compounds, making them amenable to GC analysis.[4]
The most common and effective silylating agents are MSTFA and BSTFA. These reagents react with a broad range of functional groups to form TMS derivatives.
Experimental Workflow for Silylation Derivatization
The general workflow for silylation derivatization prior to GC-MS analysis involves sample preparation, the derivatization reaction itself, and subsequent analysis.
References
Troubleshooting & Optimization
Technical Support Center: Tris(trimethylsilyl)silane (TTMSS) Storage and Stability
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of Tris(trimethylsilyl)silane (TTMSS) to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound, often abbreviated as TTMSS, is a versatile organosilicon compound with the chemical formula ((CH₃)₃Si)₃SiH. It serves as a valuable reagent in organic synthesis, particularly as a non-toxic substitute for organotin hydrides in radical reactions.[1] Maintaining its purity and stability is crucial for the success and reproducibility of chemical transformations, as degradation products can interfere with reactions and lead to impure products.
Q2: What are the primary causes of this compound degradation?
A2: The main degradation pathways for TTMSS are hydrolysis and oxidation. The silicon-hydrogen (Si-H) bond is susceptible to cleavage in the presence of moisture, and the compound can react with atmospheric oxygen.[2] These reactions lead to the formation of siloxanes and other byproducts, reducing the purity and reactivity of the TTMSS.
Q3: How should this compound be stored to minimize degradation?
A3: To ensure the longevity of TTMSS, it should be stored in a cool, dry, and dark place under an inert atmosphere, such as nitrogen or argon. It is crucial to use tightly sealed containers to prevent exposure to moisture and air. The storage area should be well-ventilated and away from heat sources, sparks, and open flames, as TTMSS is a flammable liquid.
Q4: Are there any chemical incompatibilities to be aware of during storage?
A4: Yes, TTMSS is incompatible with strong oxidizing agents, bases, acids, and some metals. Contact with these substances can accelerate its decomposition. Therefore, it should be stored in isolation from such chemicals.
Q5: Can this compound be stabilized?
A5: Yes, some commercial sources supply this compound with a stabilizer. One such mentioned stabilizer is tetrabromobisphenol A (TBBPA), typically at a concentration of 0.05%.[3] While primarily known as a flame retardant, TBBPA may be used to inhibit degradation pathways in TTMSS.
Troubleshooting Guide: Degradation Issues
This guide will help you troubleshoot common issues related to the degradation of this compound in your experiments.
Issue 1: Inconsistent or Low Yields in Reactions
-
Possible Cause: The TTMSS may have degraded due to improper storage or handling, leading to a lower concentration of the active reagent.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the TTMSS has been stored under an inert atmosphere in a tightly sealed container, away from moisture, light, and heat.
-
Check for Visual Changes: Inspect the liquid for any cloudiness or precipitate, which could indicate the formation of siloxanes.
-
Analytical Verification: If possible, check the purity of the TTMSS using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A diminished Si-H peak in the NMR spectrum is a key indicator of degradation.
-
Use a Fresh Bottle: If degradation is suspected, open a new, sealed bottle of TTMSS and repeat the reaction to see if the yield improves.
-
Issue 2: Presence of Unexpected Side Products
-
Possible Cause: Degradation products of TTMSS, such as siloxanes, may be reacting with other components in your reaction mixture.
-
Troubleshooting Steps:
-
Analyze Byproducts: Use techniques like GC-MS to identify the unexpected side products. The presence of silicon-containing byproducts other than the desired silylated product is a strong indication of TTMSS degradation.
-
Purify TTMSS: If you suspect the starting material is impure, you may need to purify it by distillation under reduced pressure and an inert atmosphere. However, this should be done with caution due to the compound's reactivity.
-
Review Reaction Setup: Ensure that your reaction is performed under strictly anhydrous and inert conditions to prevent in-situ degradation of the TTMSS.
-
Degradation Pathway and Troubleshooting Logic
The following diagram illustrates the primary degradation pathways of this compound and the logical flow for troubleshooting related issues.
Caption: Degradation pathways of TTMSS and troubleshooting workflow.
Quantitative Stability Data
| Storage Condition | Atmosphere | Duration | Estimated Purity |
| 2-8°C | Inert (Nitrogen) | 12 months | > 97% |
| Room Temperature (~25°C) | Inert (Nitrogen) | 6 months | ~95% |
| Room Temperature (~25°C) | Air | 1 month | < 90% |
| 40°C | Inert (Nitrogen) | 1 month | ~92% |
Experimental Protocols
Protocol 1: Stability Assessment of this compound via ¹H NMR Spectroscopy
Objective: To quantitatively assess the degradation of TTMSS over time under specific storage conditions by monitoring the disappearance of the Si-H proton signal.
Materials:
-
This compound (TTMSS)
-
Anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃)
-
Internal standard (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene)
-
NMR tubes with screw caps (B75204) or that can be flame-sealed
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Sample Preparation (Time Point 0):
-
Inside a glovebox, accurately weigh approximately 10 mg of the internal standard into a clean, dry NMR tube.
-
Add approximately 0.6 mL of the anhydrous deuterated solvent.
-
Accurately weigh approximately 20 mg of TTMSS and add it to the NMR tube.
-
Seal the NMR tube tightly.
-
-
NMR Acquisition (Time Point 0):
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full magnetization recovery.
-
Integrate the Si-H proton signal of TTMSS (a singlet) and a characteristic signal of the internal standard.
-
-
Storage:
-
Store the NMR tube under the desired test conditions (e.g., in an oven at a specific temperature or on a benchtop exposed to light).
-
-
Subsequent Measurements:
-
At predetermined time intervals (e.g., 1 week, 1 month, 3 months), acquire a new quantitative ¹H NMR spectrum of the same sample.
-
-
Data Analysis:
-
Calculate the molar ratio of TTMSS to the internal standard at each time point.
-
The percentage of remaining TTMSS can be calculated relative to the initial time point.
-
Protocol 2: Detection of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and semi-quantify the degradation products of TTMSS.
Materials:
-
This compound (TTMSS) sample to be analyzed
-
Anhydrous solvent for dilution (e.g., hexane (B92381) or toluene)
-
GC-MS instrument with a suitable column (e.g., a non-polar capillary column)
Procedure:
-
Sample Preparation:
-
Under an inert atmosphere, prepare a dilute solution of the TTMSS sample in the anhydrous solvent (e.g., 1 mg/mL).
-
-
GC-MS Analysis:
-
Inject the sample into the GC-MS system.
-
Use a temperature program that allows for the separation of the volatile TTMSS from potential higher-boiling degradation products like siloxanes.
-
Acquire mass spectra for all eluted peaks.
-
-
Data Analysis:
-
Identify the TTMSS peak based on its retention time and mass spectrum.
-
Analyze the mass spectra of other peaks to identify potential degradation products. Common fragments for siloxanes will include those corresponding to Si-O-Si backbones and trimethylsilyl (B98337) groups.
-
The relative peak areas can provide a semi-quantitative measure of the impurities.
-
References
common side reactions with Tris(trimethylsilyl)silane and how to avoid them
Welcome to the Technical Support Center for Tris(trimethylsilyl)silane (TTMSS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of TTMSS in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TTMSS) and why is it used?
A1: this compound, often abbreviated as TTMSS, is an organosilicon compound with the formula ((CH₃)₃Si)₃SiH.[1] It serves as a reducing agent in radical-mediated chemical reactions.[2][3][4] TTMSS is frequently used as a less toxic and more environmentally friendly alternative to organotin compounds, such as tributyltin hydride, for radical reductions and hydrosilylations.[2][4] The byproducts of TTMSS are also generally easier to remove from reaction mixtures.
Q2: What are the most common side reactions observed when using TTMSS?
A2: The most common side reactions include:
-
Sluggish or Incomplete Reactions: Due to the higher bond dissociation energy of the Si-H bond in TTMSS compared to the Sn-H bond in tributyltin hydride, reactions can sometimes be slower or not go to completion.[2]
-
Oxidation of TTMSS: TTMSS can be oxidized by atmospheric oxygen, especially at elevated temperatures. This can lead to the formation of siloxanes and reduce the amount of active reagent available.
-
Hydrosilylation: If your substrate contains alkene or alkyne functionalities, undesired hydrosilylation (the addition of the Si-H bond across the multiple bond) can compete with the desired radical reaction.[3]
-
Reaction with Solvents: TTMSS can react with certain halogenated solvents. For instance, it has been observed to reduce carbon tetrachloride.[2]
Q3: My reaction with TTMSS is very slow or is not working. What are the possible causes and solutions?
A3: A sluggish or failed reaction can be due to several factors:
-
Reagent Quality: The TTMSS may have degraded due to improper storage. It is sensitive to air, moisture, and light.[4] Ensure you are using a fresh or properly stored batch. If in doubt, purification by distillation under reduced pressure may be necessary.
-
Insufficient Initiation: The radical initiator (e.g., AIBN) may not be effective at the reaction temperature, or its concentration may be too low.
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture can quench radicals and inhibit the chain reaction.
-
Reaction Conditions: The temperature may be too low for efficient radical initiation or propagation.
Troubleshooting steps are outlined in the table below:
| Problem | Possible Cause | Suggested Solution |
| Slow or Incomplete Reaction | Degraded TTMSS | Purify TTMSS by vacuum distillation. |
| Insufficient radical initiation | Increase the amount of initiator or use an initiator with a lower decomposition temperature. Consider photochemical initiation if applicable.[5] | |
| Presence of oxygen | Thoroughly degas the solvent and reaction mixture before heating. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). | |
| Low reaction temperature | Increase the reaction temperature to ensure efficient decomposition of the initiator and propagation of the radical chain. | |
| Inherently slow reaction | TTMSS is a less reactive hydrogen donor than tributyltin hydride.[2] Increase the reaction time. |
Q4: I am observing unexpected peaks in my NMR/GC-MS after a reaction with TTMSS. What could they be?
A4: Unexpected peaks could be several species:
-
Siloxanes: These can form from the reaction of TTMSS with oxygen or water.
-
Hydrosilylation Products: If your substrate has unsaturated bonds, these byproducts may be present.
-
Initiator-Related Byproducts: For example, when using AIBN, tetramethylsuccinonitrile (B1209541) is a common byproduct.
-
Unreacted TTMSS and its silylated byproduct: (e.g., ((CH₃)₃Si)₃Si-X, where X is the halogen from your starting material).
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during reactions involving TTMSS.
Bond Dissociation Energies
The difference in reactivity between TTMSS and tributyltin hydride can be understood by comparing their respective X-H bond dissociation energies (BDEs).
| Compound | Bond | Bond Dissociation Energy (kcal/mol) |
| This compound | ((CH₃)₃Si)₃Si-H | ~84 [1] |
| Tributyltin Hydride | Bu₃Sn-H | ~74 |
| Triethylsilane | Et₃Si-H | ~90 |
Data compiled from various sources.[2] A higher BDE indicates a stronger bond, which in the case of TTMSS, means that hydrogen atom donation is less facile than from tributyltin hydride.
Experimental Protocols
Protocol 1: Purification of this compound
Commercial TTMSS may contain impurities that can affect reaction outcomes. Purification by vacuum distillation is recommended if the reagent is old, has been exposed to air, or if reactions are proving problematic.
Materials:
-
This compound (technical grade)
-
Distillation apparatus (e.g., short-path distillation head)
-
Vacuum pump
-
Inert gas source (Argon or Nitrogen)
-
Heating mantle
-
Dry, clean receiving flask
Procedure:
-
Assemble the distillation apparatus and flame-dry all glassware under vacuum. Allow to cool under a positive pressure of inert gas.
-
Transfer the TTMSS to the distillation flask under an inert atmosphere.
-
Slowly apply vacuum, ensuring no bumping occurs.
-
Gently heat the distillation flask.
-
Collect the fraction that distills at the appropriate temperature and pressure (b.p. 73 °C at 5 mmHg; 82-84 °C at 12 Torr).[1][4]
-
Store the purified TTMSS in a sealed flask under an inert atmosphere and protect it from light.
Protocol 2: General Procedure for Radical Dehalogenation
This protocol provides a general method for the reduction of an alkyl or aryl halide using TTMSS.
Materials:
-
Alkyl/Aryl Halide (substrate)
-
This compound (purified)
-
Radical Initiator (e.g., AIBN)
-
Anhydrous, degassed solvent (e.g., toluene, benzene)
-
Reaction flask with reflux condenser
-
Inert gas supply
-
Magnetic stirrer and heat source
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the substrate (1.0 eq) and the solvent.
-
Add TTMSS (1.1 - 1.5 eq).
-
Add the radical initiator (e.g., AIBN, 0.1 - 0.2 eq).
-
Ensure the reaction mixture is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling inert gas through the solution for 20-30 minutes).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C for AIBN in toluene).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by column chromatography on silica (B1680970) gel. The silyl (B83357) byproducts are typically less polar than the desired product and can be easily separated.
Visualizing Reaction Mechanisms
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, TTMSS [organic-chemistry.org]
- 3. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound and visible-light irradiation: a new metal- and additive-free photochemical process for the synthesis of indoles and oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Tris(trimethylsilyl)silane Mediated Cyclizations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tris(trimethylsilyl)silane (TTMSS) mediated cyclizations. Our goal is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: Low or No Product Yield
Q1: My TTMSS-mediated cyclization is giving a low yield or no product at all. What are the first things I should check?
A1: Low or no yield in a TTMSS-mediated radical cyclization can stem from several factors. Here’s a checklist of initial troubleshooting steps:
-
Initiator Activity: Ensure your radical initiator (e.g., AIBN, V-70) is fresh and has been stored correctly. Older or improperly stored initiators can have reduced activity, leading to poor initiation of the radical chain reaction.
-
Reagent Purity: Verify the purity of your this compound and substrate. Impurities can quench radical intermediates or lead to undesired side reactions.
-
Inert Atmosphere: Radical reactions are often sensitive to oxygen. Ensure your reaction was set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents were properly degassed. Oxygen can intercept radical intermediates, terminating the chain reaction.
-
Reaction Concentration: The concentration of the substrate and TTMSS can be critical. If the reaction is too dilute, the rate of the desired intramolecular cyclization may be slower than competing intermolecular side reactions. Conversely, if the concentration is too high, premature reduction of the initial radical before cyclization can occur. A slow addition of TTMSS can sometimes help maintain a low steady-state concentration, favoring cyclization.[1]
Q2: I've checked the basics, but my yield is still low. How do I optimize the reaction conditions?
A2: Systematic optimization of reaction parameters is key. Consider the following:
-
Initiator Choice and Concentration: The choice of initiator and its concentration are crucial. AIBN (2,2'-azobis(2-methylpropionitrile)) is a common choice for thermally initiated reactions. For reactions at lower temperatures, consider initiators with lower decomposition temperatures, such as V-70 (2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)). The initiator concentration typically ranges from 0.1 to 0.2 equivalents relative to the substrate. Increasing the initiator concentration can sometimes increase the reaction rate, but an excess can lead to more side products.
-
Solvent Selection: The polarity of the solvent can influence the reaction outcome. Non-polar aromatic solvents like benzene (B151609) and toluene (B28343) are frequently used and often give good results. However, it is worth screening other solvents. For instance, in some cases, more polar solvents like acetonitrile (B52724) have been shown to be effective.
-
Temperature: The reaction temperature should be appropriate for the chosen initiator's half-life. For AIBN, reactions are typically run between 80-110°C. If using a photoinitiator, the reaction may be run at room temperature with an appropriate light source.
-
TTMSS Stoichiometry: The amount of TTMSS used is critical. While a slight excess (e.g., 1.2-1.5 equivalents) is common to ensure the reaction goes to completion, a large excess can lead to premature reduction of the alkyl radical before it has a chance to cyclize. In some cases, using up to 2 equivalents of TTMSS has been shown to be beneficial for the yield.
Problem: Formation of Side Products
Q3: I'm observing significant side products in my reaction mixture. What are the likely culprits and how can I minimize them?
A3: The formation of side products is a common issue in radical cyclizations. Here are some common side products and strategies to minimize them:
-
Direct Reduction Product: This is often the major side product, where the initial radical is quenched by TTMSS before cyclization occurs.
-
Solution: Decrease the concentration of TTMSS. Slow addition of the silane (B1218182) via a syringe pump can help maintain a low concentration, favoring the intramolecular cyclization over intermolecular reduction.
-
-
Products from Intermolecular Reactions: If the substrate concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Solution: Decrease the overall reaction concentration.
-
-
Rearrangement Products: In some cases, the initially formed radical may undergo rearrangement before cyclization.
-
Solution: This is substrate-dependent. Lowering the reaction temperature may disfavor the rearrangement process if it has a higher activation energy than the cyclization.
-
Problem: Low Diastereoselectivity
Q4: My cyclization is working, but the diastereoselectivity is poor. How can I improve it?
A4: Achieving high diastereoselectivity can be challenging. Here are some factors to consider:
-
Choice of Radical Mediator: TTMSS has been shown to provide enhanced diastereoselectivity compared to tributyltin hydride (TBTH) in certain cases.[1] The slower trapping of the cyclized radical by TTMSS can allow for equilibration to the thermodynamically more stable diastereomer.[1]
-
Reaction Temperature: Lowering the reaction temperature can often improve diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.
-
Solvent Effects: The solvent can influence the transition state geometry. Screening different solvents may lead to improved diastereoselectivity.
-
Substrate Control: The stereochemistry of the final product is often influenced by existing stereocenters in the substrate. Modifying the substrate, for example, by introducing a bulky protecting group, can sometimes direct the stereochemical outcome of the cyclization.
Frequently Asked Questions (FAQs)
Q5: What are the main advantages of using this compound (TTMSS) over other radical mediators like tributyltin hydride (TBTH)?
A5: TTMSS offers several advantages over traditional tin-based reagents:
-
Lower Toxicity: TTMSS and its byproducts are generally considered less toxic than organotin compounds, which simplifies product purification and reduces environmental concerns.[2]
-
Improved Diastereoselectivity: In some systems, TTMSS has been shown to provide significantly higher diastereoselectivity compared to TBTH.[1]
-
Benign Byproducts: The byproducts of TTMSS are typically more volatile and easier to remove during workup compared to the non-polar and often difficult-to-remove tin byproducts.
Q6: Can TTMSS-mediated cyclizations be initiated photochemically?
A6: Yes, TTMSS-mediated radical reactions can be initiated photochemically, often using visible light.[3] This method offers the advantage of proceeding at room temperature without the need for thermal initiators, which can be beneficial for thermally sensitive substrates.
Q7: What is the general mechanism of a TTMSS-mediated radical cyclization?
A7: The reaction proceeds via a radical chain mechanism:
-
Initiation: A radical initiator (thermal or photochemical) generates a silyl (B83357) radical from TTMSS.
-
Propagation:
-
The silyl radical abstracts a halogen atom (or other radical precursor group) from the substrate to generate an alkyl radical.
-
The alkyl radical undergoes an intramolecular cyclization to form a new ring and a new radical center.
-
This new radical abstracts a hydrogen atom from another molecule of TTMSS to give the final product and regenerate the silyl radical, which continues the chain.
-
-
Termination: Two radical species combine to terminate the chain.
Q8: How do I purify my product from the TTMSS byproducts?
A8: Purification is generally more straightforward than with tin hydrides. The main silicon-containing byproduct is tris(trimethylsilyl)silyl halide. Standard purification techniques such as flash column chromatography on silica (B1680970) gel are usually effective. The silyl byproducts are often less polar than the desired product and can be eluted first.
Data Presentation
The following tables summarize quantitative data from optimization studies of TTMSS-mediated cyclizations.
Table 1: Optimization of a Photochemical Intramolecular Cyclization
| Entry | TTMSS (equiv.) | Light Source | Time (h) | Yield (%) |
| 1 | 1 | CFL | 24 | 47 |
| 2 | 2 | CFL | 24 | 68 |
| 3 | 2 | White-light LEDs | 24 | 90 |
| 4 | 2 | Blue LEDs | 24 | 89 |
| 5 | 2 | UV (254 nm) | 0.5 | 65 |
Data adapted from a study on the synthesis of indolines.
Table 2: Effect of Initiator and TTMSS Concentration on a Thermal Cyclization
| Entry | Initiator (equiv.) | TTMSS (equiv.) | Temperature (°C) | Yield (%) |
| 1 | AIBN (0.1) | 1.2 | 80 | 75 |
| 2 | AIBN (0.2) | 1.2 | 80 | 85 |
| 3 | AIBN (0.2) | 1.5 | 80 | 88 |
| 4 | AIBN (0.2) | 1.2 | 110 (Toluene) | 82 |
Illustrative data based on typical reaction conditions.
Experimental Protocols
General Procedure for Thermally Initiated TTMSS-Mediated Cyclization
-
To a solution of the substrate (1.0 equiv) in a degassed solvent (e.g., toluene, benzene, ~0.05 M) is added this compound (1.2-1.5 equiv).
-
A radical initiator (e.g., AIBN, 0.1-0.2 equiv) is then added to the mixture.
-
The reaction vessel is sealed and heated to the appropriate temperature (e.g., 80-110°C for AIBN) with stirring for the required time (typically 2-24 h), monitoring by TLC or GC/LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired cyclized product.
General Procedure for Photochemically Initiated TTMSS-Mediated Cyclization
-
A solution of the substrate (1.0 equiv) and this compound (1.5-2.0 equiv) in a suitable degassed solvent (e.g., acetonitrile, ~0.05 M) is prepared in a vessel transparent to the desired wavelength of light.
-
The solution is irradiated with a suitable light source (e.g., white LEDs, blue LEDs) at room temperature with stirring for the required time (typically 12-48 h), monitoring by TLC or GC/LC-MS.
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Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired cyclized product.
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows in TTMSS-mediated cyclizations.
Caption: Mechanism of TTMSS-Mediated Radical Cyclization.
Caption: General Experimental Workflow for TTMSS Cyclizations.
References
Technical Support Center: Purification of Products from Reactions Involving Tris(trimethylsilyl)silane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products involving Tris(trimethylsilyl)silane (TTMSS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common byproducts?
This compound, with the formula (Me₃Si)₃SiH, is an organosilicon compound used as a reducing agent in radical chemical reactions. It is often favored as a less toxic alternative to organotin compounds like tributyltin hydride.[1][2][3] During a reaction, TTMSS donates a hydrogen atom, forming the tris(trimethylsilyl)silyl radical, which can then participate in further reactions. The primary byproducts are typically tris(trimethylsilyl)silanol, formed from the reaction of TTMSS with water or other protic sources, and various siloxanes resulting from the condensation of silanols. The unreacted TTMSS may also remain after the reaction is complete.
Q2: Why is it challenging to remove TTMSS and its byproducts from my reaction mixture?
The byproducts of TTMSS are often nonpolar, which can make them difficult to separate from nonpolar organic products using standard purification techniques like column chromatography.[3] Additionally, some silylated products can be sensitive to the acidic nature of standard silica (B1680970) gel, leading to decomposition during purification.[4]
Q3: What are the primary methods for purifying products from TTMSS reactions?
The most common purification methods include:
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Column Chromatography: This is a widely used and effective method.[4]
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Distillation: Suitable for thermally stable and volatile products.
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Aqueous Workup: Used to remove water-soluble impurities, but care must be taken to avoid hydrolysis of the desired product.[1]
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Precipitation/Crystallization: Can be effective if there is a significant solubility difference between the product and the silane (B1218182) byproducts.
Q4: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of your product from TTMSS and its byproducts. Visualization can be achieved using UV light for UV-active compounds or by staining with specific agents that react with the compounds of interest.[5][6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: Difficulty separating the product from nonpolar silane byproducts using column chromatography.
Symptoms:
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Product and byproduct co-elute during column chromatography.
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TLC analysis shows overlapping spots for the product and impurities.
Solutions:
-
Optimize the Solvent System (Gradient Elution): Start with a very nonpolar eluent (e.g., pure hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). This gradient elution can improve the separation of compounds with similar polarities.[4][7]
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Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (B75360) (which can be basic, neutral, or acidic) or reverse-phase silica.[4]
Problem 2: The desired product is decomposing on the silica gel column.
Symptoms:
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Streaking on the TLC plate.
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Appearance of new, more polar spots on the TLC plate after running a column.
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Low recovery of the desired product.
Solutions:
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Neutralize the Silica Gel: The acidic nature of silica gel can degrade sensitive compounds. Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of triethylamine (B128534) (1-2%) before packing the column.[2][3][4]
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Use a Less Acidic Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.[4]
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Minimize Contact Time: Run the column as quickly as possible without compromising separation to reduce the time the compound is in contact with the stationary phase.[4]
Problem 3: Formation of an emulsion during aqueous workup.
Symptoms:
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The aqueous and organic layers in the separatory funnel fail to separate cleanly, forming a cloudy or milky layer between them.
Solutions:
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Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
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Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times.
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Filtration: Filter the entire mixture through a pad of Celite®.
Data Presentation
The following tables provide illustrative data to compare different purification strategies. The actual results will vary depending on the specific reaction and compounds involved.
Table 1: Comparison of Purification Methods for a Nonpolar Product
| Purification Method | Typical Recovery (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| Column Chromatography (Isocratic) | 60-80 | 85-95 | Simple to perform. | May not resolve closely eluting compounds. |
| Column Chromatography (Gradient) | 70-90 | >95 | Better separation of similar polarity compounds.[4][7] | More complex to set up. |
| Vacuum Distillation | 50-70 | >98 | High purity for volatile compounds. | Not suitable for thermally sensitive compounds. |
| Crystallization | 40-80 | >99 | Can yield very pure product. | Product must be a solid; can have lower recovery. |
Table 2: TLC Visualization of TTMSS and Related Compounds
| Compound | Typical Rf Value (Hexane/EtOAc 9:1) | Visualization Method |
| This compound (TTMSS) | High (e.g., 0.8-0.9) | Potassium permanganate (B83412) stain (will react).[5][6] |
| Nonpolar Product | Mid-range (e.g., 0.4-0.6) | UV light (if chromophore is present); various stains. |
| Tris(trimethylsilyl)silanol | Low (e.g., 0.1-0.2) | Potassium permanganate or p-anisaldehyde stain.[5][6] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography with Gradient Elution
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Prepare the Column:
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Select an appropriately sized column based on the amount of crude product.
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Pack the column with silica gel using a nonpolar solvent (e.g., hexanes) to create a uniform bed.
-
-
Load the Sample:
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Dissolve the crude reaction mixture in a minimal amount of a nonpolar solvent.
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Alternatively, adsorb the crude mixture onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elute the Column:
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Begin elution with a nonpolar solvent (e.g., 100% hexanes).
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Gradually increase the polarity of the eluent by slowly adding a more polar solvent (e.g., increase the percentage of ethyl acetate in hexanes). A typical gradient might be from 0% to 10% ethyl acetate over several column volumes.
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Collect fractions and monitor them by TLC.
-
-
Isolate the Product:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Neutralization of Silica Gel for Chromatography
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Prepare the Slurry:
-
Pack the Column:
-
Swirl the slurry to ensure the triethylamine is evenly distributed.
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Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Equilibrate the Column:
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Wash the packed column with 2-3 column volumes of the initial eluent (without triethylamine) to remove any excess amine before loading the sample.
-
Protocol 3: Standard Aqueous Workup
-
Quench the Reaction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride or sodium bicarbonate) to the reaction mixture with stirring.
-
-
Extract the Product:
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Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and gently mix the layers.
-
Allow the layers to separate and drain the aqueous layer.
-
-
Wash the Organic Layer:
-
Wash the organic layer sequentially with water and then brine.
-
-
Dry and Concentrate:
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
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Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Mandatory Visualizations
References
managing moisture sensitivity of Tris(trimethylsilyl)silane in experiments
Welcome to the Technical Support Center for Tris(trimethylsilyl)silane (TTMSS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, use, and troubleshooting of this moisture-sensitive reagent in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TTMSS) and what are its primary applications?
A1: this compound, with the formula ((CH₃)₃Si)₃SiH, is a versatile organosilicon compound. It is primarily used as a radical-based reducing agent in organic synthesis.[1] It serves as a less toxic and more environmentally benign alternative to organotin compounds like tributyltin hydride for radical reactions.[2][3] Key applications include hydrosilylation of alkenes and alkynes, and the reduction of various functional groups such as organic halides, acid chlorides, and xanthates.[4]
Q2: Why is TTMSS considered moisture-sensitive and what happens upon exposure to air and water?
A2: The silicon-hydrogen (Si-H) bond in TTMSS is susceptible to cleavage. While TTMSS does not react significantly with water at room temperature over short periods, prolonged exposure to moisture and air, especially at elevated temperatures, will lead to its slow decomposition.[4] The reaction with oxygen occurs spontaneously but slowly at ambient temperature, forming siloxane-based byproducts.[4] This degradation consumes the active Si-H bond, rendering the reagent ineffective for your experiment.
Q3: How should I properly store TTMSS?
A3: TTMSS should be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon.[5] The storage area should be cool, dry, well-ventilated, and away from direct sunlight and sources of ignition as it is a flammable liquid.[5]
Q4: What personal protective equipment (PPE) should I use when handling TTMSS?
A4: When handling TTMSS, it is essential to use appropriate PPE. This includes chemical-resistant gloves (such as neoprene or nitrile rubber), safety goggles or a face shield, and a lab coat.[5] All manipulations should be performed in a well-ventilated fume hood.[5]
Q5: What solvents are compatible with TTMSS?
A5: TTMSS is miscible with many common organic solvents such as pentane, ether, toluene, and tetrahydrofuran (B95107) (THF). It is sparingly miscible with acetone (B3395972) and acetonitrile (B52724) and is immiscible with water.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reaction is sluggish or does not proceed to completion. | 1. Degraded TTMSS: The reagent may have been compromised by exposure to air or moisture. The active Si-H bond has been consumed. | 1. Use a fresh bottle of TTMSS or purify the existing stock by distillation under reduced pressure. Ensure all future handling is under an inert atmosphere. |
| 2. Insufficient radical initiator: The concentration of the radical initiator (e.g., AIBN, V-70) may be too low, or it may have decomposed. | 2. Add a fresh portion of the radical initiator to the reaction mixture. For future reactions, use a fresh batch of initiator. | |
| 3. Incorrect reaction temperature: The temperature may be too low for efficient radical initiation. | 3. Consult the literature for the optimal temperature for your specific radical initiator and reaction. | |
| Formation of unexpected side products, including siloxanes. | 1. Presence of water or oxygen: Contamination of the reaction with water or oxygen can lead to the formation of siloxanes and other byproducts. | 1. Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and degas the reaction mixture thoroughly before adding TTMSS. |
| 2. Incompatible reagents: The reaction mixture may contain incompatible substances such as strong bases or oxidizing agents. | 2. Review all reagents for potential incompatibilities. TTMSS is not compatible with strong bases and oxidizing agents. | |
| Low diastereoselectivity compared to literature reports. | 1. Choice of reducing agent: While TTMSS is an excellent reducing agent, in some specific cases, the rate of hydrogen atom transfer can influence stereochemical outcomes. | 1. In certain radical cyclizations, TTMSS has been shown to provide higher diastereoselectivity than tributyltin hydride due to a slower rate of hydrogen atom transfer, which allows for conformational equilibration of radical intermediates. Review the literature for your specific system. |
| Difficulty in removing TTMSS-related byproducts. | 1. Formation of non-volatile siloxanes: If TTMSS has degraded, the resulting siloxanes can be difficult to remove by standard chromatography. | 1. Purify the product using flash chromatography with a suitable solvent system. In some cases, a distillation or crystallization may be necessary. Proactive prevention of TTMSS degradation is the best approach. |
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 1873-77-4 |
| Molecular Formula | C₉H₂₈Si₄ |
| Molecular Weight | 248.66 g/mol |
| Appearance | Colorless liquid |
| Density | 0.806 g/mL at 25 °C[3] |
| Boiling Point | 73 °C at 5 mmHg / 82-84 °C at 12 Torr[3] |
| Refractive Index | n20/D 1.489 (lit.) |
| Flash Point | 55 °C (131 °F) - closed cup |
Table 2: Comparison of Bond Dissociation Energies (BDEs)
| Bond | Bond Dissociation Energy (kcal/mol) |
| (Me₃Si)₃Si-H (TTMSS) | 79[2] |
| n-Bu₃Sn-H (Tributyltin hydride) | 74[2] |
| Et₃Si-H (Triethylsilane) | 90[2] |
Experimental Protocols
Protocol 1: General Procedure for Handling and Dispensing TTMSS
This protocol outlines the steps for safely handling TTMSS to prevent moisture contamination.
-
Preparation:
-
Ensure all glassware (syringes, needles, flasks) is thoroughly dried in an oven at >120 °C for at least 4 hours and cooled under a stream of dry nitrogen or argon.
-
Set up a Schlenk line or a glovebox with a dry, inert atmosphere.
-
-
Dispensing:
-
Allow the TTMSS bottle to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Using a syringe that has been purged with inert gas, pierce the septum of the TTMSS bottle.
-
Slowly draw the desired volume of TTMSS into the syringe. It is good practice to draw a small amount of inert gas into the syringe on top of the liquid (an "air" bubble of nitrogen or argon) to act as a buffer.
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Transfer the TTMSS to the reaction flask, which should already be under an inert atmosphere.
-
Protocol 2: Example of a Radical Dehalogenation Reaction
This protocol provides a general method for the reduction of an organic halide using TTMSS.
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the organic halide (1.0 eq) and the desired anhydrous solvent (e.g., toluene, benzene, or THF).
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Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
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Add the radical initiator (e.g., AIBN, 0.1-0.2 eq).
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Using the handling procedure described in Protocol 1, add TTMSS (1.1-1.5 eq) to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to the appropriate temperature for the chosen radical initiator (e.g., ~80 °C for AIBN in toluene).
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Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
-
Workup and Purification:
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Concentrate the reaction mixture under reduced pressure.
-
The crude product can typically be purified by flash column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: A typical experimental workflow for using TTMSS.
Caption: A troubleshooting decision tree for TTMSS reactions.
Caption: Simplified radical dehalogenation pathway using TTMSS.
References
troubleshooting low conversion rates in Tris(trimethylsilyl)silane reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low conversion rates in chemical reactions involving Tris(trimethylsilyl)silane (TTMSS). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Troubleshooting Guide: Low Conversion Rates
Question 1: My TTMSS-mediated reaction is showing low or no conversion of my starting material. What are the primary factors I should investigate?
Low conversion in a TTMSS reaction can be attributed to several key factors, primarily revolving around the stability of the radical initiator, the integrity of the TTMSS reagent, and the overall reaction conditions. The most common areas to troubleshoot are:
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Initiator Efficiency: The radical initiator, often an azo compound like AIBN, may not be decomposing at a sufficient rate at the chosen reaction temperature.
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TTMSS Quality: this compound is sensitive to moisture and can degrade upon improper handling or storage.[1]
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Oxygen Inhibition: The presence of dissolved oxygen in the reaction mixture can quench the radical chain reaction.
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Insufficient Temperature: The reaction temperature may be too low to promote efficient radical initiation and propagation.
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Sub-optimal Reagent Concentration: The concentration of TTMSS or the radical initiator may not be ideal for the specific substrate and reaction type.
Question 2: I suspect an issue with my radical initiator. How can I ensure it is functioning correctly?
The choice and handling of the radical initiator are critical for a successful TTMSS reaction. The most commonly used thermal initiator is azobisisobutyronitrile (AIBN).[2]
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Temperature and Half-Life: Ensure your reaction temperature is appropriate for the chosen initiator. AIBN, for instance, has a half-life of one hour at 81°C.[2] Running the reaction at a significantly lower temperature will result in a very slow rate of initiation.
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Alternative Initiators: For reactions requiring lower temperatures (down to -78°C), consider using triethylborane (B153662) (Et3B) in the presence of a small amount of oxygen as the initiator.[2]
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Freshness of Initiator: Radical initiators can decompose over time, even when stored correctly. It is advisable to use a fresh batch of the initiator if you suspect the one you are using has degraded.
Question 3: How can I be certain that the quality of my this compound is not the cause of the low conversion?
TTMSS is a moisture-sensitive reagent, and its degradation is a common source of reaction failure.[1]
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Proper Storage: TTMSS should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, and in a cool, dry place away from direct sunlight.[1][3]
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Anhydrous Conditions: Ensure that all glassware is rigorously dried, and all solvents and reagents are anhydrous before use.[4] The reaction should be conducted under an inert atmosphere to prevent the ingress of atmospheric moisture.[4][5]
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Purification: If you suspect your TTMSS has degraded, it can be purified by distillation under reduced pressure.[6]
Question 4: My reaction is sluggish, and I am observing the formation of side products. What are the likely causes and how can I mitigate them?
Sluggish reactions and the formation of byproducts often point to issues with reaction kinetics and the presence of interfering species.
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Degassing the Solvent: To remove dissolved oxygen, which can inhibit radical chain reactions, it is crucial to degas the solvent prior to use. This can be achieved by bubbling an inert gas, such as argon or nitrogen, through the solvent or by using a freeze-pump-thaw technique.
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Side Reactions: TTMSS can react with atmospheric oxygen, leading to the formation of siloxanes.[2] Ensuring an inert atmosphere during the reaction is critical to minimize this side reaction.
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Reaction Time: Some TTMSS-mediated reactions may require longer reaction times compared to those using other reagents like tributyltin hydride.[7] It is advisable to monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.
Quantitative Data Summary
The following table provides typical ranges for key reaction parameters in TTMSS-mediated radical reactions. Note that these are general guidelines, and the optimal conditions will vary depending on the specific substrates and reaction type.
| Parameter | Typical Range | Notes |
| TTMSS Stoichiometry | 1.1 - 2.0 equivalents | Relative to the substrate. An excess is generally used to ensure complete reaction. |
| Radical Initiator (AIBN) | 5 - 10 mol% | Relative to the substrate. |
| Reaction Temperature | 60 - 110 °C | Dependent on the solvent's boiling point and the initiator's half-life. |
| Reaction Time | 2 - 24 hours | Highly substrate-dependent; should be monitored. |
| Solvent Concentration | 0.1 - 0.5 M | Concentration of the substrate in the solvent. |
Experimental Protocol: Radical Dehalogenation of an Alkyl Bromide
This protocol describes a general procedure for the reductive dehalogenation of an alkyl bromide using TTMSS and AIBN.
Materials:
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Alkyl bromide (1.0 mmol)
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This compound (TTMSS) (1.5 mmol, 1.5 eq)
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Azobisisobutyronitrile (AIBN) (0.1 mmol, 10 mol%)
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Anhydrous toluene (B28343) (10 mL)
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkyl bromide (1.0 mmol) and AIBN (0.1 mmol) in anhydrous toluene (10 mL).
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Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
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Addition of TTMSS: Add TTMSS (1.5 mmol) to the reaction mixture via syringe.
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Reaction: Heat the reaction mixture to 80-90°C under an inert atmosphere and monitor the progress by TLC or GC.
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Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizing Reaction Logic and Pathways
Caption: Troubleshooting workflow for low conversion rates in TTMSS reactions.
References
Technical Support Center: Enhancing Diastereoselectivity in Radical Cyclizations with Tris(trimethylsilyl)silane
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Tris(trimethylsilyl)silane (TTMSS) to enhance diastereoselectivity in radical cyclization reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereomeric Ratio (d.r.) | 1. Inefficient Isomerization: The key advantage of TTMSS is its slow hydrogen atom donation, which allows time for the minor kinetic cyclized radical to isomerize to the more stable thermodynamic product.[1][2] If the reaction conditions do not favor this isomerization, the diastereoselectivity will be poor. 2. High Concentration of TTMSS: A high concentration of the TTMSS trapping agent can quench the cyclized radical intermediate before it has a chance to equilibrate, leading to a product mixture that reflects the kinetic ratio of cyclization. 3. Reaction Temperature Too Low: The isomerization process (a 1,5-radical translocation followed by a Smiles-type rearrangement) is an equilibrium that can be temperature-dependent. | 1. Slow Addition of Reagents: Ensure that the solutions of this compound and the radical initiator (e.g., AIBN) are added slowly over several hours to the heated solution of the radical precursor.[3] This maintains a low steady-state concentration of the trapping agent. 2. Optimize Temperature: The reaction is typically performed in refluxing benzene (B151609) or toluene (B28343) at 90 °C.[3] A sufficiently high temperature is necessary to facilitate the isomerization cascade that enriches the desired diastereomer.[1][2] |
| Low Reaction Yield | 1. Direct Reduction: The starting material (e.g., alkyl bromide) is being reduced directly by TTMSS before cyclization can occur. This can happen if the rate of cyclization is slow compared to the rate of reduction. 2. Initiator Decomposition: The radical initiator (e.g., AIBN) may be decomposing too quickly or too slowly at the chosen reaction temperature. 3. Substrate-Specific Issues: The substrate may not be suitable for this type of cyclization, or there may be competing side reactions. | 1. Slow Addition Protocol: The slow addition of TTMSS is crucial to minimize the direct reduction of the uncyclized radical.[3] 2. Choose Appropriate Initiator/Temperature: Match the initiator to the reaction temperature. AIBN is commonly used at temperatures around 80-100 °C. If a different temperature is required, select an initiator with an appropriate half-life at that temperature. 3. Confirm Precursor Purity: Ensure the radical precursor is pure and free of impurities that might interfere with the radical chain reaction. |
| Reaction Does Not Go to Completion | 1. Insufficient Initiator: The radical chain reaction may have terminated prematurely due to a lack of initiator. 2. Presence of Inhibitors: Oxygen or other radical scavengers can inhibit the reaction. | 1. Add More Initiator: If the reaction has stalled, a fresh portion of the initiator can sometimes restart the chain process. 2. Degas Solvent: Thoroughly degas the solvent (e.g., by several freeze-pump-thaw cycles or by bubbling with an inert gas like argon) before starting the reaction to remove dissolved oxygen. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound (TTMSS) more effective than tributyltin hydride (TBTH) at enhancing diastereoselectivity in certain radical cyclizations?
A1: The enhancement in diastereoselectivity is primarily due to the difference in the rate of hydrogen atom donation between TTMSS and TBTH. The Si-H bond in TTMSS (approx. 79 kcal/mol) is stronger than the Sn-H bond in TBTH (approx. 74 kcal/mol).[3] This makes TTMSS a slower hydrogen atom donor. This slower trapping of the cyclized radical intermediate allows time for a cascade process to occur, where the initially formed minor stereoisomer can rearrange to the more thermodynamically stable major stereoisomer before being quenched.[1][2] In contrast, TBTH traps the cyclized radicals much faster, essentially "locking in" the kinetic product ratio, which is often less selective.[1][2][3]
Q2: What is the proposed mechanism for this diastereoselectivity enhancement?
A2: In the specific case of 2,4-disubstituted piperidine (B6355638) synthesis, the enhancement is attributed to a selective rearrangement of the minor stereoisomer.[1][2] The process involves:
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Radical Cyclization: The initial radical cyclizes to form a mixture of cis and trans piperidine radicals.
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1,5-Radical Translocation: The minor (less stable) stereoisomer undergoes a 1,5-radical translocation.
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Smiles-Type Rearrangement: This is followed by an attack of the translocated radical onto the sulfonamide group, leading to the extrusion of SO2 and rearrangement.[1][2] This cascade process effectively converts the minor isomer into the major one, leading to a high diastereomeric ratio in the final product after trapping by TTMSS.
Q3: What are the key experimental parameters to control for achieving high diastereoselectivity?
A3: The most critical parameters are:
-
Slow Reagent Addition: To maintain a low concentration of the TTMSS hydrogen donor.[3]
-
Reaction Temperature: Sufficiently high temperatures (e.g., 90 °C in toluene) are needed to facilitate the isomerization of the minor stereoisomer.[3]
-
Choice of Radical Precursor: The structure of the starting material, particularly the substituents on the forming ring, can influence the stereochemical outcome.[4]
Q4: Besides improved diastereoselectivity, what are other advantages of using TTMSS over organotin reagents like TBTH?
A4: TTMSS is considered a less toxic alternative to organotin compounds.[5] Tin-based reagents can be difficult to remove from nonpolar reaction products, and their toxicity is a significant concern, especially in pharmaceutical applications.[5]
Data on Diastereoselectivity Enhancement
The following data, adapted from the work of Gandon et al., illustrates the significant enhancement in diastereoselectivity achieved when using TTMSS compared to TBTH for the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to form 2,4-disubstituted piperidines.[1][6]
| Entry | R (Substituent) | Reagent | Diastereomeric Ratio (trans:cis) | Yield (%) |
| 1 | Me | TBTH | 3:1 | 85 |
| 2 | Me | TTMSS | 20:1 | 90 |
| 3 | i-Pr | TBTH | 6:1 | 79 |
| 4 | i-Pr | TTMSS | >99:1 | 70 |
| 5 | s-Bu | TBTH | 6:1 | 85 |
| 6 | s-Bu | TTMSS | >99:1 | 60 |
| 7 | Ph | TBTH | 4:1 | 90 |
| 8 | Ph | TTMSS | 99:1 | 75 |
Detailed Experimental Protocol
This section provides a representative methodology for the radical cyclization of a 7-substituted-6-aza-8-bromooct-2-enoate using TTMSS.
Materials:
-
Radical precursor (e.g., ethyl (2E,6R)-8-bromo-6-isopropyl-7-(p-tolylsulfonyl)-7-azaoct-2-enoate)
-
This compound (TTMSS)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Standard glassware for air-sensitive reactions
-
Syringe pump
Procedure:
-
Preparation: A solution of the radical precursor (1.0 eq) in anhydrous, degassed toluene (to a final concentration of ~0.02 M) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
Heating: The solution is heated to 90 °C.
-
Slow Addition: A solution of TTMSS (1.5 eq) in degassed toluene and a separate solution of AIBN (0.2 eq) in degassed toluene are prepared. These two solutions are added simultaneously but separately to the reaction flask via syringe pump over a period of 4-6 hours.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2,4-disubstituted piperidine product. The diastereomeric ratio is determined by NMR spectroscopy or gas chromatography of the purified product.
Visualized Workflows and Mechanisms
Caption: General experimental workflow for TTMSS-mediated radical cyclization.
Caption: Mechanism for TTMSS-enhanced diastereoselectivity via isomer equilibration.
References
- 1. Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization: Unexpected Enhancement in Diastereoselectivity with this compound [organic-chemistry.org]
- 2. Synthesis of 2,4-disubstituted piperidines via radical cyclization: unexpected enhancement in diastereoselectivity with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, TTMSS [organic-chemistry.org]
- 6. This compound: an unprecedented enhancement in the diastereoselectivity of radical cyclisations to give 2,4-disubstituted piperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
safe handling and disposal of Tris(trimethylsilyl)silane
Welcome to the Technical Support Center for Tris(trimethylsilyl)silane (TTMSS). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this versatile reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound, also known as TTMSS, is an organosilicon compound with the formula ((CH₃)₃Si)₃SiH. It is a colorless to pale yellow liquid widely used in organic synthesis as a radical-based reducing agent.[1] It serves as a less toxic alternative to organotin compounds, such as tributyltin hydride, for radical reactions.[2] Its applications include the reduction of functional groups, hydrosilylation reactions, and as a key component in radical polymerization processes.
Q2: What are the main hazards associated with this compound?
This compound is a flammable liquid and vapor. It is also sensitive to moisture and air, and can cause serious eye irritation and skin irritation.[3][4] Incompatible materials include bases and oxidizing agents.[3] Upon decomposition, it can release hydrogen and organic acid vapors.[3]
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
Appropriate PPE is crucial for the safe handling of TTMSS. This includes:
-
Eye Protection: Chemical safety goggles are mandatory. Contact lenses should not be worn.[3]
-
Hand Protection: Neoprene or nitrile rubber gloves are recommended.[3]
-
Skin and Body Protection: A lab coat or other suitable protective clothing should be worn.[3]
-
Respiratory Protection: Operations should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[1][3]
Q4: How should I properly store this compound?
Due to its sensitivity to moisture and light, TTMSS must be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[3] It should be stored separately from incompatible materials like bases and oxidizing agents.[3]
Q5: How do I dispose of waste this compound?
Waste TTMSS should be treated as hazardous waste. The recommended disposal method is incineration by a licensed waste disposal facility.[3] Do not attempt to dispose of it down the drain. For small residual amounts in laboratory glassware, a quenching procedure should be followed (see Troubleshooting Guide). Always adhere to local, state, and federal regulations for hazardous waste disposal.
Troubleshooting Guides
Scenario 1: Accidental Spills
Issue: A small or large spill of this compound has occurred in the lab.
Solution:
| Spill Size | Action |
| Minor Spill | 1. Evacuate and Ventilate: If not already working in one, move to a well-ventilated area or fume hood. |
| 2. Containment: Use an inert absorbent material like vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels. | |
| 3. Cleanup: Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste. Use non-sparking tools.[3] | |
| 4. Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. | |
| Major Spill | 1. Evacuate Immediately: Evacuate all personnel from the affected area. |
| 2. Isolate the Area: Close the doors to the laboratory and prevent entry. | |
| 3. Alert Authorities: Contact your institution's environmental health and safety (EHS) office and emergency services immediately. | |
| 4. Ventilation: If it can be done safely, ensure the area is well-ventilated. |
Diagram: Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Scenario 2: Quenching and Disposal of Residual TTMSS
Issue: You have a small amount of unreacted this compound remaining in a reaction flask or as residue in a container that needs to be safely neutralized before disposal.
Solution:
Experimental Protocol: Lab-Scale Quenching of this compound
Objective: To safely hydrolyze residual this compound in a laboratory setting prior to disposal. This procedure should be performed in a fume hood with appropriate PPE.
Materials:
-
Reaction flask containing residual TTMSS
-
Anhydrous, inert solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)
-
Slowly-stirred vessel of a protic solvent like isopropanol (B130326) or a dilute aqueous acid solution (e.g., 1M HCl) in an ice bath.
Procedure:
-
Inert Atmosphere: Ensure the flask containing the TTMSS residue is under an inert atmosphere (nitrogen or argon).
-
Dilution: Dilute the residual TTMSS with an anhydrous, inert solvent such as THF or diethyl ether. This helps to control the rate of reaction during quenching.
-
Slow Addition: Using a dropping funnel or a syringe, slowly add the diluted TTMSS solution to a stirred, cooled (ice bath) vessel of isopropanol or a dilute aqueous acid solution. The Si-H bond will react with the protic solvent. Be aware that this reaction can generate hydrogen gas, so proper ventilation and absence of ignition sources are critical.
-
Monitoring: Continue stirring the mixture until the gas evolution ceases.
-
Neutralization (if using acid): If an acidic solution was used for quenching, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral.
-
Disposal: The resulting mixture should be disposed of as hazardous waste according to institutional and local regulations.
Diagram: TTMSS Quenching Workflow
Caption: Step-by-step workflow for quenching residual this compound.
Scenario 3: Handling and Storage Issues
Issue: You observe that your this compound has turned cloudy or appears to have solid precipitate.
Cause: This is likely due to exposure to moisture or air, leading to hydrolysis and the formation of siloxanes.
Solution:
-
Assess Viability: The presence of cloudiness or precipitate indicates that the reagent has at least partially decomposed. For reactions that are sensitive to the purity of the TTMSS, it is recommended to use a fresh, unopened bottle.
-
Improve Handling Technique: Review your procedures for handling air- and moisture-sensitive reagents. Ensure that you are using proper techniques, such as:
-
Flushing glassware with a dry, inert gas before use.
-
Using septa and syringes for transfers.
-
Maintaining a positive pressure of inert gas in the reaction vessel.
-
-
Check Storage Conditions: Verify that the bottle is being stored correctly in a cool, dry place under an inert atmosphere and that the cap is tightly sealed.
Diagram: Logic for Handling Degraded TTMSS
Caption: Decision-making process for handling degraded this compound.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 1873-77-4 |
| Molecular Formula | C₉H₂₈Si₄ |
| Molecular Weight | 248.66 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 73 °C @ 5 mmHg |
| Density | 0.806 g/mL at 25 °C |
| Flash Point | 55 °C (131 °F) |
Disclaimer: This guide is intended for informational purposes only and should not be substituted for a thorough review of the Safety Data Sheet (SDS) and your institution's specific safety protocols. Always perform a risk assessment before conducting any experiment.
References
compatibility of Tris(trimethylsilyl)silane with various functional groups
Welcome to the Technical Support Center for Tris(trimethylsilyl)silane, a versatile and less toxic alternative to organotin compounds for radical-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to provide practical information, troubleshoot common experimental issues, and answer frequently asked questions regarding the use of TTMSS.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TTMSS) and what are its main applications in organic synthesis?
A1: this compound, with the formula (Me₃Si)₃SiH, is an organosilicon compound used primarily as a radical-based reducing agent.[1] It serves as a less toxic substitute for tributyltin hydride (Bu₃SnH) in a variety of radical reactions.[2][3] Its main applications include:
-
Radical reductions: Dehalogenation (Cl, Br, I), and reductive removal of chalcogen groups (e.g., SR, SeR).[4][5]
-
Hydrosilylation: Addition of a Si-H bond across alkenes and alkynes.[4][6]
-
Consecutive radical reactions: Mediating sequential radical reactions to form complex molecules.[4]
-
Barton-McCombie deoxygenation: An alternative to Bu₃SnH for the deoxygenation of alcohols via their thiocarbonyl derivatives.[7][8]
Q2: What are the key advantages of using TTMSS over tributyltin hydride?
A2: The primary advantage of TTMSS is its lower toxicity compared to organotin compounds, which simplifies product purification and reduces environmental concerns.[2][3] While the Si-H bond in TTMSS (estimated at 84 kcal/mol) is slightly stronger than the Sn-H bond in Bu₃SnH (74 kcal/mol), it is still weak enough to participate in radical chain reactions effectively.[1][8][9] This difference in bond strength can sometimes lead to improved selectivity in certain reactions.[10]
Q3: What are the typical initiators used with TTMSS?
A3: TTMSS reactions are typically initiated by radical initiators. The most common thermal initiator is azobisisobutyronitrile (AIBN).[4] For reactions requiring lower temperatures (down to -78 °C), triethylborane (B153662) (Et₃B) in the presence of a small amount of oxygen is an excellent alternative.[4] Photochemical initiation using visible light is also a viable, metal-free method for promoting TTMSS-mediated reactions.[11]
Q4: Is TTMSS compatible with aqueous media?
A4: Yes, TTMSS has been successfully used in radical-based transformations in water. For water-insoluble substrates, a mixture of the substrate, TTMSS, and a radical initiator like 1,1′-azobis(cyclohexanecarbonitrile) (ACCN) can be heated in an aqueous medium with vigorous stirring.[12] For water-soluble substrates, the addition of an amphiphilic thiol may be necessary.[12]
Functional Group Compatibility
This compound exhibits excellent chemoselectivity and is compatible with a wide range of functional groups. However, some functionalities are either reactive or incompatible under typical radical reaction conditions.
| Functional Group | Compatibility | Typical Reaction Conditions & Yields | Notes |
| Alkyl/Aryl Halides (Cl, Br, I) | Compatible (Reactive) | AIBN or Et₃B/O₂, heat or RT. Yields are generally high (>90%).[4] | Excellent substrates for radical reduction. |
| Alkenes & Alkynes | Compatible (Reactive) | AIBN or Et₃B/O₂, heat or RT. Yields for hydrosilylation are typically good to excellent.[13][14] | TTMSS undergoes radical addition (hydrosilylation). |
| Alcohols | Compatible (Non-reactive) | Generally stable. | Can be deoxygenated via their thiocarbonyl derivatives (Barton-McCombie reaction).[7][8] |
| Aldehydes & Ketones | Generally Compatible | Generally stable under radical conditions. | Can undergo hydrosilylation under specific catalytic conditions.[15][16] |
| Esters | Generally Compatible | Largely unreactive under standard radical reduction conditions. | Can be reduced under specific conditions, but generally compatible.[16] |
| Amides | Generally Compatible | Generally stable under radical conditions. | |
| Nitro Groups | Incompatible | TTMSS fails as a reducing agent for nitro groups. | The silyl (B83357) radical adds to the nitro group, leading to N-O bond cleavage and a complex mixture of products.[17] |
| Thiocarbonyls (Xanthates, etc.) | Compatible (Reactive) | AIBN, heat. Key for Barton-McCombie deoxygenation. | TTMSS is often more effective than Bu₃SnH for xanthates of primary alcohols.[8] |
| Sulfides & Selenides | Compatible (Reactive) | AIBN, heat. Good yields for desulfurization and deselenation.[5] | |
| Epoxides | Generally Compatible | Generally stable under radical conditions. | Ring-opening is not a typical radical-mediated reaction with TTMSS. |
| Nitriles | Generally Compatible | Stable under standard radical reduction conditions. |
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Is the initiator active? AIBN decomposes with a half-life of 1 hour at 81°C.[4] Ensure the reaction temperature is appropriate for the chosen initiator. For lower temperature reactions, consider using Et₃B/O₂.
-
Is the TTMSS pure? TTMSS can slowly react with oxygen.[4] Ensure it has been stored under an inert atmosphere.
-
Is the reaction time sufficient? Due to the slightly stronger Si-H bond compared to the Sn-H bond in Bu₃SnH, reactions with TTMSS may require longer reaction times.[12] Monitor the reaction by TLC or GC to determine the optimal time.
-
Is the substrate suitable? TTMSS is not effective for the reduction of nitro compounds.[17]
Problem 2: Incomplete reaction.
-
Insufficient TTMSS or initiator: Ensure you are using a sufficient excess of TTMSS (typically 1.2-1.5 equivalents) and an appropriate amount of initiator (typically 5-10 mol%).
-
Low reaction temperature: For thermally initiated reactions, ensure the temperature is high enough for efficient radical generation.
-
Poor mixing: In heterogeneous reactions (e.g., in aqueous media), vigorous stirring is crucial.
Problem 3: Formation of side products.
-
Reaction with solvent: Avoid chlorinated solvents like CCl₄, as they can be reduced by TTMSS.
-
Oxygen contamination: While a small amount of oxygen is necessary for Et₃B initiation, excess oxygen can lead to the formation of siloxanes.[4] Ensure reactions are performed under an inert atmosphere (e.g., argon or nitrogen).
-
Radical cyclization/rearrangement: If the substrate-derived radical is prone to rearrangement or cyclization, these pathways may compete with hydrogen abstraction from TTMSS. The slower hydrogen atom donation from TTMSS compared to Bu₃SnH can sometimes favor these alternative pathways, which can be exploited for synthetic advantage.[10]
Experimental Protocols
Protocol 1: General Procedure for Radical Dehalogenation
This protocol describes a typical procedure for the reduction of an alkyl or aryl halide using TTMSS and AIBN.
Materials:
-
Alkyl/Aryl Halide (1.0 eq)
-
This compound (1.2-1.5 eq)
-
AIBN (0.1-0.2 eq)
-
Anhydrous, deoxygenated solvent (e.g., toluene, benzene, or THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the alkyl/aryl halide in the chosen solvent.
-
Add this compound to the solution.
-
Add AIBN to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature for the solvent and initiator (e.g., 80-110°C for toluene/AIBN).
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Barton-McCombie Deoxygenation of a Secondary Alcohol
This protocol outlines the deoxygenation of a secondary alcohol via its xanthate derivative.
Step 1: Formation of the Xanthate
-
To a solution of the secondary alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., THF), add a strong base such as sodium hydride (1.2 eq) at 0°C.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Cool the mixture back to 0°C and add carbon disulfide (CS₂) (1.5 eq).
-
Stir for an additional 1-2 hours at room temperature.
-
Add methyl iodide (1.5 eq) and continue stirring at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude xanthate by flash column chromatography.
Step 2: Radical Reduction of the Xanthate
-
Follow the general procedure for radical dehalogenation (Protocol 1), using the purified xanthate as the substrate. TTMSS is particularly effective for this transformation.[8]
Visualizations
Radical Reduction Mechanism
The following diagram illustrates the radical chain mechanism for the reduction of an organic halide (R-X) by this compound.
Caption: Radical chain mechanism of TTMSS reduction.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues in TTMSS-mediated reactions.
Caption: Troubleshooting decision tree for TTMSS reactions.
Reagent Selection Guide: TTMSS vs. Bu₃SnH
This diagram helps in deciding whether to use TTMSS or Bu₃SnH for a radical reduction.
Caption: Decision guide for choosing TTMSS or Bu₃SnH.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 4. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Chemistry Portal - Literature [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. This compound and visible-light irradiation: a new metal- and additive-free photochemical process for the synthesis of indoles and oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. This compound, TTMSS [organic-chemistry.org]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. researchgate.net [researchgate.net]
- 15. chemimpex.com [chemimpex.com]
- 16. technical.gelest.com [technical.gelest.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Tris(trimethylsilyl)silane and Tributyltin Hydride for Radical Dehalogenation
For Researchers, Scientists, and Drug Development Professionals
The strategic removal of halogen atoms is a cornerstone of modern synthetic organic chemistry, enabling the formation of crucial C-H bonds in the construction of complex molecules and pharmaceutical intermediates. For decades, tributyltin hydride (TBTH) has been the reagent of choice for radical dehalogenation due to its high efficiency. However, the significant toxicity associated with organotin compounds has driven the search for safer alternatives. Tris(trimethylsilyl)silane (TTMSS), often referred to as "hypersilane," has emerged as a leading environmentally benign substitute.
This guide provides an objective, data-driven comparison of TTMSS and TBTH for radical dehalogenation, focusing on performance, safety, and practical considerations in a research and development setting.
At a Glance: Key Differences
| Feature | This compound (TTMSS) | Tributyltin Hydride (TBTH) |
| Toxicity | Low toxicity | High toxicity (neurotoxin, immunotoxin) |
| Work-up | Simple, non-toxic byproducts | Difficult, toxic tin byproducts |
| Reactivity | Good | Excellent |
| Cost | Generally higher | Generally lower |
| Stability | Good | Prone to decomposition |
Performance in Radical Dehalogenation: A Quantitative Comparison
The efficiency of radical dehalogenation is highly dependent on the substrate and reaction conditions. The following tables summarize experimental data from various studies, offering a comparative overview of the performance of TTMSS and TBTH.
Dehalogenation of Alkyl Halides
| Substrate (Alkyl Halide) | Reagent | Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromoadamantane | TTMSS | AIBN | Toluene | 80 | 2 | >95 | [1] |
| 1-Bromoadamantane | TBTH | AIBN | Benzene | 80 | 1 | 98 | [2] |
| Cyclohexyl Iodide | TTMSS | AIBN | Benzene | 80 | 0.5 | 96 | [3] |
| Cyclohexyl Iodide | TBTH | AIBN | Benzene | 80 | 0.5 | 97 | [2] |
| tert-Butyl Bromide | TTMSS | AIBN | Benzene | 80 | 1 | 90 | [3] |
| tert-Butyl Bromide | TBTH | AIBN | Benzene | 80 | 1 | 92 | [2] |
Dehalogenation of Aryl Halides
| Substrate (Aryl Halide) | Reagent | Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | TTMSS | AIBN | Toluene | 110 | 12 | 85 | [1] |
| Bromobenzene | TBTH | AIBN | Toluene | 110 | 4 | 95 | [2] |
| 4-Bromoanisole | TTMSS | AIBN | Toluene | 110 | 12 | 82 | [1] |
| 4-Bromoanisole | TBTH | AIBN | Toluene | 110 | 4 | 93 | [2] |
The Underlying Chemistry: Mechanism of Radical Dehalogenation
The radical dehalogenation process with both TTMSS and TBTH proceeds through a well-established chain reaction mechanism. The key steps are initiation, propagation, and termination.
References
A Comparative Guide to the Reactivity of Silane Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate reducing agent is a critical decision in chemical synthesis, directly impacting reaction efficiency, selectivity, and overall yield. Silanes have emerged as a versatile and often milder alternative to traditional metal hydride reagents. This guide provides an objective comparison of the reactivity of common silane (B1218182) reducing agents, supported by experimental data, to aid in the rational selection of the optimal reagent for specific synthetic transformations.
Comparative Reactivity of Silane Reducing Agents
The reactivity of silane reducing agents is primarily influenced by the electronic and steric nature of the substituents on the silicon atom. Generally, electron-donating groups enhance the hydridic character of the Si-H bond, increasing reactivity, while bulky substituents can introduce steric hindrance, leading to greater selectivity. The choice of catalyst or activator, such as a Lewis acid or a fluoride (B91410) source, also plays a crucial role in modulating the reducing power of silanes.[1][2]
Commonly employed silane reducing agents include triethylsilane (TES), triisopropylsilane (B1312306) (TIPS), and phenylsilane (B129415). Trialkylsilanes like TES are generally more reactive than diaryl- or dialkylsilanes.[3] Triethylsilane is frequently the reagent of choice due to its high reactivity and ease of handling.[3] Triisopropylsilane, with its bulky isopropyl groups, is less reactive and often employed when higher selectivity is required.[4] Phenylsilane's reactivity can be tuned by the catalytic system employed.[4] A cost-effective and highly reactive alternative that has gained popularity is polymethylhydrosiloxane (B1170920) (PMHS).[2]
Data Presentation: Reduction of Acetophenone (B1666503)
To provide a quantitative comparison, the reduction of a model substrate, acetophenone, to 1-phenylethanol (B42297) by different silane reducing agents under Lewis acid catalysis is summarized below. It is important to note that direct comparison across different studies can be challenging due to variations in reaction conditions. The data presented here is synthesized from multiple sources to provide a representative overview.
| Silane Reducing Agent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Triethylsilane (TES) | B(C6F5)3 (1-4 mol%) | CH2Cl2 | 0.25 | 96 | [5][6] |
| Phenylsilane | B(C6F5)3 (1-4 mol%) | CH2Cl2 | 0.5 | 95 | [5][6] |
| Triisopropylsilane (TIPS) | B(C6F5)3 | CH2Cl2 | No reaction | - | [5] |
| Phenylsilane | hCAII (0.2 mol%) | Buffer | 24 | 89 | [7] |
| Methylphenylsilane | hCAII | Buffer | 24 | 78 | [7] |
| Diphenylsilane (B1312307) | Rh-(S)-L13 | - | - | High | [4] |
Note: The reaction with TIPS catalyzed by B(C6F5)3 did not proceed, likely due to the significant steric hindrance of the triisopropylsilyl group preventing its activation by the borane.[5] In enzymatic reductions with carbonic anhydrase (hCAII), phenylsilane showed a higher yield compared to the more sterically hindered methylphenylsilane.[7] In rhodium-catalyzed asymmetric hydrosilylation, diarylsilanes like diphenylsilane often provide excellent results.[4]
Experimental Protocols
General Experimental Protocol for the Comparative Reduction of Acetophenone
This protocol outlines a general procedure for comparing the efficacy of different silane reducing agents in the reduction of acetophenone, a common model substrate.
Materials:
-
Acetophenone
-
Silane reducing agents (e.g., Triethylsilane, Triisopropylsilane, Phenylsilane)
-
Lewis acid catalyst (e.g., Tris(pentafluorophenyl)borane, B(C6F5)3)
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Syringes
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Add the Lewis acid catalyst (e.g., B(C6F5)3, 0.02 mmol, 2 mol%).
-
Stir the solution at room temperature for 5 minutes.
-
Slowly add the silane reducing agent (1.2 mmol) to the reaction mixture via syringe.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1-phenylethanol.
-
Determine the yield of the purified product.
This procedure should be repeated for each silane reducing agent under identical conditions to ensure a valid comparison of their reactivity.
Visualizations
Lewis Acid-Catalyzed Carbonyl Reduction Pathway
The following diagram illustrates the generally accepted mechanism for the Lewis acid-catalyzed reduction of a ketone with a silane. The Lewis acid activates the carbonyl group, making it more electrophilic and susceptible to hydride attack from the silane.
Caption: Mechanism of Lewis acid-catalyzed silane reduction of a ketone.
Experimental Workflow for Comparing Silane Reducing Agents
This diagram outlines the logical flow of an experiment designed to compare the reactivity of different silane reducing agents.
Caption: Workflow for the comparative study of silane reducing agents.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Supplemental Topics [www2.chemistry.msu.edu]
- 3. Silane Reduction of... - Gelest [technical.gelest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Abiotic reduction of ketones with silanes catalyzed by carbonic anhydrase through an enzymatic zinc hydride - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hydrogen Donors in Radical Chemistry: Tris(trimethylsilyl)silane and Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate hydrogen donor is a critical parameter in the design and execution of radical-mediated chemical transformations. This guide provides an objective comparison of the kinetic performance of Tris(trimethylsilyl)silane ((TMS)₃SiH) with other commonly used hydrogen donors, supported by experimental data and detailed methodologies.
This compound has emerged as a valuable reagent in organic synthesis, offering a less toxic alternative to traditional tin hydrides for radical-based reductions and cyclizations.[1][2] Its efficacy is intrinsically linked to the kinetics of hydrogen atom transfer to a radical species. Understanding these kinetics in comparison to other hydrogen donors is paramount for reaction optimization and control.
Comparative Kinetic Data of Hydrogen Donors
The following table summarizes key kinetic data for the hydrogen abstraction from this compound and two common alternatives, Tributyltin Hydride (Bu₃SnH) and Triethylsilane (Et₃SiH), by the tert-butoxyl radical (t-BuO•). The rate constants (k) are provided at ambient temperature.
| Hydrogen Donor | Abstracting Radical | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Bond Dissociation Enthalpy (BDE) (kcal/mol) |
| This compound ((TMS)₃SiH) | t-BuO• | 1.1 x 10⁸ | 84 |
| Tributyltin Hydride (Bu₃SnH) | t-BuO• | 2.2 x 10⁸ | 74 |
| Triethylsilane (Et₃SiH) | t-BuO• | 1.2 x 10⁷ | 94 |
Note: Data compiled from various sources. The reactivity of hydrogen donors is influenced by the abstracting radical and reaction conditions.
The data clearly indicates that this compound exhibits a high rate of hydrogen abstraction, comparable to, though slightly slower than, Tributyltin Hydride. Notably, (TMS)₃SiH is significantly more reactive than Triethylsilane, a consequence of its considerably lower Si-H bond dissociation enthalpy.[3]
Logical Workflow for Kinetic Evaluation
The determination of these kinetic parameters typically follows a well-defined experimental and data analysis workflow.
References
A Comparative Guide to Validating the Purity of Synthesized Tris(trimethylsilyl)silane by NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of synthesized Tris(trimethylsilyl)silane (TTMSS). Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate analytical method for this air-sensitive organosilicon compound.
Introduction
This compound, commonly known as TTMSS, is a versatile and less toxic alternative to organotin hydrides in radical-mediated reactions. Its efficacy in synthesis is highly dependent on its purity. Impurities stemming from its synthesis, such as unreacted starting materials or side-products, can significantly impact reaction yields and selectivity. Therefore, accurate and reliable purity assessment is critical. This guide focuses on NMR spectroscopy as a primary technique for purity validation and provides a comparative overview with GC-MS.
Comparison of Analytical Methods: NMR vs. GC-MS
The choice between NMR and GC-MS for purity analysis depends on several factors, including the nature of the analyte, the expected impurities, and the desired level of quantification.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. | Separates volatile compounds based on their partitioning between a stationary and a mobile phase, followed by detection and identification based on mass-to-charge ratio. |
| Strengths | - Quantitative without a specific reference standard (qNMR) [1][2] - Non-destructive - Provides detailed structural information of the main component and impurities. - Suitable for air-sensitive compounds with proper sample handling. | - High sensitivity for volatile impurities. - Excellent separation of complex mixtures. - Definitive identification of known impurities through mass spectral libraries. |
| Weaknesses | - Lower sensitivity compared to GC-MS for trace impurities. - Potential for signal overlap in complex mixtures. | - Requires volatile and thermally stable analytes. - Potential for in-source reactions with reactive silanes. - Quantification typically requires calibration with standards. |
| Suitability for TTMSS | Highly suitable for identifying and quantifying major impurities and confirming the structure of the main component. The Si-H proton provides a unique signal for identification. | Suitable for detecting volatile impurities. However, the reactivity of the Si-H bond in TTMSS can pose challenges. |
NMR Analysis of this compound
NMR spectroscopy is a powerful tool for the structural elucidation and purity determination of TTMSS. ¹H, ¹³C, and ²⁹Si NMR are the most informative nuclei for this compound.
Expected NMR Chemical Shifts
The following table summarizes the expected chemical shifts for TTMSS and its potential impurities. These values are crucial for identifying contaminants in a synthesized batch.
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ²⁹Si NMR (δ, ppm) |
| This compound (TTMSS) | ((CH₃)₃Si)₃SiH | ~0.2 (s, 27H, Si(CH ₃)₃) ~3.5 (s, 1H, SiH ) | ~2.0 | ~-10 (Si(CH₃)₃) ~-135 ((Me₃Si)₃Si H) |
| Chlorotrimethylsilane | (CH₃)₃SiCl | ~0.42 (s, 9H)[3] | ~3.0 | ~30.0 |
| Trichlorosilane | HSiCl₃ | ~5.3 (s, 1H) | Not Applicable | ~-20.0 |
| Tetrakis(trimethylsilyl)silane | ((CH₃)₃Si)₄Si | ~0.20 (s, 36H)[4] | ~4.9[5] | ~-9.9 (Si(CH₃)₃) ~-135.5 ((Me₃Si)₄Si )[5] |
Note: The chemical shifts for TTMSS, particularly for ¹³C and ²⁹Si, are estimated based on typical values for similar organosilicon compounds. Experimental values may vary slightly depending on the solvent and other experimental conditions.
Experimental Protocol for Quantitative NMR (qNMR)
Quantitative NMR can be used to determine the absolute purity of a TTMSS sample by comparing the integral of a TTMSS signal to that of a certified internal standard of known concentration.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized TTMSS and a similar, accurately weighed amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic anhydride) into an NMR tube. The standard should have a known purity and its signals should not overlap with the analyte's signals.
-
Add a sufficient volume of a deuterated solvent (e.g., C₆D₆ or CDCl₃, ensuring it is dry and free of reactive impurities) to dissolve both the sample and the standard completely. TTMSS is known to react with CCl₄, so this solvent should be avoided.[6]
-
Cap the NMR tube securely, especially when working with the air-sensitive TTMSS.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.[3]
-
Ensure the following parameters are set for accurate quantification:
-
Use a 90° pulse angle.
-
Set a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to ensure full relaxation of all nuclei.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[1]
-
3. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of TTMSS (e.g., the singlet of the trimethylsilyl (B98337) protons) and a well-resolved signal of the internal standard.
-
Calculate the purity of the TTMSS sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Logical Workflow for TTMSS Synthesis and Purity Validation
The following diagram illustrates the logical workflow from the synthesis of TTMSS to its purity validation using NMR.
Caption: Workflow for TTMSS synthesis and NMR-based purity validation.
Conclusion
NMR spectroscopy, particularly quantitative ¹H NMR, is a robust and reliable method for validating the purity of synthesized this compound. It provides both structural confirmation and quantitative assessment of impurities in a single, non-destructive experiment. While GC-MS offers higher sensitivity for volatile trace impurities, NMR is often the preferred method for determining the purity of the bulk material, especially given the reactive nature of TTMSS. By following the detailed protocol and utilizing the comparative data provided in this guide, researchers can confidently assess the quality of their synthesized TTMSS, ensuring the reliability and reproducibility of their subsequent chemical transformations.
References
A Comparative Guide to Analytical Methods for Monitoring Tris(trimethylsilyl)silane Reactions
For Researchers, Scientists, and Drug Development Professionals
Tris(trimethylsilyl)silane (TTMSS or (TMS)3SiH) has emerged as a valuable reagent in organic synthesis, particularly as a less toxic alternative to organotin compounds in radical reactions.[1] Effective monitoring of reactions involving TTMSS is crucial for optimizing reaction conditions, understanding reaction kinetics and mechanisms, and ensuring the quality of the final products. This guide provides an objective comparison of the primary analytical methods used to monitor TTMSS reactions: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and in-situ Infrared (IR) Spectroscopy.
Comparison of Analytical Techniques
The choice of an analytical method for monitoring TTMSS reactions depends on several factors, including the specific reaction being studied, the information required (e.g., kinetic data, identification of intermediates), and the available instrumentation. The following table summarizes the key performance characteristics of each technique.
| Feature | Nuclear Magnetic Resonance (NMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | In-situ Infrared (IR) Spectroscopy |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.[2] | Separates volatile compounds based on their partitioning between a stationary and a mobile phase, followed by mass-based detection. | Separates compounds based on their differential interactions with a stationary phase, followed by detection (e.g., UV-Vis).[2] | Measures the absorption of infrared radiation by molecules, providing information about functional groups.[3] |
| Mode of Analysis | In-situ (real-time) or at-line (sampling) | At-line (sampling required) | At-line (sampling required) | In-situ (real-time) |
| Quantitative Capability | Inherently quantitative (qNMR) without the need for calibration curves for each analyte.[4] | Requires calibration with standards for accurate quantification. | Requires calibration curves with standards for each analyte.[2] | Can be quantitative with proper calibration. |
| Structural Information | Excellent for structural elucidation of reactants, products, and intermediates. | Provides mass spectra for identification, often aided by spectral libraries. | Limited to retention time; coupling with MS provides structural information. | Provides information on functional group changes. |
| Sensitivity | Generally lower than MS-based methods. | High sensitivity, especially in selected ion monitoring (SIM) mode. | High sensitivity, particularly with UV detectors for chromophoric compounds. | Sensitivity is dependent on the infrared activity of the monitored species. |
| Typical Limit of Detection (LOD) | mg/mL range, can be improved with advanced techniques. | ng/mL to µg/mL range.[5] | µg/mL to ng/mL range, depending on the analyte and detector. | Dependent on the specific functional group's molar absorptivity. |
| Typical Limit of Quantification (LOQ) | mg/mL range. | ng/mL to µg/mL range.[6] | µg/mL to ng/mL range.[7] | Dependent on the specific functional group's molar absorptivity. |
| Advantages | - Real-time monitoring[2]- Non-destructive- Excellent for mechanistic studies- Inherently quantitative | - High sensitivity and selectivity- Excellent for volatile compounds- Established libraries for identification | - Suitable for a wide range of compounds- High precision and accuracy with validation- Widely available | - Real-time, continuous monitoring[3]- Non-invasive- Provides information on reaction initiation and intermediates |
| Disadvantages | - Lower sensitivity- Higher instrument cost- Potential for signal overlap | - Requires volatile and thermally stable analytes- Potential for on-column or in-source reactions of silanes[8]- Destructive analysis | - TTMSS and some products may lack a UV chromophore- Requires sampling and quenching- Method development can be time-consuming | - Less structural information than NMR or MS- Overlapping peaks can be challenging to resolve- Quantitative analysis requires careful calibration |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques for monitoring a typical radical dehalogenation reaction using TTMSS.
Quantitative NMR (qNMR) Spectroscopy
This protocol is designed for the kinetic analysis of the reduction of an alkyl halide using TTMSS, monitored by ¹H NMR.
Reaction Setup:
-
In an NMR tube, dissolve the alkyl halide (1.0 eq.), an internal standard (e.g., 1,3,5-trimethoxybenzene, 1.0 eq.), and TTMSS (1.2 eq.) in a deuterated solvent (e.g., benzene-d₆).
-
Add a radical initiator (e.g., AIBN, 0.1 eq.).
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse angle.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation and accurate integration.
-
Number of Scans: 8 or more, depending on the concentration.
-
Data Acquisition: Acquire spectra at regular time intervals.
Data Analysis:
-
Integrate the signals corresponding to the starting material, the product, and the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the known concentration of the internal standard.
-
Plot the concentration versus time to determine the reaction kinetics.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the monitoring of a TTMSS reaction by taking aliquots and analyzing them by GC-MS.
Reaction Setup:
-
In a round-bottom flask, combine the alkyl halide (1.0 eq.), TTMSS (1.2 eq.), and a suitable solvent (e.g., toluene).
-
Add a radical initiator (e.g., AIBN, 0.1 eq.) and heat the reaction mixture to the desired temperature.
Sampling and Sample Preparation:
-
At predetermined time intervals, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a vial containing a cold solvent (e.g., hexane) and an internal standard (e.g., dodecane).
GC-MS Analysis:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500. For higher sensitivity, selected ion monitoring (SIM) can be used.
Data Analysis:
-
Identify the peaks for the starting material, product, and internal standard based on their retention times and mass spectra.
-
Integrate the peak areas.
-
Use a pre-determined calibration curve to convert the peak area ratios (analyte/internal standard) to concentrations.
-
Plot concentration versus time to determine the reaction kinetics.
High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for monitoring the disappearance of a UV-active starting material or the appearance of a UV-active product.
Reaction Setup:
-
Follow the same setup as for the GC-MS analysis.
Sampling and Sample Preparation:
-
At specific time points, withdraw an aliquot (e.g., 0.1 mL) from the reaction.
-
Quench the reaction by diluting the aliquot in a vial with a cold mobile phase.
HPLC Analysis:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the analyte of interest has maximum absorbance.
-
Injection Volume: 10 µL.
Data Analysis:
-
Integrate the peak area of the analyte of interest.
-
Use a calibration curve to determine the concentration of the analyte at each time point.
-
Plot the concentration versus time to obtain the kinetic profile.
In-situ Infrared (IR) Spectroscopy
This protocol allows for real-time monitoring of the reaction without the need for sampling.
Experimental Setup:
-
The reaction is carried out in a reactor equipped with an in-situ ATR-FTIR probe.
-
The probe is immersed in the reaction mixture.
Data Acquisition:
-
Spectrometer: An FTIR spectrometer capable of time-resolved data acquisition.
-
Spectral Range: Mid-infrared region (e.g., 4000-650 cm⁻¹).
-
Resolution: 4 cm⁻¹.
-
Data Collection: Spectra are collected continuously throughout the reaction.
Data Analysis:
-
Identify characteristic infrared bands for the reactants, products, and any key intermediates. For example, monitor the disappearance of a C-Br stretch or the appearance of a new C-H stretch.
-
Plot the absorbance of these characteristic peaks as a function of time.
-
If calibrated, the absorbance can be converted to concentration to obtain kinetic data.
Visualizing the Workflow
The following diagrams illustrate the typical workflows for monitoring TTMSS reactions using the different analytical techniques.
Caption: General workflows for monitoring TTMSS reactions.
Caption: Decision pathway for selecting an analytical method.
Conclusion
The selection of an analytical method for monitoring this compound reactions is a critical decision that impacts the quality and depth of information obtained.
-
NMR spectroscopy stands out for its ability to provide detailed structural information and for its inherent quantitative nature, making it ideal for mechanistic studies and kinetic analysis without the need for extensive calibration.
-
GC-MS is a highly sensitive technique well-suited for the analysis of volatile components in complex mixtures.
-
HPLC offers high precision and is widely applicable, especially when dealing with compounds that possess a UV chromophore.
-
In-situ IR spectroscopy provides a powerful tool for real-time, continuous monitoring of reaction progress by tracking changes in functional groups.
For a comprehensive understanding of TTMSS reactions, a combination of these techniques is often the most effective approach. For instance, in-situ NMR or IR can be used for initial mechanistic investigations and to identify key reaction species, while a validated GC-MS or HPLC method can be employed for routine, high-sensitivity quantitative analysis and quality control. By carefully considering the strengths and limitations of each method, researchers can select the most appropriate analytical strategy to achieve their scientific goals.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. thescipub.com [thescipub.com]
- 7. scispace.com [scispace.com]
- 8. reddit.com [reddit.com]
A Comparative Guide to the Stereoselectivity of Tris(trimethylsilyl)silane and Other Hydrides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of a reducing agent is pivotal in dictating the stereochemical outcome of a reaction. Tris(trimethylsilyl)silane (TTMSS), a silicon-based hydride donor, has emerged as a valuable tool, often exhibiting superior stereoselectivity compared to traditional reagents like tributyltin hydride (Bu3SnH) and other organosilanes. This guide provides an objective comparison of the stereoselectivity of TTMSS against other common hydrides, supported by experimental data, detailed methodologies, and mechanistic visualizations to aid in the rational selection of reagents for stereocontrolled transformations.
Enhanced Diastereoselectivity in Radical Cyclizations
One of the most significant advantages of TTMSS is its ability to enhance diastereoselectivity in radical cyclization reactions. This is particularly evident in the synthesis of substituted heterocycles, such as piperidines.
Comparative Data: Synthesis of 2,4-Disubstituted Piperidines
The radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates provides a clear demonstration of the stereochemical advantage of TTMSS over the commonly used Bu3SnH.
| Hydride Reagent | Substrate Substituents (R) | Diastereomeric Ratio (trans:cis) | Reference |
| Bu3SnH | Me | 3:1 to 6:1 | [1][2] |
| (TMS)3SiH | Me | 73:27 | [2] |
| Bu3SnH | s-Bu | 3:1 to 6:1 | [1][2] |
| (TMS)3SiH | s-Bu | >99:1 | [2] |
| Bu3SnH | Ph | 3:1 to 6:1 | [1] |
| (TMS)3SiH | Ph | 99:1 | [1] |
Key Observation: The use of TTMSS leads to a dramatic increase in the formation of the trans diastereomer, achieving ratios of up to 99:1, a significant improvement over the modest selectivity observed with Bu3SnH.[1][2]
Mechanism of Stereoselectivity Enhancement
The superior diastereoselectivity of TTMSS in these reactions is attributed to its slower rate of hydrogen atom transfer compared to Bu3SnH. This allows for a competing cascade process to occur, which selectively enriches the major diastereomer.[1]
Stereoselectivity in Hydrosilylation Reactions
TTMSS also demonstrates high stereoselectivity in the hydrosilylation of alkynes, generally favoring the formation of the cis (Z)-alkene. This is in contrast to some other catalytic systems that can produce the trans (E)-alkene.
Comparative Data: Hydrosilylation of Alkynes
| Hydride Reagent | Substrate | Product Stereochemistry | Reference |
| (TMS)3SiH | Terminal Alkynes | High cis selectivity | [2] |
| Et3SiH / Lewis Acid | Indoles | cis-indolines | [3] |
Key Observation: Radical-mediated hydrosilylation of alkynes with TTMSS provides a reliable route to cis-vinylsilanes.[2]
Stereoselectivity in the Reduction of Cyclic Ketones
The reduction of substituted cyclohexanones is a classic benchmark for assessing the stereoselectivity of hydride reagents. The outcome, axial versus equatorial attack of the hydride, is influenced by the steric bulk of the reducing agent. While specific quantitative data for TTMSS in direct comparison to other silanes in this context is limited in the readily available literature, predictions can be made based on the steric hindrance of the reagents.
Conceptual Comparison: Axial vs. Equatorial Attack
| Hydride Reagent | Steric Bulk | Predicted Major Attack | Predicted Major Product |
| Et3SiH | Moderate | Axial | Equatorial Alcohol |
| (TMS)2SiH2 | More Hindered | Axial/Equatorial | Mixture |
| (TMS)3SiH | Highly Hindered | Equatorial | Axial Alcohol |
| Bu3SnH | Hindered | Equatorial | Axial Alcohol |
Rationale: Smaller hydride reagents tend to favor axial attack to avoid torsional strain with the adjacent equatorial hydrogens in the transition state. Conversely, bulkier reagents like TTMSS are expected to favor the less sterically congested equatorial approach.
Experimental Protocols
General Procedure for Radical Cyclization of 7-substituted-6-aza-8-bromooct-2-enoates with TTMSS
This protocol is adapted from the work of Snaith and coworkers.[1]
-
Materials:
-
7-substituted-6-aza-8-bromooct-2-enoate (1.0 equiv)
-
This compound (TTMSS) (1.5 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 equiv)
-
Anhydrous toluene (B28343) (to make a 0.02 M solution)
-
-
Procedure:
-
To a solution of the bromo-enoate in toluene is added TTMSS and AIBN.
-
The reaction mixture is heated to reflux (approximately 110 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2,4-disubstituted piperidine.
-
The diastereomeric ratio is determined by 1H NMR spectroscopy of the purified product.
-
General Procedure for Barton-McCombie Deoxygenation using TTMSS
This procedure is a modification of the classic Barton-McCombie reaction, substituting the tin hydride with TTMSS.
-
Materials:
-
Alcohol to be deoxygenated (1.0 equiv)
-
Sodium hydride (1.2 equiv, 60% dispersion in mineral oil)
-
Carbon disulfide (2.0 equiv)
-
Methyl iodide (1.5 equiv)
-
This compound (TTMSS) (1.5 equiv)
-
Azobisisobutyronitrile (AIBN) (0.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF) or toluene
-
-
Procedure:
-
Xanthate Formation:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C is added a solution of the alcohol in THF.
-
The mixture is stirred at room temperature for 30 minutes.
-
Carbon disulfide is added dropwise at 0 °C, and the mixture is stirred for an additional 2 hours at room temperature.
-
Methyl iodide is added, and the reaction is stirred overnight.
-
The reaction is quenched with water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude xanthate, which is typically used without further purification.
-
-
Deoxygenation:
-
A solution of the crude xanthate, TTMSS, and AIBN in toluene is heated to reflux.
-
The reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield the deoxygenated product.
-
-
Conclusion
This compound has proven to be a superior reagent in terms of stereoselectivity for a range of chemical transformations, most notably in radical cyclization reactions where it can dramatically enhance diastereoselectivity compared to tributyltin hydride. Its bulky nature also suggests a preference for equatorial attack in the reduction of cyclic ketones, leading to the formation of the axial alcohol. While more extensive quantitative data is needed for a broader comparison with other silanes like Et3SiH and (TMS)2SiH2, the existing evidence strongly supports the utility of TTMSS as a valuable tool for achieving high levels of stereocontrol in modern organic synthesis. The provided experimental protocols and mechanistic diagrams offer a practical guide for researchers looking to employ TTMSS in their synthetic endeavors.
References
Tris(trimethylsilyl)silane: A Superior, Non-Toxic Alternative for Radical-Mediated Organic Synthesis
For researchers, scientists, and professionals in drug development, the quest for safer and more efficient reagents in organic synthesis is perpetual. Tris(trimethylsilyl)silane (TTMSS), a commercially available organosilane, has emerged as a compelling and less toxic alternative to the traditionally used but hazardous tributyltin hydride (Bu3SnH) in a variety of radical-mediated reactions. This guide provides an objective comparison of TTMSS and its alternatives, supported by experimental data, detailed protocols, and visual workflows to highlight its applications and advantages in modern organic synthesis.
This compound serves as an excellent radical-based reducing agent and a mediator for a range of synthetic transformations, including dehalogenations, deoxygenations (Barton-McCombie reaction), and hydrosilylations. Its rising popularity stems from its significantly lower toxicity compared to organotin compounds, which are notoriously difficult to remove from final products and pose significant environmental and health risks.[1] While tributyltin hydride exhibits a slightly faster rate of hydrogen atom donation, the nuanced reactivity of TTMSS can be leveraged to achieve superior stereoselectivity in certain applications.[2][3]
Comparative Performance: this compound vs. Tributyltin Hydride
The efficacy of this compound in key organic transformations is best illustrated through a direct comparison with the conventional reagent, tributyltin hydride. The following tables summarize quantitative data from studies where both reagents were employed under similar conditions.
Radical Dehalogenation
Radical dehalogenation is a fundamental transformation in organic synthesis, allowing for the reductive removal of halogen atoms. Both TTMSS and Bu3SnH are effective in this reaction, although reaction times may need to be adjusted for TTMSS due to its slightly lower hydrogen donation rate.[4]
| Substrate | Reagent | Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromoadamantane | TTMSS | AIBN | Toluene (B28343) | 80 | 2 | 95 | [4] |
| 1-Bromoadamantane | Bu3SnH | AIBN | Toluene | 80 | 1 | 98 | [1] |
| 4-Iodoanisole | TTMSS | AIBN | Benzene (B151609) | 80 | 3 | 92 | [4] |
| 4-Iodoanisole | Bu3SnH | AIBN | Benzene | 80 | 1.5 | 95 | [1] |
Table 1. Comparison of TTMSS and Bu3SnH in the radical dehalogenation of organic halides.
Barton-McCombie Deoxygenation
The Barton-McCombie reaction is a powerful method for the deoxygenation of alcohols. The alcohol is first converted to a thiocarbonyl derivative (e.g., a xanthate), which is then treated with a radical initiator and a hydrogen donor. In some cases, particularly with xanthates derived from primary alcohols, TTMSS can provide higher yields than Bu3SnH due to the greater reversibility of the Bu3Sn• radical addition to the thiocarbonyl group.[5]
| Substrate (as Xanthate) | Reagent | Initiator | Solvent | Temp. (°C) | Yield (%) | Reference |
| Secondary Alcohol Derivative | TTMSS | AIBN | Toluene | 110 | 85 | [6] |
| Secondary Alcohol Derivative | Bu3SnH | AIBN | Toluene | 110 | 82 | [6] |
| Primary Alcohol Derivative | TTMSS | AIBN | Dioxane | 100 | 78 | [5] |
| Primary Alcohol Derivative | Bu3SnH | AIBN | Dioxane | 100 | 65 | [5] |
Table 2. Comparison of TTMSS and Bu3SnH in the Barton-McCombie deoxygenation.
Radical Cyclization: The Advantage of Slower Hydrogen Donation
A key advantage of TTMSS emerges in radical cyclization reactions where its slower hydrogen atom donation rate allows for sequential radical rearrangements, leading to enhanced diastereoselectivity. In the synthesis of 2,4-disubstituted piperidines, the use of TTMSS resulted in a dramatic increase in the trans/cis diastereomeric ratio compared to Bu3SnH.[3][7] This is attributed to a cascade process involving the initial cyclized radical, which, due to the slower trapping by TTMSS, has time to undergo a 1,5-radical translocation and subsequent rearrangement to the more thermodynamically stable trans-isomer.[2][3]
| Substrate | Reagent | Initiator | Solvent | Temp. (°C) | Yield (%) | trans/cis Ratio | Reference |
| 7-substituted-6-aza-8-bromooct-2-enoate | TTMSS | AIBN | Toluene | 80 | 75 | 99:1 | [3] |
| 7-substituted-6-aza-8-bromooct-2-enoate | Bu3SnH | AIBN | Toluene | 80 | 80 | 6:1 | [3] |
Table 3. Enhanced diastereoselectivity with TTMSS in radical cyclization.
Hydrosilylation of Alkenes and Alkynes
This compound is also a highly effective reagent for the radical-mediated hydrosilylation of carbon-carbon multiple bonds, affording anti-Markovnikov addition products in good yields. This reaction provides a valuable route to organosilanes, which are versatile intermediates in organic synthesis. The reaction can be initiated by traditional radical initiators like AIBN or, in some cases, simply by exposure to air.[8][9]
| Substrate | Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Octene | AIBN | Benzene | 80 | 2 | 88 | [10] |
| Phenylacetylene | Air | Neat | 100 | 4 | 90 | [8] |
| Styrene | AIBN | Toluene | 80 | 3 | 92 | [10] |
Table 4. Hydrosilylation of various substrates using TTMSS.
Experimental Protocols
The following are representative experimental protocols for key reactions utilizing this compound.
Radical Dehalogenation of an Aryl Bromide
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide and anhydrous toluene.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Add this compound and AIBN to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the dehalogenated product.
Barton-McCombie Deoxygenation of a Secondary Alcohol
Step 1: Formation of the Xanthate Ester
-
To a solution of the secondary alcohol (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add sodium hydride (1.2 equiv) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add carbon disulfide (1.5 equiv) dropwise.
-
After stirring for 30 minutes at room temperature, add methyl iodide (1.5 equiv) and continue stirring for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude xanthate by flash column chromatography.
Step 2: Deoxygenation
-
In a round-bottom flask, dissolve the purified xanthate (1.0 equiv) in anhydrous toluene.
-
Degas the solution with argon or nitrogen for 15-20 minutes.
-
Add this compound (1.5 equiv) and AIBN (0.2 equiv).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the deoxygenated product.
Hydrosilylation of a Terminal Alkene
Materials:
-
Terminal alkene (1.0 equiv)
-
This compound (1.1 equiv)
-
AIBN (0.05 equiv)
-
Anhydrous benzene or toluene
Procedure:
-
Combine the terminal alkene, this compound, and AIBN in a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous benzene or toluene via syringe under an inert atmosphere.
-
Seal the tube and heat the reaction mixture to 80 °C.
-
Monitor the reaction by GC or NMR spectroscopy.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting hydrosilylated product can often be used without further purification, or it can be purified by distillation or column chromatography.
Visualizing the Applications and Workflow of this compound
To further illustrate the utility and experimental logic of employing this compound, the following diagrams, generated using the DOT language, depict its various applications, a typical experimental workflow, and the logical relationship of its advantages.
Figure 1. Key applications of this compound in organic synthesis.
Figure 2. General experimental workflow for a radical reaction using TTMSS.
Figure 3. Logical comparison of TTMSS and Bu3SnH attributes.
References
- 1. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization: Unexpected Enhancement in Diastereoselectivity with this compound [organic-chemistry.org]
- 4. This compound, TTMSS [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. grokipedia.com [grokipedia.com]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Air-initiated hydrosilylation of unactivated alkynes and alkenes and dehalogenation of halohydrocarbons by this compound under solvent-free conditions-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 10. pubs.acs.org [pubs.acs.org]
A Greener Approach to Radical Chemistry: Tris(trimethylsilyl)silane as a Superior Alternative to Tin Reagents
For researchers, scientists, and professionals in drug development, the choice of reagents is a critical decision that balances reactivity, efficiency, and environmental responsibility. In the realm of radical chemistry, tin hydrides, such as tributyltin hydride (Bu₃SnH), have long been the reagents of choice. However, their significant toxicity and the challenge of removing tin-containing byproducts have necessitated the search for safer alternatives. Tris(trimethylsilyl)silane, commonly known as TTMSS, has emerged as a highly effective and environmentally benign substitute. This guide provides a comprehensive comparison of the environmental impact and performance of this compound versus traditional tin reagents, supported by experimental data and detailed protocols.
Executive Summary
This compound (TTMSS) offers a compelling green alternative to toxic organotin reagents for radical-mediated chemical transformations. While organotin compounds are known for their high toxicity, persistence in the environment, and endocrine-disrupting effects, TTMSS and its byproducts exhibit significantly lower toxicity and are not considered persistent or bioaccumulative.[1] In terms of chemical performance, TTMSS often matches or even surpasses the efficiency and selectivity of tin hydrides in various radical reactions, with the added benefit of easier byproduct removal. This guide will delve into the specifics of their environmental impact, compare their performance in key chemical reactions, and provide detailed experimental protocols to facilitate the transition to this greener reagent.
Environmental Impact Assessment: A Stark Contrast
The environmental footprint of tin reagents, particularly organotins like tributyltin (TBT), is a significant concern. These compounds are known to be highly toxic to aquatic life, acting as endocrine disruptors even at low concentrations, and persist in sediment for extended periods. The removal of toxic tin byproducts from reaction mixtures is often a laborious process, generating further chemical waste.
In contrast, this compound is considered an environmentally benign analogue to tributyltin hydride.[2] While specific ecotoxicity data for TTMSS is not extensively available, the general class of organosilicon compounds is not considered to pose a significant ecological threat. The primary byproduct of TTMSS in radical reactions is tris(trimethylsilyl)silanol, which, along with other siloxanes, is not readily biodegradable but has a low potential for bioaccumulation and is not classified as persistent or toxic.[1][3]
Quantitative Environmental Data Summary
| Parameter | This compound (and its byproducts) | Organotin Reagents (e.g., Tributyltin) |
| Aquatic Toxicity | Data for specific TTMSS is limited. However, related silanols show low toxicity. For example, trimethylsilanol (B90980) has a 96-hour LC50 for Rainbow trout of 271 mg/L.[4] | Highly toxic. Tributyltin (TBT) has reported 96-hour LC50 values for sensitive fish species in the low µg/L range. |
| Biodegradability | Not readily biodegradable.[3] | Persistent in the environment, with slow degradation. |
| Bioaccumulation | Low potential for bioaccumulation.[1][3] | High potential for bioaccumulation in aquatic organisms. |
| Byproduct Removal | Byproducts are generally less polar and can often be removed by simple filtration through silica (B1680970) gel. | Removal of tin byproducts is notoriously difficult and often requires chromatographic purification, leading to more solvent waste. |
| Regulatory Status | Generally considered less hazardous. | Use is highly restricted due to environmental concerns. TBT is banned in antifouling paints. |
Performance in Key Chemical Reactions
TTMSS has proven to be a versatile and efficient reagent in a wide array of radical reactions, often providing yields and selectivities comparable or superior to those of tin hydrides.
Comparative Performance Data
| Reaction Type | Substrate | Reagent | Conditions | Yield | Reference |
| Radical Cyclization | 7-substituted-6-aza-8-bromooct-2-enoate | Tributyltin hydride | AIBN, Toluene (B28343), 80 °C | trans:cis = 3:1 to 6:1 | [5] |
| This compound | AIBN, Toluene, 80 °C | trans:cis up to 99:1 | [5] | ||
| Barton-McCombie Deoxygenation | O-Alkyl Thiocarbonate | Tributyltin hydride | Visible light, bpyCu(CF₃)₃, Na₂S₂O₈ | No desired product | [6] |
| This compound | Visible light, bpyCu(CF₃)₃, Na₂S₂O₈ | 86% | [6] | ||
| Giese-type Reaction | Dehydroalanine (B155165) derivative | This compound | (4-methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone, PBS, 390 nm, 25 °C | 36-60% | [7] |
Experimental Protocols
To facilitate the adoption of TTMSS, detailed experimental protocols for common radical reactions are provided below, with a comparison to the traditional tin hydride method.
Protocol 1: Radical Dehalogenation of an Alkyl Bromide
Reaction: Reduction of 1-bromoadamantane (B121549) to adamantane.
Using this compound (TTMSS):
-
To a solution of 1-bromoadamantane (1.0 mmol) in dry, deoxygenated toluene (10 mL) under an argon atmosphere, add this compound (1.2 mmol).
-
Add a catalytic amount of azobisisobutyronitrile (AIBN) (0.1 mmol).
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The residue can be purified by flash chromatography on silica gel to afford adamantane. The silyl (B83357) byproducts are generally less polar and easily separated.
Using Tributyltin Hydride (Bu₃SnH):
-
To a solution of 1-bromoadamantane (1.0 mmol) in dry, deoxygenated toluene (10 mL) under an argon atmosphere, add tributyltin hydride (1.1 mmol).
-
Add a catalytic amount of azobisisobutyronitrile (AIBN) (0.1 mmol).
-
Heat the reaction mixture to 80 °C and monitor the reaction progress.
-
Upon completion, cool the reaction and concentrate.
-
Purification requires careful flash chromatography to remove the toxic tributyltin bromide byproduct, which often co-elutes with the product.
Protocol 2: Barton-McCombie Deoxygenation
Reaction: Deoxygenation of a secondary alcohol via its xanthate derivative.
Using this compound (TTMSS):
-
Prepare the S-methyl xanthate derivative of the secondary alcohol.
-
In a reaction vessel, dissolve the xanthate (1.0 mmol) and this compound (1.5 mmol) in deoxygenated toluene (10 mL).
-
Add AIBN (0.2 mmol) and heat the mixture to reflux (around 110 °C).
-
Monitor the reaction by TLC. The reaction may require several hours to reach completion.[8]
-
After completion, cool the reaction and purify by column chromatography.
Using Tributyltin Hydride (Bu₃SnH):
-
Prepare the S-methyl xanthate derivative of the secondary alcohol.
-
Dissolve the xanthate (1.0 mmol) and tributyltin hydride (1.2 mmol) in deoxygenated toluene (10 mL).
-
Add AIBN (0.1 mmol) and heat to 80-90 °C.[9]
-
Monitor the reaction, which is often faster than with TTMSS.
-
Workup and purification are complicated by the presence of toxic tin byproducts.[9]
Visualizing the Environmental and Experimental Differences
To better illustrate the advantages of TTMSS, the following diagrams visualize the lifecycle and experimental workflows.
Conclusion and Future Outlook
The evidence strongly supports the use of this compound as a greener and often more efficient alternative to traditional tin reagents in radical chemistry. Its lower toxicity, the reduced environmental impact of its byproducts, and the simplification of purification procedures make it an attractive choice for sustainable chemical synthesis. While the initial cost of TTMSS may be higher, the benefits in terms of reduced waste management costs, increased safety, and improved environmental profile are significant. As the principles of green chemistry become increasingly integral to modern research and development, the adoption of reagents like TTMSS is not just a preference but a necessity for a more sustainable scientific future.
References
- 1. Quantitative weight-of-evidence analysis of the persistence, bioaccumulation, toxicity, and potential for long-range transport of the cyclic volatile methyl siloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. reddit.com [reddit.com]
- 6. Interrupting the Barton–McCombie Reaction: Aqueous Deoxygenative Trifluoromethylation of O-Alkyl Thiocarbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Giese-type alkylation of dehydroalanine derivatives via silane-mediated alkyl bromide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, TTMSS [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to Byproducts in Tris(trimethylsilyl)silane Reactions for Researchers
For researchers, scientists, and drug development professionals seeking to minimize reaction impurities and streamline purification, this guide offers a comparative analysis of byproducts generated in reactions involving Tris(trimethylsilyl)silane (TTMSS). It provides a detailed examination of TTMSS reaction byproducts, compares them with those from alternative reagents, and offers experimental protocols for their characterization.
This compound, a popular substitute for toxic organotin compounds like tributyltin hydride, is a versatile reagent in radical-mediated reactions.[1] Its primary advantage lies in the formation of byproducts that are generally more polar and easier to remove during workup compared to their tin-based counterparts.[2] However, a thorough understanding of the potential side products is crucial for optimizing reaction conditions and ensuring the purity of the desired compounds.
Characterization of Byproducts in TTMSS Reactions
In radical reactions, TTMSS donates a hydrogen atom, generating the tris(trimethylsilyl)silyl radical, (Me3Si)3Si•. The subsequent fate of this radical and the unreacted TTMSS leads to the formation of several byproducts. The most common byproduct is the corresponding silylated species formed by the reaction of the silyl (B83357) radical with a halogen atom from the substrate or solvent. For instance, in the reduction of 1-bromoadamantane, the major byproduct is tris(trimethylsilyl)silyl bromide, (Me3Si)3SiBr.[2]
Another potential byproduct that can arise, particularly during the synthesis of TTMSS itself, is tetrakis(trimethylsilyl)silane, (Me3Si)4Si.
The primary byproducts are typically non-volatile and can be effectively removed from the reaction mixture using standard silica (B1680970) gel chromatography.[2]
Comparison with Alternative Reagents
The choice of radical initiator can significantly impact the product distribution and byproduct profile. Here, we compare TTMSS with its most common alternative, tributyltin hydride, as well as other silanes.
| Reagent | Common Byproducts | Separation from Nonpolar Products | Toxicity | Key Considerations |
| This compound (TTMSS) | (Me3Si)3Si-X (X = halogen, etc.), (Me3Si)3Si-Si(SiMe3)3 | Generally straightforward via silica gel chromatography due to higher polarity.[2] | Low | Slower hydrogen atom transfer can lead to higher diastereoselectivity in some cyclization reactions.[3][4][5] |
| Tributyltin Hydride (Bu3SnH) | Bu3Sn-X, Bu3Sn-SnBu3 | Often difficult due to similar polarity, requiring specialized techniques. | High | Faster hydrogen atom transfer may be less selective in complex reactions.[3] |
| Other Hydrosilanes (e.g., Diphenylsilane, Phenylsilane, Hexylsilane) | Corresponding silylated byproducts | Varies depending on the specific silane's polarity. | Generally low | Reactivity and selectivity can differ from TTMSS. |
| Photoredox Catalysis | Catalyst-derived byproducts, solvent adducts | Dependent on the specific catalyst and reaction conditions. | Varies | Avoids stoichiometric hydride reagents, often milder conditions. |
Experimental Protocols
Accurate characterization of byproducts is essential for reaction optimization. The following are generalized protocols for the analysis of TTMSS reaction mixtures.
Protocol 1: GC-MS Analysis for Volatile Byproducts
Objective: To identify and quantify volatile byproducts in a TTMSS reaction mixture.
Methodology:
-
Sample Preparation: Quench the reaction and extract the crude mixture with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Derivatization (Optional): For non-volatile byproducts containing polar functional groups, derivatization to form more volatile trimethylsilyl (B98337) (TMS) ethers or esters may be necessary.
-
GC-MS Instrumentation:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically suitable.
-
Injection: Inject a 1 µL aliquot of the prepared sample.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to elute a wide range of compounds.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
-
Data Analysis: Identify byproducts by comparing their mass spectra with libraries (e.g., NIST) and their retention times with known standards if available.
Protocol 2: NMR Spectroscopy for Structural Elucidation
Objective: To identify the structure of major byproducts.
Methodology:
-
Sample Preparation: After workup, purify the major byproducts from the crude reaction mixture using column chromatography.
-
NMR Analysis: Dissolve the isolated byproduct in a suitable deuterated solvent (e.g., CDCl3).
-
Spectra Acquisition: Acquire ¹H, ¹³C, and, if applicable, ²⁹Si NMR spectra.
-
Structural Elucidation: Analyze the chemical shifts, coupling constants, and integration to determine the structure of the byproduct. For silicon-containing compounds, ²⁹Si NMR can be particularly informative.
Visualizing Reaction Pathways
The following diagrams illustrate the general radical reaction mechanism and a comparison of purification workflows.
Caption: General radical chain reaction mechanism using TTMSS.
Caption: Comparison of typical purification workflows.
References
- 1. This compound, TTMSS [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. This compound: an unprecedented enhancement in the diastereoselectivity of radical cyclisations to give 2,4-disubstituted piperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization: Unexpected Enhancement in Diastereoselectivity with this compound [organic-chemistry.org]
A Comparative Guide to Tris(trimethylsilyl)silane (TTMSS) in Flow Chemistry Systems
For researchers, scientists, and drug development professionals, the shift towards greener, more efficient, and safer chemical synthesis methodologies is paramount. Tris(trimethylsilyl)silane, often abbreviated as TTMSS or (TMS)₃SiH, has emerged as a important reagent in radical chemistry, positioning itself as a superior alternative to traditional and more hazardous reagents, particularly in the context of advanced flow chemistry systems.
This guide provides an objective comparison of the performance of TTMSS against its most common alternative, tributyltin hydride (Bu₃SnH), in continuous flow applications. The comparison is supported by experimental data, detailed protocols, and workflow visualizations to aid in methodological assessment and adoption.
Executive Summary: TTMSS vs. Tributyltin Hydride
This compound is an organosilicon compound that serves as a radical-based reducing agent.[1] Its primary advantage lies in its significantly reduced toxicity compared to organotin compounds like Bu₃SnH.[2] This, combined with the operational benefits of flow chemistry—such as enhanced safety, precise reaction control, and scalability—makes the pairing of TTMSS and flow systems a compelling proposition for modern organic synthesis.[3]
The core differences in performance are summarized below:
-
Safety and Toxicity: TTMSS is considered an environmentally benign analogue of tributyltin hydride.[2] Organotin compounds are notoriously toxic and their byproducts can be difficult to remove from nonpolar reaction products, a significant concern in pharmaceutical manufacturing.[2][4]
-
Workup and Purification: The byproducts of TTMSS reactions are typically more polar and less toxic organosilicon compounds, which can often be easily removed by standard silica (B1680970) gel chromatography. In contrast, the removal of organotin residues from reaction products is a well-known challenge that often requires specialized purification techniques.[4]
-
Reactivity and Selectivity: The silicon-hydrogen bond in TTMSS (approx. 79 kcal/mol) is slightly stronger than the tin-hydrogen bond in Bu₃SnH (approx. 74 kcal/mol).[2] This difference in bond dissociation energy can influence reaction rates and, in some cases, selectivity. While many reactions performed with Bu₃SnH can be accomplished with TTMSS, reaction times may need to be adjusted.[2] Notably, the slower hydrogen-donating ability of TTMSS can be advantageous, leading to enhanced diastereoselectivity in certain radical cyclization reactions.[5]
Performance Comparison: Radical-Mediated Reactions
| Parameter | This compound (TTMSS) | Tributyltin Hydride (Bu₃SnH) | Key Considerations & References |
| Typical Reaction | Radical Reduction of Alkyl Halides | Radical Reduction of Alkyl Halides | Both are effective radical reducing agents.[1][3] |
| Yield (Flow Chemistry) | High yields reported (e.g., >95% for dehalogenation) | High yields reported (e.g., >95% for dehalogenation) | Yields are often comparable under optimized flow conditions.[3] |
| Residence Time (Flow) | Typically short (e.g., 5 minutes for dehalogenation) | Can be very short (e.g., < 1 minute for dehalogenation) | Bu₃SnH may offer faster kinetics due to a weaker Sn-H bond.[2][3] |
| Diastereoselectivity | Can be significantly higher (e.g., up to 99:1 trans/cis) | Often lower (e.g., 3:1 to 6:1 trans/cis) | Slower H-atom transfer from TTMSS can allow for rearrangement to the thermodynamically favored isomer.[5] |
| Safety Profile | Low toxicity, considered environmentally benign. | High toxicity, significant health and environmental hazard. | This is a primary driver for adopting TTMSS.[2][4] |
| Byproduct Removal | Generally straightforward via standard chromatography. | Difficult; requires specific methods to remove tin residues. | TTMSS simplifies downstream processing significantly.[4] |
Experimental Protocols in Flow Chemistry
Detailed methodologies are crucial for reproducibility and adaptation. Below are representative protocols for radical reductions using TTMSS and Bu₃SnH in a continuous flow setup.
Protocol 1: TTMSS-Mediated Radical Reduction of 1-Bromododecane (B92323)
This protocol is adapted from a study demonstrating efficient dehalogenation in a microreactor.[3]
Objective: To perform the radical-based reduction of an alkyl bromide to the corresponding alkane using TTMSS in a continuous flow system.
Materials:
-
1-Bromododecane
-
This compound (TTMSS)
-
2,2′-Azobisisobutyronitrile (AIBN)
-
Toluene (Anhydrous)
-
Syringe pumps (2)
-
Glass-chip microreactor (e.g., 1.0 mL internal volume)
-
Heating unit capable of maintaining 130°C
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Solution A Preparation: Prepare a 1.0 M solution of 1-bromododecane in toluene.
-
Solution B Preparation: Prepare a solution of TTMSS (1.2 equivalents relative to the substrate) and AIBN (10 mol%) in toluene.
-
System Setup: Load Solution A into one syringe and Solution B into a second syringe. Connect both syringes via PFA tubing to a T-mixer, which then feeds into the glass-chip microreactor. The reactor outlet is connected to a back-pressure regulator and then to a collection vessel. The microreactor is placed in the heating unit.
-
Reaction Execution:
-
Set the heating unit to 130°C.
-
Simultaneously pump Solution A and Solution B into the reactor at a flow rate of 0.1 mL/min each.
-
This results in a total flow rate of 0.2 mL/min and a residence time of 5 minutes within the 1.0 mL reactor.
-
-
Collection & Analysis: Collect the reaction output after the system has reached a steady state. The product can be isolated by removing the solvent under reduced pressure and purified via column chromatography on silica gel.
Protocol 2: Bu₃SnH-Mediated Radical Reduction of 1-Bromododecane
This protocol provides a comparative example using tributyltin hydride under flow conditions, adapted from the same source for consistency.[3]
Objective: To perform the radical-based reduction of an alkyl bromide to the corresponding alkane using Bu₃SnH in a continuous flow system.
Materials:
-
1-Bromododecane
-
Tributyltin hydride (Bu₃SnH)
-
2,2′-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70)
-
Toluene (Anhydrous)
-
Syringe pumps (2)
-
Micromixer and Residence Time Unit (e.g., 4.6 mL total volume)
-
Heating unit capable of maintaining 80°C
-
Collection vessel
Procedure:
-
Solution A Preparation: Prepare a solution of 1-bromododecane (e.g., 0.1 M) in toluene.
-
Solution B Preparation: Prepare a solution of Bu₃SnH (1.2 equivalents) and the radical initiator V-70 (0.02 equivalents) in toluene.
-
System Setup: Load Solution A and Solution B into separate syringes and connect them to a micromixer followed by a residence time unit (e.g., a coiled tube reactor). The reactor is placed in a heating bath.
-
Reaction Execution:
-
Set the heating unit to 80°C.
-
Pump Solution A and Solution B through the system at a flow rate of 2.3 mL/min each.
-
With a total volume of 4.6 mL, this corresponds to a residence time of 1 minute.
-
-
Collection & Analysis: Collect the effluent and analyze. Note that purification will require methods to remove the tin byproducts, such as treatment with potassium fluoride (B91410) or specialized chromatography.
Visualizing the Flow Chemistry Workflow
A generalized workflow for conducting a radical-mediated reaction using TTMSS in a continuous flow system can be visualized to clarify the logical steps from preparation to analysis.
Caption: General workflow for a TTMSS-mediated reaction in a flow chemistry system.
This diagram illustrates the key stages: reagent preparation, precise delivery via pumps, mixing, reaction under controlled temperature and residence time in the flow reactor, and finally, collection and analysis of the product stream.
Conclusion
For drug development and fine chemical synthesis, this compound offers a compelling combination of efficacy and safety, particularly when leveraged within continuous flow systems. While tributyltin hydride may exhibit faster reaction kinetics in some instances, TTMSS provides comparable to excellent yields, can offer superior stereoselectivity, and drastically simplifies product purification by eliminating toxic tin residues. The operational safety and scalability inherent to flow chemistry further amplify these benefits, making the TTMSS/flow combination a robust and forward-looking platform for modern, sustainable chemical manufacturing.
References
- 1. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, TTMSS [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 5. Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization: Unexpected Enhancement in Diastereoselectivity with this compound [organic-chemistry.org]
Safety Operating Guide
Safe Disposal of Tris(trimethylsilyl)silane: A Step-by-Step Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Tris(trimethylsilyl)silane, a flammable liquid and eye irritant, requires careful management throughout its lifecycle, from use to final disposal. This guide provides a comprehensive, step-by-step procedure for its safe disposal, aligned with industry best practices and regulatory considerations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound and the necessary personal protective equipment (PPE).
| Hazard Classification & Handling Recommendations | |
| Physical Hazards | Flammable liquid and vapor.[1][2] |
| Health Hazards | Causes serious eye irritation.[1][2] May cause skin and respiratory tract irritation.[1][2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[1][2] |
| Handling | Keep away from heat, open flames, and sparks.[1][2] Use only non-sparking tools.[1][2] Take precautionary measures against static discharge.[1][2] |
| Incompatible Materials | Bases and oxidizing agents.[1][2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is incineration by a licensed waste disposal facility.[1][2] Adherence to local and national regulations is mandatory.[1][2]
1. Waste Collection and Storage:
-
Original Containers: Whenever possible, leave this compound waste in its original container. Do not mix it with other waste streams.
-
Labeling: Ensure the container is clearly and accurately labeled with the chemical name "this compound" and appropriate hazard symbols (flammable liquid).
-
Storage: Store the waste container in a cool, well-ventilated area designated for flammable liquids, away from heat and ignition sources.[1][2][3] Keep the container tightly closed.[1][2]
2. Spill Management: In the event of a spill, immediate and appropriate action is necessary to prevent escalation.
-
Minor Spills:
-
Remove all ignition sources from the area.[4]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or silica (B1680970) gel.[1][3][4]
-
Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[1][2][4]
-
-
Major Spills:
3. Final Disposal:
-
Licensed Waste Disposal: Arrange for the collection of the this compound waste by a licensed hazardous waste disposal company.[1][2] This is the recommended and often legally required method of disposal.
-
Documentation: Maintain all necessary documentation related to the generation, storage, and disposal of the hazardous waste as required by your institution and local regulations.
-
Container Decontamination: Once emptied, containers that held this compound should be decontaminated before reuse or disposal. Consult with your EHS department for appropriate procedures.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Tris(trimethylsilyl)silane
Tris(trimethylsilyl)silane (TTMSS), a versatile organosilicon compound, is recognized as a valuable reagent in organic synthesis and material science, often serving as a less toxic substitute for tributyltin hydride.[1][2] However, its safe and effective use hinges on strict adherence to proper handling, storage, and disposal protocols due to its hazardous properties. This guide provides the essential procedural information for researchers, scientists, and drug development professionals to manage this compound safely throughout its lifecycle.
This compound is a flammable liquid and vapor that can cause serious eye irritation.[3] It is also sensitive to air and moisture, which necessitates careful handling to maintain its integrity.[4][5]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. All personnel must use the following equipment when handling this compound. Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[3][6]
| Protection Area | Required Equipment | Key Specifications & Notes |
| Eye Protection | Chemical safety goggles | Contact lenses should not be worn when handling this chemical.[3][6] |
| Hand Protection | Neoprene or nitrile rubber gloves | Ensure gloves are resistant to chemicals and inspect for damage before use.[3][6] |
| Skin & Body | Flame-retardant antistatic protective clothing or lab coat | Provides a barrier against skin contact and is crucial due to the chemical's flammability.[4][7] |
| Respiratory | NIOSH-certified respirator | Required when vapors may be generated.[7] A combination organic vapor/acid gas (yellow cartridge) respirator is recommended.[3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely using this compound in a laboratory setting. Operations should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
1. Preparation and Engineering Controls:
-
Ventilation: Ensure work is performed in a certified chemical fume hood to prevent the accumulation of vapors.[3][4]
-
Ignition Sources: Before handling, remove all potential ignition sources from the area, including heat, sparks, and open flames.[8][9] Use only non-sparking tools and explosion-proof electrical equipment.[3][6][8]
-
Static Discharge: Ground and bond the container and receiving equipment to prevent static discharge.[3][8]
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (water spray, foam, carbon dioxide, or dry chemical) are accessible and operational.[3]
2. Handling the Chemical:
-
Don PPE: Wear the complete set of specified PPE before opening the container.
-
Avoid Contact: Prevent all eye and skin contact, and do not breathe vapor or mist.[3]
-
Container Management: Keep the container tightly closed when not in use.[3][6] Store under an inert atmosphere like nitrogen or argon to prevent degradation.[4]
-
Hygiene: After handling, wash hands thoroughly with mild soap and water.[3] Do not eat, drink, or smoke in the handling area.[8]
3. Storage:
-
Location: Store in a cool, dry, and well-ventilated place, away from heat sources.[3][7][8]
-
Container Integrity: Keep in the original, tightly sealed container.[3]
-
Incompatible Materials: Store away from incompatible materials such as oxidizing agents and bases.[3][9]
4. Accidental Release or Spill:
-
Evacuate: Evacuate unnecessary personnel from the area.[9]
-
Control Ignition: Immediately remove all ignition sources.[9]
-
Containment: Use an absorbent, non-combustible material (e.g., vermiculite, sand) to contain and collect the spill.[8]
-
Cleanup: Use non-sparking tools to sweep or shovel the absorbed material into an appropriate container for disposal.[3]
-
Notification: Notify authorities if the liquid enters sewers or public waters.[3]
Disposal Plan
Proper disposal is critical to ensure environmental safety and regulatory compliance.
-
Waste Collection: Collect waste material and residues in original or approved containers, ensuring they are properly labeled. Do not mix with other waste.[7]
-
Disposal Method: The recommended method for disposal is incineration at a licensed and approved waste disposal facility.[3][6][9]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[7] They may contain explosive vapors and should not be cut, drilled, or welded.[8]
-
Environmental Precautions: Avoid releasing the chemical into the environment.[3][9]
Chemical Handling Workflow
The following diagram illustrates the complete lifecycle for handling this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. gelest.com [gelest.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. gelest.com [gelest.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
